molecular formula C7H14NO5P<br>(CH3O)2PO-OC(CH3)=CHCO-NHCH3<br>C7H14NO5P B1676717 Monocrotophos CAS No. 6923-22-4

Monocrotophos

货号: B1676717
CAS 编号: 6923-22-4
分子量: 223.16 g/mol
InChI 键: KRTSDMXIXPKRQR-AATRIKPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Monocrotophos is a broad-spectrum organophosphate insecticide and acaricide known for its systemic and contact action against a wide range of pests on crops such as cotton, rice, and maize . Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for normal nerve impulse transmission . This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in continued neurotransmission and severe neurological effects in target organisms . Due to its high acute toxicity, this compound is classified as WHO Class Ib (Highly Hazardous) and has been banned or severely restricted in many countries, including the United States and the European Union . It is acutely toxic to humans, birds, and other wildlife, and has been implicated in mass bird mortality events . Research into this compound is vital for understanding the environmental impact and toxicology of organophosphate pesticides. Studies have shown that chronic exposure can induce oxidative stress and cardiotoxicity in mammalian models, and it has been investigated for its potential diabetogenic effects mediated through the gut microbiota . Furthermore, this compound serves as a key compound in bioremediation research, where microbial consortia are explored for their ability to degrade the pesticide into non-toxic compounds in contaminated soils . This product is intended For Research Use Only and must not be used for any personal, commercial, or agricultural purposes.

属性

IUPAC Name

dimethyl [(E)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KRTSDMXIXPKRQR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC)/OP(=O)(OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P, Array
Record name MONOCROTOPHOS
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DSSTOX Substance ID

DTXSID9034816
Record name Monocrotophos
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Molecular Weight

223.16 g/mol
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Physical Description

Monocrotophos appears as colorless crystals with a mild ester odor, commercial product is a reddish-brown solid. Used as a fast acting insecticide with both systemic and contact action against a wide range of pests on cotton, sugar cane, tobacco, potatoes, peanuts, tomatoes, and ornamentals. Very toxic., Colorless to reddish-brown solid with a mild, ester odor. [insecticide]; [NIOSH], Solid, COLOURLESS HYGROSCOPIC CRYSTALS., Colorless to reddish-brown solid with a mild, ester odor., Colorless to reddish-brown solid with a mild, ester odor. [insecticide]
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

257 °F at 0.0005 mmHg (EPA, 1998), 125 °C @ 760 MM HG, at 0.00007kPa: 125 °C, 257 °F at 0.0005 mmHg, 257 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

Above 200F (EPA, 1998), Above 200 °F, closed cup, >200 °F
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Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Monocrotophos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0435.html
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Solubility

Miscible (NIOSH, 2023), SOL IN WATER, ETHANOL, PETROLEUM ETHER, ACETONE /TECHNICAL GRADE/, MISCIBLE WITH WATER; SOL IN ACETONE, ETHANOL; PRACTICALLY INSOL IN DIESEL OILS, KEROSINE., Solubility (20 °C) 1 kg/kg water; 700 g/kg acetone; 800 g/kg dichloromethane; 1 kg/kg methanol; 250 g/kg octan-1-ol; 60 g/kg toluene., Sparingly sol in xylene., In water 100% at 20 °C; in methanol 100%, acetone 70%, n-octanol 25%, toluene 6% (all at 20 °C). Sparingly soluble in kerosene and diesel oil., 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (miscible), Miscible
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.22 kg/l at 20 °C, Density (at 20 °C): 1.22 g/cm³
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Vapor Pressure

7e-06 mmHg at 68 °F (EPA, 1998), 0.000007 [mmHg], 2.9X10-4 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.0003 (negligible), 0.000007 mmHg
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Color/Form

Reddish brown solid, Colorless to reddish-brown solid.

CAS No.

6923-22-4, 2157-98-4
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Record name Dimethyl 1-methyl-3-(methylamino)-3-oxoprop-1-enyl phosphate
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Record name Phosphoric acid, dimethyl ester, ester with (E)-3-hydroxy-N-methylcrotonamide
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Melting Point

129 to 131 °F crystals; 77 to 86 °F commercial product (EPA, 1998), 54-55 °C, 54 - 55 °C, 129 °F
Record name MONOCROTOPHOS
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Monocrotophos on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocrotophos, a highly toxic organophosphate (OP) insecticide, exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive analysis of the molecular mechanism underlying this inhibition. It details the phosphorylation of the AChE active site, the kinetics of inhibition, and the subsequent physiological consequences. Furthermore, this document consolidates quantitative data on this compound-induced AChE inhibition from various biological systems, outlines standard experimental protocols for assessing enzyme activity, and presents visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays an indispensable role in terminating nerve impulses at cholinergic synapses and neuromuscular junctions.[1] It catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby preventing continuous stimulation of postsynaptic receptors.[2][3] Organophosphate compounds, including this compound, are potent neurotoxins that function as effective insecticides by disrupting this vital enzymatic process.[2]

This compound (C₇H₁₄NO₅P) is a fast-acting insecticide with both systemic and contact action.[4] Its high toxicity to non-target organisms, including humans, is a direct consequence of its potent anti-cholinesterase activity.[5] Understanding the precise mechanism of AChE inhibition by this compound is crucial for toxicology, for the development of effective antidotes, and for designing safer pesticides. This guide delves into the core biochemical interactions, presents key quantitative metrics, and provides the methodological framework used to study this mechanism.

Core Mechanism of Action: Irreversible Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase.[6][7] This process can be broken down into several key stages: phosphorylation of the enzyme's active site, the potential for reactivation, and the competing process of "aging."

Phosphorylation of the AChE Active Site

The active site of AChE contains a catalytic triad (B1167595) of amino acids: Serine-203, Histidine-447, and Glutamate-334.[8] this compound, like other organophosphates, acts as a "suicide" or irreversible inhibitor by covalently modifying the serine residue.[1][9]

The process involves the following steps:

  • Binding: this compound binds to the active site of AChE.

  • Phosphorylation: The phosphorus atom of this compound is attacked by the nucleophilic hydroxyl group of the Serine-203 residue.[2][7]

  • Covalent Adduct Formation: This reaction results in the formation of a stable, covalent dimethylphosphoryl-AChE complex, rendering the enzyme inactive.[10]

With the active site blocked, AChE can no longer hydrolyze acetylcholine. The resulting accumulation of ACh in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic receptors, causing a "cholinergic crisis" characterized by symptoms such as excessive salivation, muscle spasms, respiratory arrest, and ultimately, death.[1][2][11][12]

AChE_Inhibition cluster_0 AChE Active Site AChE Active AChE (with Serine-OH) Inhibited_AChE Inactive Phosphorylated AChE (Serine-O-P) AChE->Inhibited_AChE Phosphorylation (Irreversible) MCP This compound (Organophosphate) MCP->AChE Binding & Attack ACh_Accumulation Acetylcholine Accumulation Inhibited_AChE->ACh_Accumulation Prevents ACh Hydrolysis Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) ACh_Accumulation->Cholinergic_Crisis Leads to

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Reactivation and Aging

The phosphorylated AChE complex, while stable, is not entirely permanent initially.

  • Reactivation: Nucleophilic agents, primarily oximes like pralidoxime (B1201516) (2-PAM), can displace the phosphoryl group from the serine residue, thereby restoring the enzyme's function.[12][13][14] This is the basis for antidote therapy in organophosphate poisoning.[6][15] However, the efficacy of oximes can vary significantly depending on the specific organophosphate and the species.[15] For instance, trimedoxime was found to not induce reactivation of this compound-inhibited AChE in one study.[16]

  • Aging: The phosphorylated enzyme can undergo a secondary, time-dependent dealkylation reaction known as "aging."[1][17] This process involves the loss of an alkyl group from the phosphorus moiety, resulting in a monoanionic phosphyl adduct that is negatively charged.[17] This aged complex is refractory to reactivation by standard oxime therapy, making the inhibition truly irreversible.[9][17][18] The time to aging varies for different organophosphates.[18]

Reactivation_Aging Active_AChE Active AChE Inhibited_AChE Phosphorylated AChE (Reactivatable) Active_AChE->Inhibited_AChE Inhibition Inhibited_AChE->Active_AChE Reactivation Aged_AChE Aged AChE (Non-Reactivatable) Inhibited_AChE->Aged_AChE Aging (Dealkylation) This compound This compound This compound->Active_AChE Oxime Oxime (e.g., 2-PAM) Oxime->Inhibited_AChE

Caption: Competing pathways of reactivation and aging for inhibited AChE.

Quantitative Inhibition Data

The potency of this compound as an AChE inhibitor is quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the lethal concentration (LC50), and direct measurement of enzyme inhibition in various tissues.

Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound
Species/SystemParameterValueReference
Human Red Blood CellsIC500.25 µM[19]
Rat BrainKi1.4-fold lower than pigeon[20]
Rat BrainKi3.2-fold lower than fish[20]
Termite (O. obesus)I508.75-fold less potent than Chlorpyrifos (B1668852)[21]
Table 2: In Vivo AChE Inhibition and Toxicity of this compound
OrganismTissue/EndpointValueConditionReference
RatStriatum87% InhibitionAcute poisoning (0.8 LD50)[22]
RatHippocampus67% InhibitionAcute poisoning (0.8 LD50)[22]
RatCerebellum58% InhibitionAcute poisoning (0.8 LD50)[22]
RatCortex53% InhibitionAcute poisoning (0.8 LD50)[22]
Nile Tilapia (O. niloticus)LC504.9 mg/L96 hours[23]
Zebrafish (D. rerio)LC5036.55 mg/L96 hours[6]
Nematode (C. elegans)LC5035.5 ± 1.2 mM4 hours[24]

Experimental Protocols

The assessment of AChE inhibition by this compound relies on well-established biochemical assays. The most common method is the colorimetric assay developed by Ellman.

Ellman's Method for AChE Activity

This spectrophotometric assay is the most widely used method for measuring cholinesterase activity.[19][25]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured by its absorbance at or near 412 nm.[19][26] The rate of color development is directly proportional to the AChE activity.

Detailed Protocol (Adapted from multiple sources[19][27][28]):

  • Enzyme Preparation:

    • Source: The enzyme can be sourced from tissue homogenates (e.g., brain), red blood cell "ghosts" (lysed and washed erythrocyte membranes), or as purified recombinant human AChE.[22][28][29]

    • Preparation of Erythrocyte Ghosts: Centrifuge whole, anticoagulated blood. Remove plasma and wash packed erythrocytes multiple times with a phosphate (B84403) buffer (e.g., 100mM, pH 7.4). Lyse the cells in a hypotonic phosphate buffer on ice. Centrifuge at high speed (e.g., 50,000 x g) to pellet the membranes ("ghosts"). Wash the pellet and resuspend in buffer.[28]

  • Reagents:

    • Phosphate Buffer (e.g., 0.1 M, pH 7.4-8.0).

    • DTNB Solution (Ellman's Reagent).

    • Acetylthiocholine Iodide (ATChI) Solution (Substrate).

    • This compound solutions of varying concentrations.

    • Control (vehicle, e.g., ethanol (B145695) or DMSO).

    • Blank (assay buffer with a known inhibitor like eserine sulfate (B86663) to measure non-enzymatic substrate hydrolysis).[28]

  • Assay Procedure (Microplate Format):

    • Pipette the enzyme preparation into the wells of a microtiter plate.

    • Add the DTNB solution to all wells.

    • Initiate the inhibition reaction by adding either the this compound solution (test) or vehicle (control) to the wells. Incubate for a predetermined period (e.g., 0-5 minutes) to allow the inhibitor to interact with the enzyme.[28]

    • Initiate the enzymatic reaction by adding the ATChI substrate to all wells.

    • Immediately place the plate in a spectrophotometer capable of kinetic readings.

    • Record the change in absorbance at 412 nm over time (e.g., every 30 seconds for 2-3 minutes).[27]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis).

    • Express the activity in the this compound-treated wells as a percentage of the control (vehicle-treated) activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution (Microplate) cluster_analysis Data Acquisition & Analysis A1 Prepare Enzyme Source (e.g., RBC Ghosts) B1 Pipette Enzyme, Buffer, and DTNB into wells A1->B1 A2 Prepare Reagents (DTNB, ATChI, this compound) A2->B1 B2 Add this compound (Test) or Vehicle (Control) B1->B2 B3 Incubate for Inhibition B2->B3 B4 Add ATChI Substrate to start reaction B3->B4 C1 Measure Absorbance (412 nm) Kinetically B4->C1 C2 Calculate Reaction Rates (V) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50 Value C3->C4

Caption: Experimental workflow for the Ellman assay to determine AChE inhibition.

Other Methodologies
  • High-Throughput Screening (HTS) Assays: To screen large compound libraries, HTS assays have been developed. These often use recombinant AChE and fluorescent or colorimetric detection methods, such as those involving Amplite Red.[29] Some protocols incorporate liver microsomes to account for metabolic activation, where a parent compound is converted into a more potent inhibitor.[29]

  • Paper-Based Assays: For rapid and low-cost screening, paper-based sensors have been developed. These devices have AChE and a substrate (e.g., indoxyl acetate) pre-loaded onto a paper matrix, producing a color change that correlates with enzyme activity.[30]

Conclusion

This compound exerts its potent neurotoxicity through the effective and largely irreversible inhibition of acetylcholinesterase. The core mechanism involves the covalent phosphorylation of the catalytic serine residue within the enzyme's active site. This leads to an accumulation of acetylcholine and a subsequent cholinergic crisis. While reactivation of the inhibited enzyme is theoretically possible with oxime antidotes, the competing and rapid process of aging can render the inhibition permanent. The quantitative data clearly demonstrate the high potency of this compound across various species, and standardized protocols like the Ellman assay provide a robust framework for its continued study. This in-depth understanding is fundamental for professionals engaged in toxicology, environmental science, and the development of novel therapeutic strategies to counteract organophosphate poisoning.

References

Technical Guide: Chemical and Physical Properties of Technical Grade Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of technical grade monocrotophos. The information is presented to support research, scientific analysis, and professionals in drug development. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical and Physical Properties

Technical grade this compound is a reddish-brown solid with a mild ester-like odor.[1][2] It is an organophosphate insecticide that acts as a cholinesterase inhibitor.[1][3][4] The technical product's purity is typically around 75-80% of the (E)-isomer of this compound. The key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of Technical Grade this compound
PropertyValueReferences
Chemical Name dimethyl (E)-1-methyl-2-(methylcarbamoyl)vinyl phosphate[2]
CAS Number 6923-22-4[1][5]
Molecular Formula C₇H₁₄NO₅P[2]
Molecular Weight 223.16 g/mol [2]
Appearance Reddish-brown solid[1][2]
Odor Mild ester-like[1][2]
Melting Point 25-30 °C[1][6]
Boiling Point 125 °C at 0.0005 mmHg[2][7]
Density 1.22 g/cm³ at 20 °C[2][3]
Vapor Pressure 2.9 x 10⁻⁴ Pa at 20 °C[3][8][9]
Table 2: Solubility and Partition Coefficient of Technical Grade this compound
PropertyValueReferences
Solubility in Water Miscible (1 kg/L at 20 °C)[2][7]
Solubility in Organic Solvents (at 20 °C)
   Acetone700 g/kg[2]
   Methanol1 kg/kg [2]
   EthanolSoluble[1][2]
   Dichloromethane800 g/kg[2]
   Toluene60 g/kg[2]
   n-Octanol250 g/kg[2]
   Kerosene and Diesel OilSparingly soluble[2]
Octanol-Water Partition Coefficient (log P) -0.22[10][11]

Experimental Protocols

The determination of the chemical and physical properties of technical grade this compound follows standardized international methods, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point of technical grade this compound is determined using the capillary method.

  • Apparatus: A melting point apparatus with a heating block and a thermometer, or a differential scanning calorimeter (DSC).

  • Procedure:

    • A small, finely powdered sample of technical grade this compound is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a constant and slow rate (e.g., 1 °C/min).

    • The temperatures at which the substance begins to melt and at which it is completely molten are recorded. The range between these two temperatures is the melting range.

    • For DSC, the sample is heated in a crucible at a controlled rate, and the onset and peak of the endothermic melting transition are recorded.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined using an ebulliometer or by the dynamic method.

  • Apparatus: An ebulliometer or a dynamic vapor pressure apparatus.

  • Procedure (Dynamic Method):

    • The sample is placed in a vessel connected to a pressure-regulating system and a temperature-measuring device.

    • The pressure in the system is reduced and then slowly increased.

    • The temperature at which the substance begins to boil is recorded at various pressures.

    • The boiling points at different pressures are extrapolated to determine the normal boiling point at atmospheric pressure (101.325 kPa).[1]

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method or the effusion method.

  • Apparatus: A gas saturation system with a temperature-controlled sample holder, a carrier gas supply, and a trapping system, or a Knudsen effusion apparatus.

  • Procedure (Gas Saturation Method):

    • A stream of inert gas (e.g., nitrogen) is passed over the surface of the technical grade this compound sample at a known, constant temperature and flow rate.

    • The gas becomes saturated with the vapor of the substance.

    • The amount of substance transported by the gas is collected in a trap and quantified using a suitable analytical method (e.g., gas chromatography).

    • The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the high water solubility of this compound.

  • Apparatus: A thermostatically controlled water bath, flasks with stoppers, and an analytical instrument for quantification (e.g., HPLC or GC).

  • Procedure:

    • An excess amount of technical grade this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated in a thermostatically controlled water bath at a constant temperature (e.g., 20 °C) until equilibrium is reached.

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.

    • The experiment is repeated until consistent solubility values are obtained.[5]

Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107, 117, or 123)

The Shake-Flask Method (OECD 107) is a common technique for determining the log P value.

  • Apparatus: Centrifuge, mechanical shaker, and an analytical instrument for quantification.

  • Procedure:

    • A solution of technical grade this compound is prepared in either n-octanol or water.

    • A known volume of this solution is placed in a vessel with a known volume of the other solvent (n-octanol or water). The n-octanol and water used are mutually saturated beforehand.

    • The vessel is shaken in a mechanical shaker at a constant temperature until partitioning equilibrium is reached.

    • The mixture is then centrifuged to separate the n-octanol and water phases.

    • The concentration of this compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.[12]

Density Determination (OECD Guideline 109)

For a solid like technical grade this compound, the pycnometer method is appropriate.

  • Apparatus: A pycnometer of known volume, an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • A sample of the technical grade this compound is introduced into the pycnometer, and it is weighed again to determine the mass of the sample.

    • The pycnometer is then filled with a liquid of known density in which the substance is insoluble and does not react (e.g., a hydrocarbon).

    • The pycnometer is weighed again.

    • The volume of the sample is determined by the displacement of the liquid.

    • The density is calculated as the mass of the sample divided by its volume.[7][13]

Signaling and Metabolic Pathways

Cholinesterase Inhibition Pathway

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Stimulates Continuous Stimulation Continuous Stimulation Receptor->Continuous Stimulation This compound This compound This compound->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in biological systems, primarily through oxidation, hydrolysis, and demethylation. These processes generally lead to less toxic metabolites that can be more readily excreted.

Monocrotophos_Metabolism cluster_metabolites Primary Metabolites cluster_excretion Further Metabolism and Excretion This compound This compound N_desmethyl_this compound N-desmethyl this compound This compound->N_desmethyl_this compound N-demethylation O_desmethyl_this compound O-desmethyl this compound This compound->O_desmethyl_this compound O-demethylation Dimethyl_phosphate Dimethyl phosphate This compound->Dimethyl_phosphate Hydrolysis N_methylacetoacetamide N-methylacetoacetamide This compound->N_methylacetoacetamide Hydrolysis Excretion Excreted Metabolites N_desmethyl_this compound->Excretion O_desmethyl_this compound->Excretion Dimethyl_phosphate->Excretion N_methylacetoacetamide->Excretion

Caption: Simplified metabolic pathway of this compound.

References

Environmental Fate and Degradation Pathways of Monocrotophos in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Monocrotophos in soil. This compound, an organophosphate insecticide, has been widely used in agriculture, leading to concerns about its persistence and potential environmental impact.[1][2][3] This document details its degradation kinetics, identifies its major degradation products, and outlines the experimental protocols used for its study, addressing both biotic and abiotic transformation processes.

Persistence and Environmental Fate of this compound in Soil

This compound is characterized by its relatively low environmental persistence due to its susceptibility to biodegradation.[4] It is highly soluble in water, which gives it the potential to leach into groundwater, although its rapid degradation can mitigate this risk. The persistence of this compound in soil is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. This value is highly variable and depends on a multitude of environmental factors.

Factors Influencing Degradation:

  • pH: The rate of hydrolysis of this compound is pH-dependent. In aqueous solutions, its half-life is significantly shorter in alkaline conditions (e.g., 26 days at pH 9) compared to acidic or neutral conditions (131 days at pH 3 and 30 days at neutral pH at 25°C).

  • Sunlight: Photodegradation plays a role in the breakdown of this compound, with its half-life in soil exposed to natural sunlight being less than 7 days.[4]

  • Soil Type and Organic Matter: Soil composition influences this compound's fate. While it is weakly sorbed by soil particles due to its hydrophilic nature, soils with higher organic matter content can enhance microbial activity, leading to faster degradation.[5]

  • Microbial Activity: Biotic degradation by soil microorganisms is a primary route of dissipation for this compound. Various bacterial and fungal species have been identified that can utilize this compound as a source of carbon and phosphorus.[2][6]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the half-life and microbial degradation of this compound in soil from various studies.

Table 1: Half-life of this compound in Soil under Various Conditions

Soil TypeConditionpHTemperature (°C)Half-life (days)Reference
Not SpecifiedExposed to natural sunlightNot SpecifiedNot Specified< 7[4]
Aqueous SolutionDark325131
Aqueous SolutionDark92526
Aqueous SolutionDarkNeutral2530
Black Vertisol SoilAerobicNot Specified28 ± 49.2[7]
Red Alfisol SoilAerobicNot Specified28 ± 411.4[7]
Sandy SoilUnsterilizedModerately AcidicNot SpecifiedFast and slow sorption observed[8]
Fluvo-aquic and High-sand SoilInoculated with Paracoccus sp. M-1Not Specified25Higher degradation rate than non-inoculated[9]

Table 2: Microbial Degradation of this compound by Isolated Bacterial Strains

Bacterial Strain(s)Initial Concentration (ppm)Incubation TimeDegradation (%)Reference
Rhodococcus phenolicus MCP150 µg/mL4 days30
Rhodococcus ruber MCP-250 µg/mL4 days45
Gordonia terrae, Pseudomonas aeruginosa, Serratia surfactantfaciens (Consortium)50096 hours95[1]
Bacillus subtilis KPA-11000Not Specified94.2[10]
Serratia marcescens strain JAS161000 mg/LNot Specified (DT50 = 4.8 days in soil)Not Specified[11]

Degradation Pathways of this compound

The degradation of this compound in soil proceeds through both abiotic and biotic pathways, leading to the formation of several intermediate metabolites before eventual mineralization.

Abiotic Degradation Pathways

Abiotic degradation of this compound primarily involves hydrolysis and photolysis.

  • Hydrolysis: This is a key chemical degradation process where the this compound molecule is cleaved by water. The ester linkages are susceptible to hydrolysis, particularly the vinyl phosphate (B84403) bond. This process is influenced by soil pH, moisture, and temperature.[5] Major hydrolytic products include N-methylacetoacetamide and O-desmethylthis compound .[12]

  • Photolysis: Sunlight can induce the degradation of this compound on the soil surface. Photodegradation can lead to the formation of various photoproducts, though the specific pathways are less well-defined in complex soil matrices compared to aqueous systems.

Abiotic_Degradation This compound This compound N_methylacetoacetamide N-methylacetoacetamide This compound->N_methylacetoacetamide Hydrolysis O_desmethylthis compound O-desmethylthis compound This compound->O_desmethylthis compound Hydrolysis Further_Products Further Degradation Products N_methylacetoacetamide->Further_Products O_desmethylthis compound->Further_Products

Caption: Abiotic degradation of this compound via hydrolysis.

Biotic Degradation Pathways

Biotic degradation is the most significant pathway for the dissipation of this compound in soil. It is mediated by a diverse range of soil microorganisms, including bacteria such as Bacillus, Pseudomonas, Rhodococcus, and Paracoccus, and fungi like Aspergillus.[2][9] These microorganisms utilize this compound as a source of carbon, nitrogen, and phosphorus.

The primary enzymatic reaction in the biotic degradation of this compound is the hydrolysis of the phosphate ester bond, often catalyzed by enzymes like phosphotriesterases (also known as organophosphate hydrolases).[1][13][14] This initial cleavage can lead to the formation of several metabolites.

Commonly identified metabolites from biotic degradation include:

  • N-methylacetoacetamide

  • Dimethyl phosphate [15]

  • Trimethyl phosphate [1]

  • N-(hydroxymethyl)this compound [12]

  • 3-hydroxy-N-methylbutyramide [12]

These intermediates are further broken down into simpler, less toxic compounds like acetic acid, phosphoric acid, carbon dioxide, and water.[6][15]

Biotic_Degradation cluster_initial Initial Enzymatic Cleavage cluster_metabolites Primary Metabolites This compound This compound N_methylacetoacetamide N-methylacetoacetamide This compound->N_methylacetoacetamide Phosphotriesterase Dimethyl_phosphate Dimethyl phosphate This compound->Dimethyl_phosphate Phosphotriesterase Trimethyl_phosphate Trimethyl phosphate This compound->Trimethyl_phosphate N_hydroxymethyl N-(hydroxymethyl)this compound This compound->N_hydroxymethyl Hydroxy_butyramide 3-hydroxy-N-methylbutyramide This compound->Hydroxy_butyramide Mineralization Mineralization (CO2, H2O, Phosphoric Acid) N_methylacetoacetamide->Mineralization Dimethyl_phosphate->Mineralization Trimethyl_phosphate->Mineralization N_hydroxymethyl->Mineralization Hydroxy_butyramide->Mineralization

Caption: Biotic degradation pathway of this compound in soil.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound degradation in soil.

Isolation of this compound-Degrading Bacteria

The enrichment culture technique is a standard method for isolating microorganisms capable of degrading a specific compound from an environmental sample.

Protocol:

  • Sample Collection: Collect soil samples from agricultural fields with a history of this compound application.

  • Enrichment:

    • Prepare a Minimal Salt Medium (MSM) containing (per liter of distilled water): 1.5 g NH₄NO₃, 1.5 g K₂HPO₄, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, and 0.5 g NaCl. Adjust the pH to 7.0.[9]

    • Add 10 g of the soil sample to 100 mL of sterile MSM broth supplemented with a known concentration of this compound (e.g., 100-200 ppm) as the sole carbon source.[6]

    • Incubate the flask on a rotary shaker (e.g., 120-150 rpm) at a controlled temperature (e.g., 30-37°C) for several days to a week.[6][9]

    • Perform several successive transfers of a small aliquot of the culture to fresh MSM with this compound to enrich for the desired microorganisms.

  • Isolation:

    • After enrichment, perform serial dilutions of the culture.

    • Spread the dilutions onto MSM agar (B569324) plates containing this compound.

    • Incubate the plates until distinct colonies appear.

  • Purification and Identification:

    • Isolate morphologically distinct colonies by streaking onto fresh MSM agar plates.

    • Identify the purified isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) characteristics.

Isolation_Workflow Soil_Sample Soil Sample Collection (History of this compound use) Enrichment Enrichment in MSM + this compound Soil_Sample->Enrichment Incubation Incubation with Shaking (e.g., 7 days, 30°C) Enrichment->Incubation Serial_Dilution Serial Dilution Incubation->Serial_Dilution Plating Spread Plating on MSM-Monocrotophos Agar Serial_Dilution->Plating Colony_Isolation Isolation of Pure Colonies Plating->Colony_Isolation Identification Bacterial Identification (16S rRNA sequencing) Colony_Isolation->Identification

Caption: Workflow for isolating this compound-degrading bacteria.

Soil Sample Preparation for Residue Analysis (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[16][17][18]

Protocol:

  • Extraction:

    • Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, water may be added to achieve a certain moisture content.[19]

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).[17]

    • Shake or vortex the tube vigorously for 1-5 minutes to extract the pesticides.[17][19]

  • Partitioning:

    • Add a mixture of salts, typically anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297) (or sodium chloride/citrate depending on the specific QuEChERS method), to the tube.[16][17]

    • Immediately shake the tube vigorously for at least 1 minute to induce phase separation between the aqueous and organic layers.

    • Centrifuge the tube (e.g., at ≥3000 rcf for 5 minutes) to separate the layers.[19]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a smaller centrifuge tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water. C18 or graphitized carbon black (GCB) may also be included to remove lipids and pigments, respectively.[16]

    • Vortex the tube for 30 seconds to 1 minute.

    • Centrifuge the tube (e.g., at ≥5000 rcf for 2-5 minutes).[19]

  • Final Extract:

    • The resulting supernatant is the cleaned-up extract, which can then be analyzed by HPLC or GC-MS.

QuEChERS_Workflow Soil_Sample 1. Homogenized Soil Sample (10-15g) Add_Solvent 2. Add Acetonitrile and Shake Soil_Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake_Centrifuge1 4. Shake and Centrifuge Add_Salts->Shake_Centrifuge1 Supernatant 5. Collect Supernatant (Acetonitrile Layer) Shake_Centrifuge1->Supernatant dSPE 6. Add to d-SPE Tube (PSA, MgSO4) Supernatant->dSPE Shake_Centrifuge2 7. Vortex and Centrifuge dSPE->Shake_Centrifuge2 Final_Extract 8. Final Extract for Analysis Shake_Centrifuge2->Final_Extract

Caption: QuEChERS workflow for soil sample preparation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a common technique for the quantification of this compound residues.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[20]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. For example, an isocratic mobile phase of acetonitrile and water (90:10, v/v) has been used.[21]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[20]

  • Injection Volume: 10-20 µL of the final extract is injected.[22]

  • Detection: UV detection is performed at a wavelength where this compound absorbs, such as 220 nm or 254 nm.[20][21]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high selectivity and sensitivity for the identification and quantification of this compound and its metabolites.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis, such as a DB-5MS (or equivalent), is recommended (e.g., 30 m × 0.25 mm × 0.25 µm).[23]

  • Carrier Gas: High-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[23][24]

  • Injector: Splitless injection is typically used for trace analysis, with an injector temperature of 250-280°C.[23]

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, then ramps up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 8-20°C/min), followed by a final hold.[24][25]

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.[23]

    • Temperatures: Ion source temperature around 230-250°C and transfer line temperature around 280°C.[23]

    • Acquisition Mode: Can be run in full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known target analytes.

Conclusion

The environmental fate of this compound in soil is a complex process governed by a combination of abiotic and biotic factors. While it has the potential for leaching due to its water solubility, its degradation is relatively rapid, particularly in biologically active soils. The primary degradation pathways involve hydrolysis and microbial breakdown, leading to the formation of several intermediate metabolites that are subsequently mineralized. Understanding these pathways and the factors that influence them is crucial for assessing the environmental risk associated with this compound use and for developing effective bioremediation strategies for contaminated sites. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental behavior of this and other organophosphate pesticides.

References

Monocrotophos Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biotransformation of Monocrotophos in plant and animal systems, detailing metabolic pathways, quantitative data, and experimental methodologies.

Introduction

This compound is a broad-spectrum organophosphate insecticide known for its systemic and contact activity against a wide range of agricultural pests.[1] Despite its efficacy, its high toxicity to non-target organisms, including humans and wildlife, has led to restrictions and bans in many countries.[2] Understanding the metabolic fate of this compound in plants and animals is crucial for assessing its environmental impact, ensuring food safety, and developing strategies for detoxification and bioremediation. This guide provides a comprehensive technical overview of the metabolic pathways of this compound, presents quantitative data on its biotransformation, and outlines key experimental protocols for its study.

Metabolism in Animals

The metabolism of this compound in animals has been extensively studied, with the primary routes of biotransformation being well-understood. The metabolic processes are largely independent of the animal species and sex.[3]

Absorption, Distribution, and Excretion

Following oral administration in animals such as rats and goats, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[3] Dermal absorption has also been observed in humans, pigs, and rabbits.[3] Once absorbed, this compound and its metabolites are distributed throughout the body, with the highest concentrations typically found in the liver and kidneys, the primary organs of elimination.[3] There is no evidence of organ-specific retention.[3] Elimination is rapid, with 70-90% of the administered dose being excreted predominantly in the urine within 24 hours, and less than 10% in the feces.[3] In lactating goats, approximately 2% of the dose is eliminated in milk.[3] A small portion of the crotonamide (B15916) backbone can be expired as carbon dioxide.[3]

Metabolic Pathways

The biotransformation of this compound in animals involves three primary metabolic reactions:

  • O-demethylation: This process involves the removal of a methyl group from the phosphate (B84403) ester, leading to the formation of O-desmethyl this compound.

  • N-demethylation: This pathway results in the removal of the methyl group from the amide nitrogen, producing N-desmethyl this compound, a metabolite that is more toxic than the parent compound.

  • Cleavage of the Vinyl Phosphate Bond: This hydrolytic cleavage results in the formation of dimethyl phosphate and N-methylacetoacetamide.[4]

These initial transformations are followed by further degradation, ultimately leading to less toxic compounds and even carbon dioxide.[3]

Diagram: Animal Metabolic Pathway of this compound

Animal_Metabolism cluster_pathways Primary Metabolic Pathways This compound This compound O_Demethylation O-demethylation This compound->O_Demethylation N_Demethylation N-demethylation This compound->N_Demethylation Vinyl_Phosphate_Cleavage Vinyl Phosphate Bond Cleavage This compound->Vinyl_Phosphate_Cleavage O_desmethyl_MCP O-desmethyl this compound O_Demethylation->O_desmethyl_MCP N_desmethyl_MCP N-desmethyl this compound (More Toxic) N_Demethylation->N_desmethyl_MCP Dimethyl_phosphate Dimethyl phosphate Vinyl_Phosphate_Cleavage->Dimethyl_phosphate N_methylacetoacetamide N-methylacetoacetamide Vinyl_Phosphate_Cleavage->N_methylacetoacetamide Further_Degradation Further Degradation (e.g., to CO2) O_desmethyl_MCP->Further_Degradation N_desmethyl_MCP->Further_Degradation Dimethyl_phosphate->Further_Degradation N_methylacetoacetamide->Further_Degradation

Caption: Primary metabolic pathways of this compound in animals.

Metabolism in Plants

The metabolism of this compound in plants is a key factor in its systemic insecticidal activity and the potential for residue accumulation in crops.

Uptake and Translocation

This compound is readily absorbed by plant roots and foliage and is translocated throughout the plant.[1] This systemic nature ensures its distribution to various plant parts, providing protection against a wide range of pests.

Metabolic Pathways

The degradation of this compound in plants occurs through hydrolytic and oxidative mechanisms.[5] Similar to animals, key metabolic reactions include:

  • Hydrolysis: Cleavage of the phosphate ester bond is a major degradation pathway.

  • N-demethylation: Formation of the N-desmethyl metabolite, N-hydroxy methyl this compound, has been observed in cotton plants.[5] This can be followed by conjugation with sugars (glycol conjugation), which significantly decreases the acute toxicity of the metabolite.[6]

  • Formation of Unsubstituted Amide: In bean plants, trace amounts of the unsubstituted amide (N-desmethyl this compound) have been detected.[5]

The principal residue found in most plants, even several weeks after application, is the parent this compound.[5] Volatilization is also a significant factor in the dissipation of residues from plant surfaces.[5]

Diagram: Plant Metabolic Pathway of this compound

Plant_Metabolism cluster_pathways Metabolic Pathways in Plants This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis N_demethylation N-demethylation This compound->N_demethylation Hydrolysis_Products Hydrolysis Products (Non-toxic) Hydrolysis->Hydrolysis_Products N_hydroxy_methyl_MCP N-hydroxy methyl This compound N_demethylation->N_hydroxy_methyl_MCP Unsubstituted_Amide Unsubstituted Amide (N-desmethyl this compound) N_demethylation->Unsubstituted_Amide Trace amounts in some plants Glycoside_Conjugate Glycoside Conjugate (Less Toxic) N_hydroxy_methyl_MCP->Glycoside_Conjugate Glycol Conjugation

Caption: Metabolic pathways of this compound in plants.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism and persistence of this compound.

Table 1: Half-life of this compound in Different Matrices

MatrixHalf-lifeConditions
Soil17-96 daysField conditions[1]
Technical Grade (stored)Up to 2500 days38°C in a stable container[7]

Table 2: Excretion of this compound and its Metabolites in Animals

AnimalRoute of ExcretionPercentage of DoseTimeframe
Rats & GoatsUrine70-90%24 hours[3]
Feces<10%24 hours[3]
Lactating GoatsMilk~2%Not specified[3]
RatsExpired Air (as CO2)6% (of crotonamide backbone)Not specified[3]

Table 3: Residues of this compound and Metabolites in Livestock

AnimalTissue/ProductCompoundConcentration (ppm)Feeding Level
CowMilkThis compound0.008 - 0.01High-level treated feedstuff[5]
Dimethyl phosphate0.002High-level treated feedstuff[5]
N-hydroxy methyl this compound0.001High-level treated feedstuff[5]
Red Meat & LiverThis compound and metabolitesLow levelsHigh-level treated feedstuff[5]

Experimental Protocols

The study of this compound metabolism relies on a combination of in vivo and in vitro experimental designs, coupled with sensitive analytical techniques.

Animal Metabolism Study Design

A typical experimental design for an animal metabolism study involves the following steps:

  • Animal Model Selection: Rats are a common model for mammalian toxicity and metabolism studies.[8]

  • Dosing: Administration of this compound, often radiolabeled (e.g., with ¹⁴C or ³²P), via the desired route of exposure (e.g., oral gavage, dermal application).[3][8]

  • Sample Collection: Timed collection of urine, feces, blood, and expired air.[3] At the end of the study, tissues (liver, kidney, muscle, fat, etc.) are collected.[3]

  • Sample Preparation:

    • Extraction: Biological samples are extracted with organic solvents (e.g., ethyl acetate, methanol) to isolate this compound and its metabolites.[4]

    • Cleanup: The extracts are purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: Identification and quantification of the parent compound and metabolites using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Diagram: Workflow for Animal Metabolism Study

Animal_Study_Workflow start Start: Animal Dosing (Radiolabeled this compound) sample_collection Sample Collection (Urine, Feces, Blood, Tissues) start->sample_collection extraction Solvent Extraction sample_collection->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis Analysis (HPLC, GC-MS) cleanup->analysis end End: Data Interpretation (Metabolite Identification & Quantification) analysis->end

Caption: General workflow for an animal metabolism study.

Plant Metabolism Study Design

Investigating this compound metabolism in plants follows a similar workflow:

  • Plant Selection: Choose a relevant crop species (e.g., cotton, beans).

  • Application: Apply radiolabeled this compound to the plant via foliar spray or root uptake.

  • Sample Collection: Harvest plant tissues (leaves, stems, roots, fruits) at various time points after application.

  • Sample Preparation:

    • Extraction: Homogenize plant material and extract with appropriate solvents.

    • Partitioning and Cleanup: Separate different classes of compounds and purify the extract.

  • Analysis: Utilize analytical techniques like HPLC and GC-MS to identify and quantify residues.[5]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying this compound and its metabolites in various matrices.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the identification and confirmation of metabolites due to its high sensitivity and specificity.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers enhanced sensitivity and selectivity for detecting trace levels of this compound and its degradation products in complex biological samples.[11]

Conclusion

The metabolism of this compound proceeds through distinct yet related pathways in plants and animals. In animals, the primary routes of detoxification involve O- and N-demethylation and cleavage of the vinyl phosphate bond, leading to rapid excretion. In plants, hydrolysis and N-demethylation followed by conjugation are key degradation mechanisms. A thorough understanding of these metabolic processes, supported by robust experimental data, is essential for regulatory agencies, researchers, and drug development professionals in assessing the risks associated with this compound and in the development of safer alternatives. The experimental and analytical protocols outlined in this guide provide a framework for conducting further research in this critical area of environmental and toxicological science.

References

A Technical Guide to the Synthesis of (E)-Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-Monocrotophos, an organophosphate insecticide. It details the structural formula, key chemical properties, and a step-by-step synthesis protocol. Quantitative data, including physical properties and spectroscopic information, are presented in tabular format for clarity. Additionally, a visual representation of the synthetic workflow is provided to aid in the understanding of the process. This document is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Monocrotophos, with the IUPAC name dimethyl [(E)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate, is a broad-spectrum organophosphate insecticide and acaricide known for its contact and systemic action.[1] It functions as an acetylcholinesterase inhibitor, leading to the disruption of the nervous system in insects.[2] The commercially produced this compound is predominantly the (E)-isomer due to its higher stability and biological activity.

This guide focuses on the prevalent commercial synthesis route for (E)-Monocrotophos, which involves a multi-step process beginning with the formation of N-methylacetoacetamide, followed by a reaction with a phosphorus-containing compound, chlorination, and subsequent dehydrochlorination.

Structural Formula and Chemical Properties

The structural formula of (E)-Monocrotophos is presented below, followed by a table summarizing its key chemical and physical properties.

Structural Formula:

Table 1: Chemical and Physical Properties of (E)-Monocrotophos

PropertyValueReference
Molecular Formula C₇H₁₄NO₅P[2]
Molecular Weight 223.16 g/mol [2]
CAS Number 6923-22-4[2]
Appearance Colorless crystals (pure); Reddish-brown solid (technical)[2]
Odor Mild ester-like[2]
Melting Point 54-55 °C
Boiling Point 125 °C at 0.0005 torr
Solubility Miscible with water; Soluble in acetone (B3395972) and ethanol[2]

Synthesis of (E)-Monocrotophos

The synthesis of (E)-Monocrotophos is a multi-step process. A general workflow is presented below, followed by a detailed experimental protocol for each step.

Synthetic Workflow

Synthesis_Workflow diketene Diketene step1 Step 1: Condensation diketene->step1 methylamine (B109427) Methylamine methylamine->step1 nmaa N-methylacetoacetamide step1->nmaa step2 Step 2: Michaelis-Arbuzov type reaction nmaa->step2 dmp Dimethyl Phosphite (B83602) dmp->step2 intermediate1 Dimethyl 1-methyl-2- (methylcarbamoyl)ethylphosphonate step2->intermediate1 step3 Step 3: Chlorination intermediate1->step3 chlorinating_agent Chlorinating Agent (e.g., Sulfuryl Chloride) chlorinating_agent->step3 intermediate2 Chlorinated Intermediate step3->intermediate2 step4 Step 4: Dehydrochlorination intermediate2->step4 base Tertiary Amine Base base->step4 This compound (E)-Monocrotophos step4->this compound

A simplified workflow for the synthesis of (E)-Monocrotophos.
Experimental Protocols

Step 1: Synthesis of N-methylacetoacetamide

  • Reaction: Diketene is reacted with methylamine in an aqueous or methanolic solution. This is a nucleophilic ring-opening of the lactone of diketene.

  • Procedure:

    • In a reaction vessel, an aqueous solution of methylamine is prepared.

    • Diketene is added dropwise to the methylamine solution while maintaining the temperature between 20-30°C with cooling. The reaction is exothermic.

    • After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

    • The resulting solution of N-methylacetoacetamide is typically used directly in the next step without further purification.

Step 2: Synthesis of Dimethyl 1-methyl-2-(methylcarbamoyl)ethylphosphonate

  • Reaction: N-methylacetoacetamide undergoes a base-catalyzed Michaelis-Arbuzov-type addition with dimethyl phosphite.

  • Procedure:

    • The N-methylacetoacetamide solution from the previous step is placed in a reaction vessel.

    • Dimethyl phosphite is added to the solution.

    • A catalytic amount of a base, such as sodium methoxide, is added to the mixture.

    • The reaction mixture is stirred at a controlled temperature, typically between 40-60°C, for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

    • The resulting intermediate, dimethyl 1-methyl-2-(methylcarbamoyl)ethylphosphonate, is then carried forward to the next step.

Step 3: Chlorination of the Intermediate

  • Reaction: The phosphonate (B1237965) intermediate is chlorinated, typically at the carbon adjacent to the phosphonate group.

  • Procedure:

    • The intermediate from Step 2 is dissolved in a chlorinated solvent, such as dichloromethane.

    • A chlorinating agent, such as sulfuryl chloride or chlorine gas, is introduced into the solution at a low temperature (e.g., 0-10°C) to control the reaction rate.

    • The reaction is stirred for a period of time until the chlorination is complete.

Step 4: Dehydrochlorination to form (E)-Monocrotophos

  • Reaction: The chlorinated intermediate undergoes elimination of hydrogen chloride to form the carbon-carbon double bond, yielding (E)-Monocrotophos.

  • Procedure:

    • To the solution containing the chlorinated intermediate, a tertiary amine base (e.g., triethylamine) is added.

    • The addition of the base induces the dehydrochlorination reaction. The reaction is typically stirred at room temperature or with gentle heating.

    • The reaction mixture is then worked up by washing with water to remove the amine hydrochloride salt and any excess base.

    • The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield crude (E)-Monocrotophos.

    • The crude product can be further purified by distillation or chromatography to obtain the desired purity.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of (E)-Monocrotophos.

Table 2: Spectroscopic Data for (E)-Monocrotophos

Spectroscopy Type Data Reference
¹H NMR (CDCl₃) Chemical shifts (δ) in ppm.[3]
¹³C NMR (CDCl₃) Shifts [ppm]: 165.7 (C=O), 147.2 (C-O-P), 108.3 (C=CH), 54.9 (OCH₃), 26.1 (NH-CH₃), 18.0 (C-CH₃).[2]
Infrared (IR) Characteristic peaks in cm⁻¹.[4]
Mass Spectrometry (MS) Molecular ion peak (M⁺) and major fragmentation patterns.[5]

Conclusion

This technical guide has outlined the structural details and a common synthetic route for (E)-Monocrotophos. The provided experimental protocols, while general, offer a framework for its laboratory preparation. The tabulated chemical and spectroscopic data are essential for the characterization and quality control of the synthesized compound. Researchers and professionals in drug development and agrochemical synthesis can utilize this information for further studies and applications. It is imperative to handle all chemicals, especially the final product, with extreme caution due to their high toxicity. All synthetic procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

A Comprehensive Technical Guide to the Solubility of Monocrotophos in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of monocrotophos, a systemic organophosphate insecticide. A thorough understanding of its solubility is critical for environmental fate assessment, formulation development, and toxicological studies. This document compiles quantitative solubility data, details standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility of this compound

This compound exhibits a wide range of solubility depending on the solvent, a key factor influencing its environmental mobility and bioavailability. It is highly soluble in water and many polar organic solvents, while its solubility is limited in nonpolar solvents. The following table summarizes the quantitative solubility data for this compound in various solvents.

SolventTemperature (°C)Solubility
Water201000 g/kg (miscible)[1]
Methanol201000 g/kg[1]
Dichloromethane20800 g/kg[1]
Acetone20700 g/kg[1]
EthanolNot SpecifiedSoluble[2][3][4]
n-Octanol20250 g/kg[1]
Toluene2060 g/kg[1]
XyleneNot SpecifiedSparingly soluble[1][5]
Mineral OilsNot SpecifiedVery slightly soluble[2]
KeroseneNot SpecifiedPractically insoluble[1]
Diesel OilsNot SpecifiedPractically insoluble[1]

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and comparable solubility data. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals, with OECD Guideline 105 detailing two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[1][3][4] A widely used alternative for both aqueous and organic solvents is the Shake-Flask Method.

Shake-Flask Method

This is a common and straightforward method for determining the solubility of a substance.[6][7][8][9] It is applicable to a wide range of compounds and solvents.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Shaker or agitator with temperature control

  • Centrifuge (optional, for phase separation)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The solution is allowed to stand to allow undissolved solid to settle. Alternatively, the solution can be centrifuged or filtered to separate the solid phase from the liquid phase.[6]

  • Sample Preparation: An aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Column Elution Method (for low solubility substances)

This method is particularly suitable for substances with low solubility (less than 10⁻² g/L).[2][14][15]

Principle: A column is packed with an inert carrier material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation concentration.

Apparatus:

  • Glass column with a thermostat jacket

  • Metering pump for constant solvent flow

  • Inert carrier material (e.g., glass beads, silica)

  • Fraction collector (optional)

  • Analytical instrument for quantification

Procedure:

  • Column Preparation: The test substance is dissolved in a volatile solvent and coated onto the inert carrier material. The volatile solvent is then evaporated, leaving the substance deposited on the carrier. The coated carrier is then packed into the column.

  • Elution: The solvent is pumped through the column at a low and constant flow rate.

  • Fraction Collection: Fractions of the eluate are collected at regular intervals.

  • Analysis: The concentration of the test substance in each fraction is determined.

  • Determination of Solubility: A plot of concentration versus time (or volume) is generated. The concentration should reach a plateau, which corresponds to the solubility of the substance in the solvent at the test temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_results Results start Start: Define Compound and Solvents prelim_test Preliminary Solubility Test (Estimate solubility range) start->prelim_test method_select Select Appropriate Method (e.g., Shake-Flask, Column Elution) prelim_test->method_select equilibration Equilibration (Agitation at constant temperature) method_select->equilibration phase_sep Phase Separation (Centrifugation/Filtration) equilibration->phase_sep sampling Sample Collection and Dilution phase_sep->sampling quantification Quantification of Compound in Saturated Solution sampling->quantification analytical_method Develop & Validate Analytical Method (e.g., HPLC, GC-MS) analytical_method->quantification Provides method calculation Calculate Solubility (mg/L or g/kg) quantification->calculation data_report Data Reporting and Analysis calculation->data_report end End data_report->end

Caption: A logical workflow for the experimental determination of chemical solubility.

This guide provides essential information on the solubility of this compound for scientific and research professionals. Adherence to standardized protocols is paramount for generating high-quality, reproducible data that can be confidently applied in further research and development.

References

Cholinesterase Inhibition Potency of Monocrotophos and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monocrotophos, a broad-spectrum organophosphate insecticide, exerts its potent toxic effects primarily through the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the nervous system and potentially severe toxic outcomes. The toxicity of this compound is not solely attributable to the parent compound; its metabolic transformation in biological systems yields metabolites that also contribute to its overall cholinesterase inhibition profile. This guide provides a detailed examination of the cholinesterase inhibition potency of this compound and its key metabolites, outlines the standard experimental methodologies for assessing this inhibition, and visually represents the underlying biochemical pathways and experimental procedures.

Mechanism of Action: Cholinesterase Inhibition

The primary mode of action for this compound and its active metabolites is the inhibition of acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine in synaptic clefts and at neuromuscular junctions.[1] By inhibiting AChE, this compound causes a buildup of acetylcholine, leading to persistent stimulation of cholinergic receptors.[2][3] This disruption of normal nerve impulse transmission is the basis of its insecticidal activity and its toxicity to non-target organisms, including mammals.[4]

Metabolism of this compound

The biotransformation of this compound is a critical factor in its overall toxicity. The primary metabolic pathways involve N-demethylation, O-demethylation, and cleavage of the vinyl phosphate (B84403) bond.[5] The key metabolites of toxicological significance are:

  • N-hydroxy-methyl-monocrotophos: An intermediate in the demethylation process.

  • N-desmethyl-monocrotophos: A demethylated metabolite that has been reported to be more toxic than the parent compound.[1]

  • O-desmethyl this compound: Another demethylated product.

  • Dimethyl phosphate: A product of the hydrolysis of the phosphate ester linkage.[1]

Understanding the individual potencies of these metabolites is essential for a complete assessment of this compound toxicity.

Quantitative Analysis of Cholinesterase Inhibition

The potency of a cholinesterase inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The negative logarithm of the IC50 (pI50) is also used.

While extensive in vivo studies have demonstrated the potent cholinesterase-inhibiting properties of this compound, specific in vitro IC50 values for the parent compound and its individual metabolites are not widely available in the reviewed literature. The following tables summarize the available quantitative data.

Table 1: In Vitro Cholinesterase Inhibition by this compound and Its Metabolites

CompoundEnzyme SourcepI50IC50 (M)Reference
This compoundHuman Plasma Cholinesterase6.53.16 x 10-7
N-Methyl hydroxy this compoundHuman Plasma Cholinesterase5.91.26 x 10-6
N-desmethyl this compoundHuman Plasma Cholinesterase5.62.51 x 10-6
O-desmethyl this compoundData Not Available--
Dimethyl phosphateData Not Available--

Note: Human plasma cholinesterase is primarily butyrylcholinesterase (BChE).

Table 2: In Vivo Cholinesterase Inhibition by this compound

OrganismTissue/EnzymeExposure ConditionsOutcomeReference
Termites (Odontotermes obesus)Head AcetylcholinesteraseIn vitro assayChlorpyrifos was 8.75 times more potent than this compound.
Nile Tilapia (Oreochromis niloticus)Brain Acetylcholinesterase96-hour exposure to acute levelsAChE activity decreased progressively as this compound concentration increased.

Experimental Protocols for Measuring Cholinesterase Inhibition

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman.

Ellman's Assay

Principle: This colorimetric assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (e.g., 10 mM in buffer)

  • Substrate solution (e.g., 14 mM acetylthiocholine iodide in deionized water, prepared fresh)

  • Cholinesterase enzyme solution (e.g., purified human recombinant AChE or BChE)

  • Test inhibitor (this compound or its metabolites) dissolved in a suitable solvent (e.g., DMSO) at various concentrations

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation: Prepare all solutions and serial dilutions of the test inhibitor.

  • Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution (or solvent for control wells).

  • Enzyme Addition: Add the cholinesterase enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualization of Signaling Pathways and Workflows

Cholinergic Synapse and the Mechanism of this compound Inhibition

The following diagram illustrates the key events at a cholinergic synapse and the point of intervention by this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Vesicle Synaptic Vesicle (contains Acetylcholine) ActionPotential->Vesicle Triggers Ca2+ influx and vesicle fusion ACh ACh Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed to Choline + Acetate Receptor Acetylcholine Receptor ACh->Receptor Binds MCP This compound (or active metabolite) MCP->AChE Inhibits PostsynapticSignal Postsynaptic Signal (Depolarization) Receptor->PostsynapticSignal Binding initiates signal

Caption: this compound inhibits AChE in the cholinergic synapse.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of a cholinesterase inhibitor using the Ellman's assay.

IC50_Workflow cluster_preparation 1. Preparation cluster_assay_execution 2. Assay Execution cluster_data_analysis 3. Data Analysis reagent_prep Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) plate_setup Set up 96-well Plate (Controls and Inhibitor Concentrations) reagent_prep->plate_setup inhibitor_prep Prepare Serial Dilutions of Inhibitor inhibitor_prep->plate_setup preincubation Pre-incubate Enzyme with Inhibitor plate_setup->preincubation reaction_initiation Initiate Reaction (Add Substrate) preincubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_initiation->kinetic_measurement rate_calculation Calculate Reaction Rates kinetic_measurement->rate_calculation inhibition_calculation Calculate % Inhibition rate_calculation->inhibition_calculation dose_response_curve Plot Dose-Response Curve inhibition_calculation->dose_response_curve ic50_determination Determine IC50 Value dose_response_curve->ic50_determination

Caption: Workflow for determining the IC50 of a cholinesterase inhibitor.

Conclusion and Future Directions

This compound and some of its metabolites are potent inhibitors of cholinesterase. The available quantitative data, although limited, indicates that the parent compound is a strong inhibitor of human plasma cholinesterase, with its N-methyl hydroxy and N-desmethyl metabolites also demonstrating significant, albeit lower, inhibitory activity. A significant data gap exists regarding the inhibitory potency of O-desmethyl this compound and dimethyl phosphate, as well as a lack of comprehensive data for all metabolites against purified acetylcholinesterase.

For researchers and professionals in drug development and toxicology, a more complete in vitro characterization of the cholinesterase inhibition profile of all major this compound metabolites is crucial for accurate risk assessment and the development of effective countermeasures for poisoning incidents. The standardized Ellman's assay provides a reliable and high-throughput method to generate this much-needed data. Future research should prioritize the determination of IC50 values for all relevant metabolites against both acetylcholinesterase and butyrylcholinesterase from various species to build a comprehensive understanding of the structure-activity relationships and the overall toxicological impact of this compound exposure.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Genotoxicity and Mutagenic Potential of Monocrotophos

This technical guide provides a comprehensive overview of the in vitro genotoxicity and mutagenic potential of this compound, an organophosphate insecticide. The document synthesizes data from key toxicological assays, details experimental methodologies, and illustrates relevant workflows and potential mechanisms of action.

Executive Summary

This compound is an organophosphate insecticide that has been widely used in agriculture.[1] Due to its potential for environmental contamination and human exposure, its genotoxic and mutagenic properties have been the subject of numerous in vitro studies. Evidence indicates that this compound can induce DNA damage and chromosomal aberrations in cultured mammalian cells.[1][2] However, its mutagenicity in bacterial reverse mutation assays has produced conflicting results. This guide will delve into the findings from several standard in vitro genotoxicity assays, including the Micronucleus Test, Chromosomal Aberration Assay, Comet Assay, and the Ames Test.

In Vitro Micronucleus Test

The in vitro micronucleus test is a widely used method to assess the potential of a substance to cause chromosomal damage.[3] It detects both clastogens (agents that cause structural chromosome breakage) and aneugens (agents that cause chromosome loss).[3] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[4]

Experimental Protocol: In Vitro Micronucleus Assay (Cytokinesis-Block Method)

1. Cell Culture and Treatment:

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used.[5][6] Human lymphocytes are also a suitable test system.[7]

  • Culture Conditions: Cells are maintained in exponential growth phase at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution, which is then diluted to final concentrations in the culture medium.[5][6]

  • Exposure: Exponentially growing cells are treated with various concentrations of this compound. A short treatment (e.g., 3-4 hours) with and without metabolic activation (S9 mix) and a long treatment (e.g., up to 24 hours) without S9 are typically performed.[7] One study involved a continuous 16-hour treatment.[5][6]

2. Cytokinesis Block:

  • Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

3. Harvesting and Slide Preparation:

  • After the exposure period, cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cells are then subjected to a mild hypotonic treatment, followed by fixation.

  • The fixed cells are dropped onto clean microscope slides and air-dried.

4. Staining and Scoring:

  • Slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Micronuclei are scored in a set number of binucleated cells (e.g., 1000-2000 per concentration) using a light or fluorescence microscope.

  • The Cytochalasin B Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[8]

Data Summary: In Vitro Micronucleus Test with this compound
Cell LineConcentration Range (µg/mL)Exposure DurationMetabolic Activation (S9)Key FindingsReference(s)
CHO Cells1, 10, 100, 200, 40016 hours (continuous)Not specifiedStatistically significant increase in micronuclei frequency at 1 and 10 µg/mL. Marked decrease in cell proliferation at higher concentrations.[5][6]

Visualization: Workflow for the In Vitro Micronucleus Assay

Micronucleus_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Seed CHO Cells B Incubate (24h) A->B C Treat with this compound (Multiple Concentrations) B->C D Add Cytochalasin B (to block cytokinesis) C->D E Incubate (16-24h) D->E F Harvest Cells E->F G Hypotonic Treatment & Fixation F->G H Prepare Slides G->H I Stain (e.g., Giemsa) H->I J Microscopic Analysis: Score Micronuclei in Binucleated Cells I->J K Data Analysis & Report J->K Genotoxicity_Pathway compound compound process process outcome outcome pathway pathway MCP This compound (MCP) ROS Increased Reactive Oxygen Species (ROS) MCP->ROS induces Alkylation DNA Alkylation (Nucleophilic Attack) MCP->Alkylation causes OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage leads to Alkylation->DNA_Damage leads to SSB_DSB Single & Double Strand Breaks DNA_Damage->SSB_DSB Adducts DNA Adducts DNA_Damage->Adducts Chrom_Aberration Chromosomal Aberrations & Micronuclei Formation SSB_DSB->Chrom_Aberration Adducts->Chrom_Aberration Comet_Assay_Workflow start_node start_node process_node process_node end_node end_node A Start: Cell Culture & Treatment with this compound B Embed Cells in Low-Melt Agarose on Slide A->B C Cell Lysis (High Salt Solution) B->C D DNA Unwinding (Alkaline Buffer, pH > 13) C->D E Alkaline Electrophoresis D->E F Neutralization & Staining (Fluorescent Dye) E->F G Fluorescence Microscopy & Image Analysis F->G H Quantify DNA Damage (% Tail DNA, Tail Length) G->H I Data Analysis & Report H->I

References

The Diabetogenic Effects of Monocrotophos: A Gut Microbiota-Mediated Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising prevalence of type 2 diabetes has spurred intensive research into environmental risk factors. Among these, organophosphate pesticides, such as monocrotophos, have emerged as potential contributors to metabolic dysregulation. Emerging evidence points towards a critical role for the gut microbiota in mediating the diabetogenic effects of these pesticides. This technical guide synthesizes the current understanding of how this compound, through its interaction with the gut microbiome, contributes to hyperglycemia and insulin (B600854) resistance. We provide a comprehensive overview of the key signaling pathways involved, detailed experimental protocols for investigating these effects, and a summary of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, microbiology, and drug development.

Introduction

Organophosphate (OP) pesticides are widely used in agriculture, leading to widespread human exposure.[1] While their neurotoxicity is well-established, recent studies have highlighted their potential to disrupt glucose homeostasis and contribute to the development of diabetes.[1][2][3] this compound, a potent organophosphate insecticide, has been shown to induce hyperglycemia and insulin resistance in animal models.[4][5] A key and often overlooked player in this process is the gut microbiota. The diverse community of microorganisms residing in the gastrointestinal tract can metabolize xenobiotics, including pesticides, and in doing so, produce metabolites that can profoundly impact host metabolism.[6][7] This guide will delve into the intricate interplay between this compound, the gut microbiota, and the host's metabolic health.

This compound and Glucose Homeostasis: A Mechanistic Overview

Chronic exposure to this compound has been demonstrated to disrupt glucose metabolism through several mechanisms. Studies in rodent models have shown that this compound administration leads to a gradual and sustained increase in blood glucose levels, glucose intolerance, and reduced insulin sensitivity.[5] The underlying mechanisms for these effects are multifaceted and include:

  • Increased Gluconeogenesis: this compound exposure has been associated with an increase in the activity of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK), glucose-6-phosphatase (G6Pase), and tyrosine aminotransferase (TAT).[4][8] This leads to an overproduction of glucose by the liver, contributing to hyperglycemia.

  • Insulin Resistance: Prolonged exposure to this compound can induce a state of insulin resistance, where the body's cells do not respond effectively to insulin.[4][5] This is a hallmark of type 2 diabetes.

  • Oxidative Stress: this compound has been shown to induce oxidative stress in both the liver and kidneys, which can further exacerbate insulin resistance and disrupt glucose homeostasis.[9][10]

  • Adrenergic Receptor Stimulation: Evidence suggests that this compound-induced hyperglycemia may be mediated by the excessive stimulation of adrenoreceptors, likely due to increased plasma epinephrine (B1671497) levels.[8]

The Central Role of Gut Microbiota

A pivotal finding in recent research is the role of the gut microbiota in mediating the diabetogenic effects of this compound. The gut microbiome possesses a vast enzymatic repertoire capable of degrading organophosphates.[7] This degradation process, however, can yield metabolites that are detrimental to host glucose metabolism.

A key study demonstrated that gut microbes can degrade this compound, and the resulting end products can be converted to glucose via gluconeogenesis, thereby contributing to glucose intolerance.[7][11] This was validated in human samples, where a positive correlation was found between plasma organophosphate residues, fecal esterase activity (an indicator of microbial degradation), and fecal acetate (B1210297) levels in individuals with diabetes.[7][12]

Furthermore, pesticide exposure, including this compound, can lead to gut dysbiosis, an imbalance in the composition and function of the gut microbiota.[6][13][14] This dysbiosis can result in:

  • Altered Short-Chain Fatty Acid (SCFA) Production: SCFAs, such as butyrate, propionate, and acetate, are key microbial metabolites that play a crucial role in host metabolism and immune function.[12][13] Pesticide-induced dysbiosis can alter the production of these beneficial metabolites.

  • Increased Intestinal Permeability: Gut dysbiosis can compromise the integrity of the intestinal barrier, leading to increased translocation of bacterial components like lipopolysaccharide (LPS) into the bloodstream.[13]

  • Systemic Inflammation: The influx of LPS can trigger a chronic low-grade inflammatory state by activating the Toll-like receptor 4 (TLR4) signaling pathway, which is a known contributor to insulin resistance.[15][16][17][18]

Key Signaling Pathways

Several signaling pathways are implicated in the diabetogenic effects of this compound mediated by the gut microbiota. Understanding these pathways is crucial for identifying potential therapeutic targets.

Microbial Degradation of this compound and Gluconeogenesis

The degradation of this compound by gut microbial esterases can lead to the production of metabolites that serve as substrates for hepatic gluconeogenesis. This direct contribution to glucose production is a critical mechanism.

Monocrotophos_Metabolism This compound This compound Gut_Microbiota Gut Microbiota (Esterases) This compound->Gut_Microbiota Degradation Metabolites Degradation Products (e.g., Acetate) Gut_Microbiota->Metabolites Liver Liver Metabolites->Liver Transport Gluconeogenesis Gluconeogenesis Liver->Gluconeogenesis Substrate for Glucose Increased Blood Glucose Gluconeogenesis->Glucose

Caption: Microbial degradation of this compound and subsequent gluconeogenesis.

LPS-TLR4 Signaling Pathway

Gut dysbiosis can lead to increased circulating levels of LPS, which activates the TLR4 signaling pathway in immune and metabolic cells, leading to inflammation and insulin resistance.

LPS_TLR4_Pathway LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NF_kB NF-κB IKK->NF_kB Activation Inflammation Pro-inflammatory Cytokines NF_kB->Inflammation Transcription Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance

Caption: Lipopolysaccharide (LPS) - Toll-like Receptor 4 (TLR4) signaling pathway.[15][16][17][18][19]

SCFA-GPR41/43 Signaling Pathway

SCFAs produced by the gut microbiota can signal through G-protein coupled receptors GPR41 and GPR43, influencing host metabolism and immune responses. Dysbiosis-induced alterations in SCFA levels can disrupt these signaling pathways.

SCFA_GPR_Pathway SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) GPR41_43 GPR41 / GPR43 SCFAs->GPR41_43 G_protein G-protein (Gq/11, Gi/o) GPR41_43->G_protein Activation PLC PLC G_protein->PLC AC AC G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Downstream Downstream Signaling (e.g., MAPK) cAMP->Downstream Ca2->Downstream Metabolic_Effects Metabolic & Immune Modulation Downstream->Metabolic_Effects

Caption: Short-Chain Fatty Acid (SCFA) - G-protein Coupled Receptor (GPR) signaling.[20][21][22][23][24]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on metabolic parameters and gut microbiota.

Table 1: Effects of this compound on Metabolic Parameters in Rodents

ParameterSpeciesDose and DurationObservationReference
Blood GlucoseRat1.8 mg/kg b.w. (single dose)Peak increase at 2 hours[25]
RatSublethal doses for 180 daysGradual and sustained increase[5]
Rat0.9 mg/kg b.w./day for 5 days in diabetic ratsSignificant elevation[9]
Insulin Resistance (HOMA-IR)RatSublethal doses for 180 daysSignificant increase[5][26]
Glucose ToleranceRatSublethal doses for 180 daysImpaired[5]
Insulin SensitivityRatSublethal doses for 180 daysReduced[5]
Liver GlycogenRat0.9 mg/kg b.w./day for 5 days in diabetic ratsDepleted[9]
Gluconeogenic Enzymes (PEPCK, G6Pase, TAT)RatChronic exposureIncreased activity[4]
Plasma CorticosteroneRat1.8 mg/kg b.w. (single dose)102% increase[25]
Liver Tyrosine Aminotransferase (TAT)Rat1.8 mg/kg b.w. (single dose)104% increase[25]

Table 2: Effects of Pesticides on Gut Microbiota Composition

PesticideModelObservationReference
This compoundEarthwormReduced proliferation of gut microbiota (15 days)[27]
ChlorpyrifosRatAltered abundance of bacteria associated with diabetes and obesity[6]
ChlorpyrifosMouseChanges in gut microbiota, intestinal inflammation, and abnormal permeability[6]
ChlorpyrifosZebrafishIncreased Proteobacteria, decreased Bacteroidetes[1]
PermethrinMouseDisrupted gut microbiome, leading to increased adipogenesis[14]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are protocols for key experiments in this field.

Animal Model of this compound-Induced Hyperglycemia

Objective: To induce a state of hyperglycemia and insulin resistance in a rodent model through chronic this compound exposure.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil or saline)

  • Gavage needles

  • Animal cages with controlled environment (temperature, light/dark cycle)

  • Standard rodent chow and water ad libitum

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dosing: Prepare a stock solution of this compound in the chosen vehicle. Administer this compound orally via gavage at a sublethal dose (e.g., 0.36 mg/kg body weight for rats) daily for a prolonged period (e.g., 180 days).[5][11] A control group should receive the vehicle only.

  • Monitoring: Monitor the animals' body weight, food, and water intake regularly.

  • Sample Collection: Collect blood samples periodically (e.g., every 30 days) from the tail vein or retro-orbital plexus for glucose and insulin measurements. At the end of the study, euthanize the animals and collect terminal blood, liver, and fecal samples for further analysis.

Animal_Model_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Divide into Control and This compound Groups Acclimatization->Grouping Dosing Daily Oral Gavage (Vehicle or this compound) Grouping->Dosing Monitoring Regular Monitoring (Weight, Intake) Dosing->Monitoring Daily Sampling Periodic Blood Sampling Dosing->Sampling Periodic Termination Study Termination (e.g., 180 days) Dosing->Termination Chronic Exposure Monitoring->Dosing Sampling->Dosing Final_Collection Terminal Sample Collection (Blood, Liver, Feces) Termination->Final_Collection End End Final_Collection->End

Caption: Experimental workflow for the animal model of this compound exposure.

Glucose Tolerance Test (GTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.

Materials:

  • Fasted animals (typically 6 hours)

  • Glucose solution (e.g., 2 g/kg body weight)[28]

  • Glucometer and test strips

  • Syringes and gavage needles (for oral GTT) or injection needles (for intraperitoneal GTT)

  • Timer

Procedure:

  • Fasting: Fast the animals for 6 hours with free access to water.[28][29]

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Glucose Administration: Administer the glucose solution either orally (OGTT) or via intraperitoneal injection (IPGTT).[30][31]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[28]

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Resistance Assessment

Objective: To determine the degree of insulin resistance.

Methods:

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a commonly used index calculated from fasting glucose and insulin levels.[5][32][33][34]

    • Formula: HOMA-IR = (Fasting Glucose [mg/dL] x Fasting Insulin [µU/mL]) / 405.[32][33]

    • A higher HOMA-IR value indicates greater insulin resistance.

  • Insulin Tolerance Test (ITT): This test measures the rate of glucose disappearance in response to an exogenous insulin injection. A slower rate of glucose clearance indicates insulin resistance.

Gut Microbiota Analysis via 16S rRNA Sequencing

Objective: To characterize the composition of the gut microbiota.

Materials:

  • Fecal samples

  • DNA extraction kit

  • PCR reagents

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)[35]

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME, DADA2)[36]

Procedure:

  • Fecal Sample Collection: Collect fresh fecal samples and store them immediately at -80°C.

  • DNA Extraction: Extract total genomic DNA from the fecal samples using a commercial kit.[35][37]

  • PCR Amplification: Amplify the target region of the 16S rRNA gene using PCR with barcoded primers.[36][37]

  • Library Preparation and Sequencing: Purify the PCR products, prepare a sequencing library, and sequence the amplicons on a next-generation sequencing platform.[35][37]

  • Bioinformatics Analysis: Process the raw sequencing data to remove low-quality reads, assign sequences to operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and determine the taxonomic composition and diversity of the microbial community.[35][36]

Sequencing_Workflow Start Start Sample_Collection Fecal Sample Collection (-80°C) Start->Sample_Collection DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction PCR 16S rRNA Gene Amplification (V3-V4 region) DNA_Extraction->PCR Library_Prep Library Preparation PCR->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Analysis (QIIME/DADA2) Sequencing->Bioinformatics Analysis Taxonomic Profiling & Diversity Analysis Bioinformatics->Analysis End End Analysis->End

Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Conclusion and Future Directions

The evidence strongly suggests that this compound can exert significant diabetogenic effects, and that the gut microbiota plays a crucial mediating role in this process. The degradation of this compound by gut bacteria, leading to the production of gluconeogenic substrates, coupled with pesticide-induced gut dysbiosis, inflammation, and altered SCFA signaling, creates a multifaceted mechanism for disrupting glucose homeostasis.

For researchers and scientists, this highlights the importance of considering the gut microbiome as a key target and modulator of pesticide toxicity. Future research should focus on:

  • Identifying specific microbial species and enzymes responsible for this compound degradation.

  • Elucidating the precise changes in the gut microbiome (at the species and strain level) following chronic this compound exposure.

  • Investigating the potential of probiotic or prebiotic interventions to mitigate the adverse metabolic effects of this compound.

For drug development professionals, this research opens up new avenues for therapeutic strategies. Targeting the gut microbiota, for instance, by developing interventions that inhibit microbial degradation of pesticides or that restore a healthy gut microbial ecosystem, could represent a novel approach to preventing or treating metabolic disorders associated with environmental toxin exposure. A deeper understanding of the signaling pathways involved may also reveal novel drug targets for mitigating the downstream effects of pesticide-induced metabolic dysregulation.

References

Cardiotoxic Effects of Long-Term Monocrotophos Exposure in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cardiotoxic effects of long-term exposure to monocrotophos (MCP), an organophosphate pesticide, in rats. Drawing upon key research findings, this document details the experimental protocols used to assess cardiotoxicity, presents quantitative data on biochemical and histopathological changes, and illustrates the underlying molecular signaling pathways. The primary mechanism of this compound-induced cardiotoxicity is identified as the induction of oxidative stress, leading to myocardial damage, inflammation, and apoptosis. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, cardiovascular research, and drug development.

Introduction

This compound (MCP) is a widely used organophosphate insecticide known for its inhibition of acetylcholinesterase (AChE). Beyond its primary mode of action, prolonged exposure to MCP has been shown to induce cardiotoxic effects, positioning it as a potential environmental risk factor for cardiovascular diseases. Understanding the mechanisms and outcomes of this cardiotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This guide synthesizes the available scientific literature on the long-term effects of MCP on the rat heart, with a focus on a pivotal study by Velmurugan et al. (2013).

Experimental Protocols

This section details the methodologies employed in a key study investigating the cardiotoxic effects of long-term this compound exposure in rats.

Animal Model and Dosing Regimen
  • Animal Model: Wistar rats were used as the experimental model.

  • Dosing: this compound was administered orally via gavage.

  • Dosage: A dose of 0.36 mg/kg body weight, corresponding to 1/50th of the LD50, was administered daily.

  • Duration: The exposure period was three weeks.

  • Control Group: A control group of rats received a vehicle solution without this compound.

Biochemical Assays

Plasma levels of cardiac troponin-I (cTn-I), creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH) were measured to assess myocardial damage. Commercially available ELISA kits are typically used for these assays, following the manufacturer's instructions.

Cardiac tissue homogenates were used to quantify markers of oxidative stress.

  • Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels.

  • Protein Carbonyls: Determined as an indicator of protein oxidation.

  • Reduced Glutathione (GSH): Measured to evaluate the antioxidant capacity of the cardiac tissue.

Histopathological Analysis
  • Tissue Preparation: At the end of the experimental period, rats were euthanized, and their hearts were excised. The hearts were then fixed in 10% buffered formalin.

  • Sectioning and Staining: The fixed tissues were processed, embedded in paraffin, and sectioned. The sections were then stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • Microscopic Examination: The stained sections were examined for evidence of inflammation, edema, and other morphological changes in the cardiac muscle fibers.

Quantitative Data

The following tables summarize the key quantitative findings from studies on long-term this compound exposure in rats.

ParameterObservation in MCP-Exposed RatsReference
Cardiac Injury Markers
Cardiac Troponin-I (cTn-I)Elevated
Creatine Kinase-MB (CK-MB)Elevated
Lactate Dehydrogenase (LDH)Elevated
Oxidative Stress Markers
Lipid Peroxidation (MDA)Increased
Protein CarbonylsIncreased
Reduced Glutathione (GSH)Decreased
Systemic Effects
Blood GlucoseMildly Hyperglycemic
Lipid ProfileDyslipidemia
Histopathological FindingObservation in MCP-Exposed Rat HeartsReference
Inflammatory ChangesNonspecific inflammatory changes present
EdemaEdema observed between muscle fibers

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Outcome animal_model Wistar Rats dosing This compound (0.36 mg/kg/day) Oral Gavage for 3 Weeks animal_model->dosing control Control Group (Vehicle) animal_model->control biochemical Biochemical Assays (Cardiac Markers, Oxidative Stress) dosing->biochemical histopathology Histopathological Analysis (H&E Staining) dosing->histopathology control->biochemical control->histopathology data_analysis Data Analysis and Interpretation biochemical->data_analysis histopathology->data_analysis G cluster_cellular Cellular Effects cluster_damage Myocardial Damage cluster_manifestations Clinical & Histopathological Manifestations MCP Long-Term this compound Exposure ROS Increased Reactive Oxygen Species (ROS) MCP->ROS Antioxidants Decreased Antioxidant Defense (e.g., GSH) MCP->Antioxidants OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidants->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction MyocardialDamage Myocardial Damage LipidPeroxidation->MyocardialDamage ProteinOxidation->MyocardialDamage Apoptosis Apoptosis (↑Bax, ↓Bcl-2, ↑Caspases) MitochondrialDysfunction->Apoptosis Apoptosis->MyocardialDamage CardiacMarkers Release of Cardiac Markers (cTn-I, CK-MB, LDH) Inflammation Inflammation & Edema MyocardialDamage->CardiacMarkers MyocardialDamage->Inflammation

Monocrotophos-Induced Apoptosis in PC12 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental protocols associated with monocrotophos (MCP)-induced apoptosis in pheochromocytoma (PC12) cells, a widely used model for neuronal cell studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

This compound (MCP) is an organophosphate pesticide known to induce neurotoxicity.[1] A primary mechanism underlying this toxicity is the induction of apoptosis, or programmed cell death, in neuronal cells.[2] Studies in PC12 cells have revealed that MCP triggers a cascade of events initiated by oxidative stress, leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[1][2] This guide serves as a technical resource for researchers investigating the neurotoxic effects of organophosphates and the molecular pathways of apoptosis.

Core Mechanisms of MCP-Induced Apoptosis in PC12 Cells

Exposure of PC12 cells to this compound initiates a complex signaling cascade culminating in apoptosis. The process is primarily mediated by the intrinsic (mitochondrial) pathway, driven by oxidative stress.

A key initiating event is the significant induction of reactive oxygen species (ROS).[1] This increase in ROS is associated with an upregulation of xenobiotic-metabolizing cytochrome P450 enzymes (CYPs), particularly CYP1A1/1A2, 2B1/2B2, and 2E1.[1][3] The elevated ROS levels lead to a decrease in cellular glutathione (B108866) (GSH), a critical antioxidant, thereby exacerbating oxidative stress.[1][3]

This oxidative imbalance impacts mitochondrial integrity, leading to a dissipation of the mitochondrial membrane potential.[1][4] The compromised mitochondrial membrane becomes permeable, resulting in the translocation of pro-apoptotic proteins. Specifically, Bax translocates from the cytosol to the mitochondria, while cytochrome c is released from the mitochondria into the cytosol.[2][5]

In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase, caspase-9.[1][5] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[1][2] This activation of the caspase cascade is a pivotal point in the apoptotic process.[2]

The cellular machinery of apoptosis is further regulated by the Bcl-2 family of proteins. MCP exposure leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of anti-apoptotic proteins like Bcl-2, Bcl-w, and Mcl1.[1][2] Additionally, the tumor suppressor protein p53 and its downstream target p21 are upregulated, further promoting the apoptotic process.[1][2] The culmination of these events is the execution of apoptosis, characterized by DNA fragmentation and cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound-induced apoptosis in PC12 cells.

Table 1: Effect of this compound on ROS Generation and Apoptosis in PC12 Cells

ParameterMCP ConcentrationExposure Time (hours)Result (% of Control or Fold Change)Reference
ROS Production 10⁻⁶ M6132 ± 11%[1][6]
12155 ± 3.6%[1][6]
24144 ± 2.7%[1][6]
10⁻⁵ M6116 ± 10%[1][6]
12138 ± 7.9%[1][6]
24169 ± 5.6%[1][6]
Apoptosis 10⁻⁶ M6~2-fold increase[1][6]
10⁻⁵ M6~3-fold increase[1][6]
Necrosis 10⁻⁴ M6Increased necrosis, decreased apoptosis[1][6]

Table 2: Changes in mRNA Expression of Apoptosis-Related Genes in PC12 Cells Exposed to 10⁻⁵ M this compound for 6 hours

GeneFold Change vs. ControlReference
Caspase-3 6.37 ± 0.31[1]
Caspase-9 3.51 ± 0.21[1]
Bax 1.28 ± 0.12[1]
Bcl-2 1.50 ± 0.25[1]
p53 1.67 ± 0.17[1]
p21 1.31 ± 0.12[1]
Bcl-w 0.69 ± 0.03 (downregulation)[1]
Mcl1 0.88 ± 0.01 (downregulation)[1]

Table 3: Changes in Protein Expression in PC12 Cells Exposed to 10⁻⁵ M this compound for 6 hours

ProteinFold Change vs. ControlReference
CYP1A1 1.89 ± 0.23[1]
CYP1A2 1.53 ± 0.19[1]
CYP2B1 1.23 ± 0.05[1]
CYP2B2 2.06 ± 0.23[1]
CYP2E1 3.13 ± 0.47[1]
p53 1.94 ± 0.24[1]
Bax 2.75 ± 0.34[1]
Bcl-2 1.33 ± 0.12[1]
Activated Caspase-9 2.43 ± 0.14[1]
Activated Caspase-3 3.62 ± 0.41[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying MCP-induced apoptosis in PC12 cells.

MCP_Apoptosis_Pathway MCP This compound (MCP) CYPs ↑ CYP1A1/1A2, 2B1/2B2, 2E1 MCP->CYPs ROS ↑ Reactive Oxygen Species (ROS) MCP->ROS GSH ↓ Glutathione (GSH) ROS->GSH Mito Mitochondrion ROS->Mito Oxidative Stress MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Bax Bax Bax->Mito Translocation Bcl2 ↓ Bcl-2, Bcl-w, Mcl1 Bcl2->Mito p53 ↑ p53 / p21 p53->Bax Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

MCP-Induced Apoptotic Signaling Pathway in PC12 Cells.

Experimental_Workflow cluster_assays Apoptosis & Viability Assays cluster_molecular Molecular Analysis Start Start: PC12 Cell Culture Treatment This compound Treatment (e.g., 10⁻⁵ M for 6-24h) Start->Treatment Harvest Cell Harvesting Treatment->Harvest MTT MTT Assay (Cell Viability) Harvest->MTT Annexin Annexin V / PI Staining (Apoptosis Rate) Harvest->Annexin ROS_Assay DCFH-DA Assay (ROS Levels) Harvest->ROS_Assay RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Lysis Protein Lysis Harvest->Protein_Lysis Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Annexin->Data_Analysis ROS_Assay->Data_Analysis RT_qPCR RT-qPCR (mRNA Expression) RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis Western_Blot Western Blot (Protein Expression) Protein_Lysis->Western_Blot Caspase_Assay Caspase Activity Assay Protein_Lysis->Caspase_Assay Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis

General Experimental Workflow for Studying MCP-Induced Apoptosis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess this compound-induced apoptosis in PC12 cells. These are generalized protocols that should be optimized for specific laboratory conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • PC12 cells

  • 96-well plates

  • This compound (MCP)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of MCP (e.g., 10⁻⁸ M to 10⁻⁴ M) for the desired exposure times (e.g., 6, 12, and 24 hours). Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated PC12 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells after MCP treatment by gentle trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the overall levels of reactive oxygen species within the cells.

Materials:

  • PC12 cells

  • 2',7'-dichlorodihydrofluorescein-diacetate (DCFH-DA)

  • Culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed PC12 cells in a 96-well black-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere.

  • Treat the cells with MCP for the desired time points.

  • After treatment, wash the cells with warm PBS.

  • Incubate the cells with 20 µM DCFH-DA in culture medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 528 nm.

  • ROS levels can be expressed as a percentage increase over the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated PC12 cells

  • Cell Lysis Reagent (e.g., CelLytic™ M) with protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • After MCP treatment, lyse the cells using the cell lysis reagent containing protease inhibitors.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the executioner caspase-3.

Materials:

  • Treated and untreated PC12 cells

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (DEVD-pNA)

  • Microplate reader

Procedure:

  • Lyse the cells and determine the protein concentration as described for Western blotting.

  • In a 96-well plate, add 50-100 µg of protein lysate per well.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

  • Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold increase in caspase-3 activity can be determined by comparing the absorbance of treated samples to the untreated control.

Conclusion

The induction of apoptosis in PC12 cells by this compound is a multi-faceted process driven by oxidative stress and orchestrated by the mitochondrial pathway. This guide provides a comprehensive overview of the key molecular events, quantitative data, and detailed experimental protocols to facilitate further research in this area. A thorough understanding of these mechanisms is crucial for assessing the neurotoxic risks of organophosphate pesticides and for the development of potential therapeutic interventions.

References

Methodological & Application

Application Note: Analysis of Monocrotophos using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture.[1][2] Due to its potential for environmental contamination and risks to human health, robust and sensitive analytical methods are required for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound, offering high selectivity and sensitivity.[1][2] This document provides a detailed protocol for the analysis of this compound in various sample types using GC-MS.

Experimental Protocols

A generalized workflow for the GC-MS analysis of this compound is presented below. The specific parameters for each step may vary depending on the sample matrix and the instrumentation used.

Sample Preparation

The choice of sample preparation method is critical for accurate and precise analysis and is highly dependent on the sample matrix.

For Vegetable and Fruit Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from fruits and vegetables.[3][4]

  • Homogenization: Weigh a representative portion of the sample (e.g., 15 g) and homogenize it.[5]

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.[5] Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO4 and 1.5 g of sodium acetate).[4][5]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[4][5]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate (B86663).[5] Vortex for 30 seconds and centrifuge again.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.[5]

For Forensic Samples (e.g., Viscera)

  • Extraction: Mince the viscera sample and soak it in chloroform (B151607) overnight.[1]

  • Cleanup: Decant the chloroform and treat it with activated charcoal and anhydrous sodium sulfate to remove fats and moisture.[1] Filter the extract.

  • Concentration: Concentrate the extract using a water bath or rotary evaporator.[1] The concentrated extract can then be analyzed.

For Soil Samples

  • Extraction: Air-dry and homogenize the soil sample (e.g., 25 g).

  • Solvent Extraction: Extract the sample with a mixture of n-hexane and acetone.

  • Cleanup: Pass the extract through a glass column containing Florisil and anhydrous sodium sulfate for cleanup.

  • Concentration: Evaporate the solvent and reconstitute the residue in a small volume of n-hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following tables summarize typical GC-MS parameters for this compound analysis.

Gas Chromatography (GC) Conditions

ParameterCondition 1Condition 2Condition 3
Column DB-5 (30 m x 0.32 mm i.d., 1.0 µm film thickness)[6]1.5% OV-17 + 1.75% OV-210 on Chrom W-HP (2 m x 1/4" x 2 mm ID)Capillary Column (unspecified)[5]
Injector Temperature 250 °C[1][6]250 °C70 °C (initial, held for 0.5 min), then ramped to 310 °C[5]
Injection Mode Splitless[1]Not SpecifiedSplitless
Injection Volume 1 µL[6]Not Specified1.0 µL[5]
Carrier Gas Helium[1][5]Not SpecifiedHelium[5]
Flow Rate 1.2 mL/min[1]Not Specified1 mL/min[5]
Oven Temperature Program 100 °C to 270 °C at 10 °C/min[1]Isothermal at 220 °C[6]Not specified

Mass Spectrometry (MS) Conditions

ParameterCondition 1Condition 2
Ionization Mode Electron Impact (EI)[5]Electron Impact (EI)
Ion Source Temperature Not SpecifiedNot Specified
Mass Analyzer QuadrupoleTriple Quadrupole (MS/MS)[3]
Scan Mode Full Scan / Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)[3]
Mass Range (m/z) 50-550 amuNot Applicable
Key m/z Ions for this compound 127, 109, 97, 79, 67, 55[1]Precursor Ion: 224.068 [M+H]+[7]

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Quantitative Performance Data for this compound Analysis

ParameterValueMatrixReference
Limit of Detection (LOD) 0.32 mg/kgForensic (Viscera)[1]
Limit of Detection (LOD) 0.005 mg/kgVegetables[5]
Limit of Quantification (LOQ) Not SpecifiedVegetables[5]
Recovery 90.0% - 105.0%Cauliflower and Capsicum[5]
Linearity (Correlation Coefficient) ~0.99Vegetables[5]

Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Vegetables, Soil, Viscera) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction (e.g., QuEChERS, Chloroform) Homogenization->Extraction Cleanup Cleanup (dSPE, Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Experimental workflow for this compound analysis by GC-MS.

References

Application Note: Quantification of Monocrotophos using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monocrotophos is a broad-spectrum organophosphate insecticide and acaricide.[1] Due to its high toxicity and persistence, its use has been restricted or banned in many countries.[2][3] Consequently, robust and sensitive analytical methods are required for the quantification of this compound residues in various matrices, including bulk drug substances, agricultural products, and environmental samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose, offering good reproducibility and sensitivity.[4][5] This application note provides a detailed protocol for the quantification of this compound using a validated reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a polar solvent mixture. This compound, a moderately polar compound, is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.[4][6] Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance, typically between 220 nm and 256 nm.[4][6][7]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a UV-Vis detector (e.g., Agilent 1100/1200 series or equivalent)[8]

    • Analytical balance

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringes and 0.2µm or 0.45µm membrane filters[8]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetone (B3395972) (for extraction)[9]

    • Anhydrous sodium sulfate[9]

2. Chromatographic Conditions

Multiple methods have been developed for this compound analysis. The following table summarizes validated conditions. Method 1 is detailed in the subsequent protocols.

ParameterMethod 1Method 2Method 3
Column C18 Hypersil BDS (250 x 4.6 mm, 5µm)[4][8]Nucleosil C18 (250 x 4.6 mm, 3µm)[6]Brownlee Analytical C18[7]
Mobile Phase Water and Acetonitrile (Gradient)[4][8]Methanol:Water (80:20, v/v)[6]Acetonitrile:Water (90:10, v/v)[7]
Flow Rate 1.0 mL/min[4][8]0.5 mL/min[6]1.7 mL/min[7]
Detection (UV) 254 nm[4][8]256 nm[6]220 nm[7]
Injection Volume 20 µL[8]10 µL[6]Not Specified
Column Temp. Ambient[8]30°C[6]Not Specified
Retention Time ~11.31 min[4][8]Not Specified~0.76 min[7]

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent (mobile phase or a suitable solvent like methanol), sonicate to dissolve, and then dilute to the mark with the same diluent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve a concentration range suitable for creating a calibration curve (e.g., 25-125 µg/mL).[4][8] For example, to prepare a 50 µg/mL solution, transfer 5 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.[8]

4. Sample Preparation

  • Protocol for Bulk Drug Substance:

    • Accurately weigh a quantity of the sample equivalent to about 100 mg of this compound into a 100 mL volumetric flask.[8]

    • Add about 50 mL of diluent, shake, and sonicate to ensure complete dissolution.[8]

    • Dilute to volume with the diluent and mix well.[8]

    • Perform a further dilution as necessary to bring the concentration within the linear range of the calibration curve. For instance, transfer 5 mL of this solution into a 50 mL volumetric flask and dilute to volume.[8]

    • Filter the final solution through a 0.2 µm membrane filter before injection into the HPLC system.[8]

  • Protocol for Vegetable Matrix (e.g., Cauliflower):

    • Take 50 g of the macerated vegetable sample and mix with 5-10 g of anhydrous sodium sulfate (B86663) in a blender to form a fine paste.[9]

    • Extract the paste with 100 mL of acetone.[9]

    • Apply ultrasound extraction for 30 minutes at 55°C.[9]

    • Filter the extract and wash the residue 2-3 times with acetone.[9]

    • Pool the filtrates and concentrate the extract using a rotary evaporator.[9]

    • Re-dissolve the residue in a known volume (e.g., 2 mL) of a suitable solvent (e.g., acetone or mobile phase) for HPLC analysis.[9]

5. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Data Presentation and Method Validation

The developed HPLC method should be validated to ensure it is accurate, specific, rapid, and reliable.[8] Key validation parameters are summarized below.

Table 2: Method Validation Parameters for this compound Quantification

Validation ParameterTypical ResultsReference
Linearity Range 25 - 125 µg/mL[4][8]
Correlation Coefficient (R²) > 0.999[4][8]
Accuracy (% Recovery) 80.38% to 98.26% (in cabbage)[7]
Precision (%RSD) < 2%[8]
Limit of Detection (LOD) 0.32 mg/kg[3]
Specificity No interference from blank or placebo[8]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Bulk Drug, Vegetables) Homogenize Homogenization/ Maceration Sample->Homogenize Standard Weigh this compound Reference Standard Dilution_Std Prepare Working Standards (25-125 µg/mL) Standard->Dilution_Std Serial Dilution Extraction Solvent Extraction (e.g., Acetone) Homogenize->Extraction Cleanup Cleanup & Concentration (e.g., Rotary Evaporation) Extraction->Cleanup Dilution_Sample Final Dilution & Filtration Cleanup->Dilution_Sample HPLC HPLC Injection Dilution_Sample->HPLC Dilution_Std->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq CalCurve Generate Calibration Curve (Peak Area vs. Conc.) DataAcq->CalCurve Quant Quantify Sample Concentration DataAcq->Quant CalCurve->Quant Report Final Report Quant->Report G Solvent Mobile Phase (Solvent Reservoir) Degasser Degasser Solvent->Degasser Pump HPLC Pump Degasser->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

References

Application Note: Analysis of Monocrotophos Residue in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monocrotophos is an organophosphate insecticide known for its high toxicity and potential for environmental contamination.[1][2] Regulatory bodies worldwide mandate the monitoring of its residues in environmental matrices like soil and water to ensure environmental safety and human health. This application note provides detailed protocols for the analysis of this compound residues in soil and water samples using modern chromatographic techniques. The methodologies described are intended for researchers, environmental scientists, and analytical chemists.

Analytical Methods Overview

The determination of this compound residues is typically performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] Gas-liquid chromatography is often recommended due to its sensitivity and selectivity.[3] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): Often coupled with selective detectors such as the Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or Mass Spectrometry (MS) for high sensitivity and specificity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Typically uses a C18 reversed-phase column with UV or tandem mass spectrometry (MS/MS) detection.[6][7][8] HPLC can be advantageous as it may not require derivatization.[6]

Data Presentation: Method Performance

The following tables summarize the quantitative data from various analytical methods for this compound residue analysis.

Table 1: Performance Data for this compound Analysis in Soil

Analytical MethodExtraction MethodRecovery (%)LOQ (mg/kg)LOD (mg/kg)Reference
GC-MSAcetonitrile (B52724) Extraction80-91--[9]
LC-MS/MSQuEChERS-0.050.01[10]
GC-TOF-MSAcetonitrile Extraction & SPE Cleanup71-1200.01-0.05-[11]
GC-NPD / GC-MSSonication with Water-Acetonitrile68.5-112.1-0.0001-0.0104[5]
HPLC-UVAcetone Extraction & Column Chromatography---[8]

Table 2: Performance Data for this compound Analysis in Water

Analytical MethodExtraction MethodRecovery (%)LOQ (µg/L)LOD (µg/L)Reference
UV-Vis SpectrophotometrySolid Phase Extraction (SPE)68.69 - 85.68--[1]
UV-Vis SpectrophotometryLiquid-Liquid Extraction (LLE)74.50 - 97.54--[1]
GC-NPDAutomated Solid Phase Extraction (SPE)83-100-0.02-0.1[12]
LC-MS/MSSolid Phase Extraction (SPE)---[13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound residues in soil and water samples.

Monocrotophos_Analysis_Workflow cluster_sample_collection Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample Soil Sampling (0-20 cm depth) Homogenization Air Dry & Sieve Soil (2mm mesh) Soil_Sample->Homogenization Water_Sample Water Sampling (1.5L bottles) Water_Extraction Water Extraction (e.g., SPE, LLE) Water_Sample->Water_Extraction Soil_Extraction Soil Extraction (e.g., QuEChERS, Acetonitrile) Homogenization->Soil_Extraction dSPE Dispersive SPE (dSPE) (PSA, C18, MgSO4) Soil_Extraction->dSPE SPE_Cleanup SPE Cartridge (e.g., Silica Gel) Water_Extraction->SPE_Cleanup GC_Analysis GC Analysis (NPD, FPD, MS) dSPE->GC_Analysis HPLC_Analysis HPLC Analysis (UV, MS/MS) dSPE->HPLC_Analysis SPE_Cleanup->GC_Analysis SPE_Cleanup->HPLC_Analysis Quantification Quantification (Calibration Curve) GC_Analysis->Quantification HPLC_Analysis->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for this compound Residue Analysis.

Experimental Protocols

Protocol 1: Analysis of this compound in Soil using QuEChERS and GC-MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for multi-residue analysis in complex matrices like soil.[14][15][16]

1. Sample Preparation a. Collect composite soil samples from a depth of 0-20 cm.[9] b. Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove stones and debris.[9] c. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[10][14]

2. Extraction a. Add 10 mL of acetonitrile to the centrifuge tube.[14] b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). c. Shake vigorously for 1 minute and centrifuge at ≥ 3000 rpm for 5 minutes.[10]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup a. Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 150 mg PSA (primary secondary amine) and 900 mg MgSO₄. PSA removes organic acids and other polar interferences. b. Vortex for 30 seconds and centrifuge at ≥ 3000 rpm for 5 minutes.

4. Instrumental Analysis (GC-MS) a. Transfer the cleaned extract into an autosampler vial. b. Inject 1 µL of the extract into the GC-MS system. c. GC Conditions:

  • Column: DB-1 (30m x 0.25mm x 0.25µm) or equivalent.[17]
  • Injector Temperature: 250 °C.[17]
  • Oven Program: Start at 170 °C, ramp to 220 °C at 6.5 °C/min, then to 280 °C at 10 °C/min and hold for 6 minutes.[17]
  • Carrier Gas: Helium at a constant flow of 0.96 mL/min.[17] d. MS Conditions:
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

5. Quantification a. Prepare matrix-matched calibration standards. b. Construct a calibration curve by plotting peak area against concentration. c. Quantify the this compound concentration in the samples based on the calibration curve.

Protocol 2: Analysis of this compound in Water using SPE and HPLC-UV

This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and cleanup of this compound from water samples, followed by HPLC-UV analysis.

1. Sample Preparation a. Collect water samples in 1.5 L pre-cleaned polyethylene (B3416737) bottles.[9] b. Acidify the water samples to a pH of 3.5-4 by adding a saturated sodium chloride solution.[9] c. Filter the water samples through a 0.45 µm filter to remove suspended solids.

2. Solid-Phase Extraction (SPE) a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. b. Load 500 mL of the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min. c. Wash the cartridge with 5 mL of deionized water to remove interferences. d. Dry the cartridge under vacuum for 10-15 minutes. e. Elute the this compound from the cartridge with 10 mL of n-hexane or another suitable solvent.[1]

3. Sample Concentration a. Concentrate the eluate to near dryness using a rotary evaporator at 35 °C or a gentle stream of nitrogen.[9] b. Reconstitute the residue in 1 mL of the mobile phase.

4. Instrumental Analysis (HPLC-UV) a. Inject 20 µL of the reconstituted sample into the HPLC system. b. HPLC Conditions:

  • Column: C18 Hypersil BDS (250 mm x 4.6 mm, 5.0 µm) or equivalent.[7]
  • Mobile Phase: Acetonitrile and water in a gradient or isocratic mode (e.g., 90:10 v/v).[6][7]
  • Flow Rate: 1.0 mL/min.[7]
  • Detection: UV detector at 220 nm or 254 nm.[6][7]
  • Column Temperature: Ambient or controlled (e.g., 30 °C).

5. Quantification a. Prepare external calibration standards in the mobile phase. b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the determination of this compound residues in soil and water samples. The QuEChERS method for soil and SPE for water, coupled with GC-MS or HPLC-UV analysis, offer the necessary sensitivity and selectivity for environmental monitoring. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.

References

Application Notes and Protocols for the Detection of Monocrotophos in Forensic Samples using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocrotophos, a highly toxic organophosphate insecticide, is frequently encountered in forensic investigations related to accidental or intentional poisoning.[1][2] Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective preliminary screening method for the detection of this compound in biological samples.[1][2] Its ease of use and ability to provide a good degree of discrimination make it an invaluable tool in forensic toxicology.[1] This document provides detailed application notes and protocols for the extraction, separation, and identification of this compound from forensic samples using TLC.

Principle of TLC for this compound Detection

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or mixture of solvents). In the analysis of this compound, the extracted sample is spotted onto a TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the mobile phase ascends the plate by capillary action, it carries the this compound and other co-extracted substances at different rates depending on their polarity and affinity for the stationary phase. This differential movement results in the separation of this compound, which can then be visualized as a distinct spot on the plate. The retention factor (Rf value), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and is used for its identification.

Data Presentation

Table 1: TLC Systems and Rf Values for this compound Detection
Mobile Phase Composition (v/v)Stationary PhaseReported Rf ValueReference
Hexane : Acetone (B3395972) (4:1)Silica Gel G UV2540.75[1]
Hexane : Acetone (9.5:0.5)Silica Gel0.76[3]
Ethyl acetate (B1210297) : Hexane : Methanol (7:3:1)Silica Gel GF254Not Specified[4]
Table 2: Visualization Reagents and Observed Colors for this compound
Visualization ReagentProcedureObserved ColorLimit of Detection (LOD)Reference
UV Light (254 nm)Direct observation of the dried plateQuenched/Dark SpotNot Specified[1]
Congo RedSpraying the plate with the reagentYellow and Violet spots after brominationNot Specified[1]
p-Chloranil ReagentSpraying the plate with 0.5% p-chloranil in acetone after treatment with 0.25% Sodium carbonateRedNot Specified[1]
Fast Blue B ReagentSpraying the plate with the reagentYellowNot Specified[1]
Palladium (II) ChlorideSpraying the plate with the reagentNot SpecifiedNot Specified[1]
Vanillin (B372448) ReagentSpraying with vanillin reagent after alkaline hydrolysisGreenNot Specified[1]
Benzil (B1666583) ReagentSpraying with 5% benzil reagent after treatment with 5% sodium hydroxideNot Specified[1]
Diazotized Sulphanilamide/Sulphanilic AcidSpraying after alkaline hydrolysisRed~1 µg[5]
Stannous Chloride and Hydrochloric AcidSpraying with a solution of 2g SnCl2 in 40 ml of 20% HClIntense Pink~6 µg[3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Viscera

This protocol is adapted from methods described for forensic toxicological analysis.[1][3]

Materials:

  • Viscera sample (e.g., stomach, intestine, liver)

  • Chloroform (B151607) or Ethyl acetate (analytical grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Beakers

  • Homogenizer or mortar and pestle

  • Filter paper

  • Rotary evaporator or water bath

Procedure:

  • Mince approximately 50 g of the viscera sample into small pieces.

  • Homogenize the tissue with a sufficient volume of chloroform or ethyl acetate. Alternatively, soak the minced tissue in the solvent overnight.[1]

  • Decant the solvent extract.

  • Filter the extract through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator or a water bath at a temperature not exceeding 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of ethyl acetate or chloroform. This solution is now ready for TLC analysis.

Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Pre-coated TLC plates (Silica Gel G UV254 or Silica Gel 60 F254)

  • This compound standard solution (e.g., 1 mg/mL in ethyl acetate)

  • Mobile phase (e.g., Hexane: Acetone, 4:1 v/v)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Pencil and ruler

  • Drying oven or hairdryer

Procedure:

  • Using a pencil, lightly draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.

  • Using a capillary tube, carefully spot a small amount of the reconstituted sample extract and the this compound standard solution onto the origin. Keep the spots small and allow them to dry completely between applications.

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to aid in saturation and cover it with the lid. Allow the chamber to saturate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin is above the solvent level.

  • Allow the mobile phase to ascend the plate. Remove the plate when the solvent front is about 1-2 cm from the top edge.

  • Immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood or with a hairdryer.

Visualization

Procedure:

  • UV Visualization: Examine the dried plate under short-wave (254 nm) and long-wave (366 nm) UV light in a UV viewing cabinet. Mark any observed spots with a pencil.

  • Chromogenic Spraying:

    • Prepare the desired spray reagent (refer to Table 2 and the references for specific preparations).

    • In a well-ventilated fume hood, evenly spray the TLC plate with the chosen reagent.

    • Heating may be required for color development with certain reagents.[3] For example, after spraying with the stannous chloride/HCl reagent, the plate is heated at 110°C for 10 minutes.[3]

    • Observe the color of the spots that appear.

Identification and Interpretation
  • Calculate the Rf value for the standard this compound spot and the corresponding spot in the sample extract using the following formula:

    • Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

  • Compare the Rf value and the color of the spot from the sample extract with those of the this compound standard. A match in both Rf value and color reaction with a specific visualization reagent provides a strong indication of the presence of this compound in the sample.

Mandatory Visualizations

TLC_Workflow_for_Monocrotophos_Detection cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Identification Sample Forensic Sample (Viscera) Mince Mince Sample Sample->Mince Extract Solvent Extraction (Chloroform/Ethyl Acetate) Mince->Extract Spot Spot Extract and Standard on TLC Plate Filter Filter and Dry Extract->Filter Concentrate Concentrate Extract Filter->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Reconstitute->Spot Develop Develop Plate in Mobile Phase Spot->Develop Dry Dry the Plate Develop->Dry Spray Spray with Chromogenic Reagent UV UV Light Examination Dry->UV UV->Spray Heat Heat for Color Development Spray->Heat Identify Compare Rf and Color with Standard Heat->Identify

Caption: Experimental workflow for the detection of this compound.

Monocrotophos_Structure MCP This compound

Caption: Chemical structure of this compound.

TLC_Principle cluster_setup TLC Setup cluster_process Separation Process cluster_result Result Plate TLC Plate (Stationary Phase) Origin Sample Spot at Origin Plate->Origin CapillaryAction Mobile Phase Ascends Plate by Capillary Action Origin->CapillaryAction Chamber Developing Chamber MobilePhase Mobile Phase (Solvent) Chamber->MobilePhase DifferentialPartition Components Partition Between Stationary and Mobile Phases CapillaryAction->DifferentialPartition Separation Separation based on Polarity and Affinity DifferentialPartition->Separation Spots Separated Compound Spots Separation->Spots Rf Calculation of Rf Value Spots->Rf Identification Identification by Comparing Rf Rf->Identification

Caption: Principle of Thin-Layer Chromatography separation.

References

Application Note: High-Throughput Analysis of Monocrotophos in Agricultural Products Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture to protect a variety of crops.[1] Due to its potential risks to human health and the environment, many countries have banned or restricted its use.[1] Consequently, the development of rapid, sensitive, and reliable methods for the determination of this compound residues in agricultural commodities is of paramount importance for food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the multi-residue analysis of pesticides in food and agricultural samples.[2][3][4] This application note provides a detailed protocol for the extraction and cleanup of this compound from agricultural products using the QuEChERS method, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the QuEChERS Method

The QuEChERS method is a two-step process that involves:

  • Extraction: A homogenized sample is extracted with acetonitrile (B52724), a water-miscible solvent, in the presence of salts (typically magnesium sulfate (B86663) and sodium chloride or sodium acetate). The addition of salts induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments and sterols.

This streamlined approach significantly reduces sample preparation time and solvent consumption compared to traditional methods, while providing high-quality extracts suitable for chromatographic analysis.

Experimental Protocols

1. Sample Preparation and Homogenization

A representative sample of the agricultural product (e.g., fruits, vegetables) should be thoroughly washed and homogenized to ensure a uniform sample matrix. For dry samples, a specific amount of water should be added to facilitate extraction.

2. QuEChERS Extraction

This protocol is a general guideline and may require optimization for specific matrices.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For fortified samples, spike with an appropriate volume of this compound standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride). Commercial salt packets are available for convenience.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The composition of the d-SPE tube will depend on the sample matrix. For many fruits and vegetables, a tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA is suitable. For pigmented samples, GCB may be added, and for samples with high fat content, C18 may be included.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 12000 rpm) for 5 minutes.

  • The resulting supernatant is the final extract.

4. Instrumental Analysis

The final extract can be directly analyzed by GC-MS or LC-MS/MS. For GC-MS analysis, an aliquot of the extract is injected into the system. For LC-MS/MS analysis, the extract may be diluted with a suitable mobile phase before injection. Matrix-matched calibration standards should be used for accurate quantification to compensate for matrix effects.[5][6][7][8]

Quantitative Data

The following table summarizes the performance of the QuEChERS method for the determination of this compound in various agricultural products as reported in the literature.

Agricultural MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
Okra--<10--GC-FTD[2]
Beef0.0288.06.5-0.02GC/MS[9]
Beef0.295.17.3-0.02GC/MS[9]
Fruits and Vegetables0.1, 0.5, 1.083.1-123.5<14.80.01-GC-FPD[4]
Apple0.011075.081.494.95LC-MS/MS[10]
Apple0.051043.211.494.95LC-MS/MS[10]
Cauliflower-90.0-105.0-0.0050.015GC-MS[11]
Capsicum-90.0-105.0-0.0050.015GC-MS[11]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; GC-FTD: Gas Chromatography with Flame Thermionic Detector; GC-FPD: Gas Chromatography with Flame Photometric Detector.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Sample Agricultural Product Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g Homogenized Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts (e.g., 4g MgSO4, 1g NaCl) Add_ACN->Add_Salts Shake Vortex/Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (e.g., 150mg MgSO4, 50mg PSA) Transfer_Supernatant->Add_dSPE Vortex2 Vortex (30 sec) Add_dSPE->Vortex2 Centrifuge2 Centrifuge (High Speed, 5 min) Vortex2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound extraction.

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues in a wide variety of agricultural products. The method offers good recoveries and low limits of detection, making it suitable for routine monitoring and regulatory compliance. The flexibility of the d-SPE cleanup step allows for optimization to address different matrix complexities, ensuring the generation of clean extracts for reliable instrumental analysis. The use of matrix-matched standards is crucial for accurate quantification due to potential matrix effects.

References

Application Note: High-Throughput Analysis of Monocrotophos in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of monocrotophos in human plasma and urine. Sample preparation is streamlined using simple and effective protocols: protein precipitation for plasma and a "Filter and Shoot" approach for urine, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for clinical and forensic toxicology, as well as human biomonitoring studies. The use of a deuterated internal standard is recommended to ensure the highest accuracy by compensating for matrix effects and variability during sample preparation.

Introduction

This compound is a highly toxic organophosphate insecticide that has been widely used in agriculture.[1] Due to its potential for acute and chronic toxicity in humans, monitoring its presence in biological fluids is crucial for assessing exposure and in toxicological investigations.[1][2][3] LC-MS/MS offers superior selectivity and sensitivity for the analysis of polar and thermally labile compounds like this compound compared to traditional gas chromatography-based methods.[1][4] This application note provides detailed protocols for the extraction and quantification of this compound from human plasma and urine, tailored for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18, 100 x 2.1 mm, 3 µm (or equivalent)

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18, 100 x 2.1 mm, 3 µm
Mobile Phase A20 mM ammonium formate in water[5]
Mobile Phase B0.1% formic acid in methanol[5]
Flow Rate0.300 mL/min[5]
Injection Volume10 µL
Column Temperature40 °C[5]
Gradient Program
Time (min)%B
0.05
2.05
12.095
15.095
15.15
19.05

Table 2: Mass Spectrometry Parameters

ParameterThis compoundThis compound-d6 (IS)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)224.1230.1
Product Ion 1 (Quantifier) (m/z)127.1133.1
Product Ion 2 (Qualifier) (m/z)98.1104.1
Collision Energy (CE)Optimize between 10-50 V[6][7]Optimize between 10-50 V
Declustering Potential (DP)Optimize between 20-100 VOptimize between 20-100 V

Note: CE and DP values should be optimized for the specific instrument used.

Sample Preparation Protocols

Protocol 1: Protein Precipitation for Human Plasma

This protocol is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[8][9][10]

Materials:

  • Blank human plasma

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (this compound-d6) spiking solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[9][11]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

cluster_plasma_prep Plasma Protein Precipitation Workflow Plasma Sample (100 µL) Plasma Sample (100 µL) Add IS (25 µL) Add IS (25 µL) Plasma Sample (100 µL)->Add IS (25 µL) Add ACN (300 µL) Add ACN (300 µL) Add IS (25 µL)->Add ACN (300 µL) Vortex (30s) Vortex (30s) Add ACN (300 µL)->Vortex (30s) Incubate (-20°C, 20 min) Incubate (-20°C, 20 min) Vortex (30s)->Incubate (-20°C, 20 min) Centrifuge (14,000 x g, 10 min) Centrifuge (14,000 x g, 10 min) Incubate (-20°C, 20 min)->Centrifuge (14,000 x g, 10 min) Collect Supernatant Collect Supernatant Centrifuge (14,000 x g, 10 min)->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Plasma Protein Precipitation Workflow

Protocol 2: "Filter and Shoot" for Human Urine

This method provides a fast and simple cleanup for urine samples, minimizing matrix effects with minimal sample handling.[5]

Materials:

  • Blank human urine

  • Acetonitrile (ACN)

  • Internal standard (this compound-d6) spiking solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Syringe filters (0.2 µm) or filter vials

Procedure:

  • If required, perform enzymatic hydrolysis with β-glucuronidase to deconjugate metabolites.[5]

  • Pipette 0.5 mL of urine into a microcentrifuge tube.

  • Add 0.5 mL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 1 minute.

  • Filter the sample through a 0.2 µm syringe filter into an autosampler vial.

  • For improved retention of polar compounds, the filtrate can be diluted with reagent water (e.g., 200 µL filtrate with 800 µL water) before injection.[5]

  • Inject into the LC-MS/MS system.

cluster_urine_prep Urine 'Filter and Shoot' Workflow Urine Sample (0.5 mL) Urine Sample (0.5 mL) Add ACN with IS (0.5 mL) Add ACN with IS (0.5 mL) Urine Sample (0.5 mL)->Add ACN with IS (0.5 mL) Vortex (1 min) Vortex (1 min) Add ACN with IS (0.5 mL)->Vortex (1 min) Filter (0.2 µm) Filter (0.2 µm) Vortex (1 min)->Filter (0.2 µm) Optional Dilution Optional Dilution Filter (0.2 µm)->Optional Dilution LC-MS/MS Analysis LC-MS/MS Analysis Optional Dilution->LC-MS/MS Analysis

Urine "Filter and Shoot" Workflow

Method Validation and Performance

The method should be validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects.[12][13] The use of a deuterated internal standard is crucial for accurately compensating for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[14][15][16]

Table 3: Expected Quantitative Performance Data

ParameterExpected RangeBiological FluidReference
Linearity (r²) ≥0.99Plasma, UrineGeneral expectation
LOD 0.01 - 1 ng/mLPlasma, Urine[17] (adapted from viscera)
LOQ 0.05 - 5 ng/mLPlasma, Urine[17] (adapted from viscera)
Accuracy (% Recovery) 70-120%Plasma, Urine[17]
Precision (%RSD) <15%Plasma, UrineGeneral expectation
Matrix Effect Mitigated by ISPlasma, Urine[14][18][19]

Note: The performance data presented are based on typical values for pesticide analysis in biological matrices and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and high-throughput solution for the quantification of this compound in human plasma and urine. The simple and effective sample preparation protocols, combined with the high selectivity and sensitivity of tandem mass spectrometry, allow for reliable and accurate measurement of this toxic insecticide. The use of a deuterated internal standard is strongly recommended to ensure data quality in complex biological matrices. These methods are well-suited for applications in clinical toxicology, forensic analysis, and human exposure assessment.

References

Application Notes and Protocols for Assessing Monocrotophos Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Monocrotophos (MCP), an organophosphate pesticide, has been widely used in agriculture, leading to concerns about its potential toxicity to non-target organisms, including humans. Understanding the cytotoxic effects of this compound at the cellular level is crucial for risk assessment and the development of potential therapeutic strategies. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound, catering to researchers, scientists, and professionals in drug development. The described assays measure various cellular parameters, including cell viability, membrane integrity, apoptosis, and oxidative stress.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in toxicology to determine the concentration-dependent effects of a compound on cell survival.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., PC12, A549, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Expose the cells to various concentrations of this compound (e.g., 50 µM to 400 µM) and a vehicle control (e.g., DMSO or media) for a predetermined duration (e.g., 24, 48, or 72 hours).[1][4]

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.[1][4]

  • Formazan Solubilization: Carefully aspirate the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 550 nm using a microplate reader.[4]

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5][6][7]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach approximately 50% confluency.[5]

  • Compound Treatment: Treat cells with a range of this compound concentrations for 24 hours.[8]

  • Dye Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of Neutral Red solution (e.g., 33 µg/mL in culture medium) to each well.[5][9]

  • Incubation: Incubate for 1-2 hours at 37°C.[5]

  • Dye Extraction: Wash the cells with PBS and add 150 µL of destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well.[5]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[5][6]

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[10][11]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to different concentrations of this compound for the desired time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[11]

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing INT, diaphorase, and NAD⁺) to each well.[10][12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10][12]

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Quantitative Data Summary: this compound Cytotoxicity

Cell LineAssayConcentration (µM)Exposure Time (h)Cell Viability (%) / Cytotoxicity (%)Reference
Neuronal CellsMTT5024~86% Viability[4]
10024~81% Viability[4]
20024~74% Viability[4]
40024~66% Viability[4]
A549MTT10024Significant Decrease[13]
HaCaTMTT10024Significant Decrease[13]
CHO-K1NRIIC50-Varies[8]
TCPIC50-Varies[8]
MTTIC50-Varies[8]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. This compound has been shown to induce apoptosis in various cell types.[14]

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17]

Experimental Protocol:

  • Cell Preparation: Culture and treat cells with this compound. For adherent cells, grow them on coverslips. For suspension cells, cytocentrifuge them onto slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.[15]

  • TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[15]

  • Detection: For indirect detection (BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody. For direct detection (FITC-dUTP), proceed to counterstaining.[18]

  • Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Propidium Iodide.

  • Visualization: Analyze the cells using fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright green/red fluorescence in the nucleus.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm the apoptotic pathway.[19]

Experimental Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer provided with a caspase activity assay kit.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the caspase activity relative to the untreated control.

Quantitative Data Summary: this compound-Induced Apoptosis

Cell Line/OrganismAssayConcentrationExposure TimeObservationReference
Human LymphocytesDNA Diffusion AssayVarious-Increased apoptosis and necrosis[14]
Zebrafish BrainqPCR27 mg/L8 days5.43-fold increase in caspase-3 expression[19]
27 mg/L8 days3.04-fold increase in caspase-9 expression[19]
PC12 CellsqPCR10⁻⁵ M-Upregulation of caspase-3/9, Bax, p53, p21[20]

Oxidative Stress Assays

This compound is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.[21]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Experimental Protocol:

  • Cell Treatment: Expose cells to this compound for the desired duration.

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.

  • Data Analysis: Express the ROS levels as a percentage of the control.

Lipid Peroxidation (MDA) Assay

Lipid peroxidation, a consequence of oxidative damage to cellular membranes, can be quantified by measuring the levels of malondialdehyde (MDA).[22][23][24][25][26]

Experimental Protocol:

  • Sample Preparation: After treatment, harvest and homogenize the cells in MDA lysis buffer.[22]

  • TBA Reaction: Add thiobarbituric acid (TBA) solution to the cell lysate and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.[22][23]

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.[22]

  • Absorbance/Fluorescence Measurement: Measure the absorbance of the supernatant at 532 nm or fluorescence at Ex/Em = 532/553 nm.[22][23]

  • Data Analysis: Calculate the MDA concentration using a standard curve and normalize to the protein content.

Glutathione (B108866) (GSH/GSSG) Assay

Glutathione is a major intracellular antioxidant. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of oxidative stress.[27][28][29]

Experimental Protocol:

  • Cell Lysis: Lyse the this compound-treated cells with an appropriate buffer.

  • GSH/GSSG Measurement: Use a commercial GSH/GSSG assay kit. For total glutathione, both GSH and GSSG are measured. To measure GSSG specifically, GSH is first masked with a scavenger.

  • Enzymatic Recycling: The assay is based on an enzymatic recycling method involving glutathione reductase and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), which produces a colored product.[27]

  • Absorbance Measurement: Measure the absorbance at 412 nm.[28]

  • Data Analysis: Determine the concentrations of total glutathione and GSSG from a standard curve. Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

Quantitative Data Summary: this compound-Induced Oxidative Stress

Cell Line/OrganismAssayConcentration (µM)Exposure Time (h)ObservationReference
Neuronal CellsGSH Assay50-40024Dose-dependent decrease in GSH levels[4]
LPO Assay50-40024Statistically significant increase in LPO levels[4]
A549ROS Assay1006Significant increase in ROS production[30]
HaCaTROS Assay1006Significant increase in ROS production[13]
Drosophila melanogasterGSSG Assay1000nM72Higher levels of GSSG[31]
Rat BrainMultiple0.1-1 µg/ml (in vivo)8 weeksIncreased ROS, MDA; Decreased GSH, SOD, CAT[21]

Signaling Pathways and Experimental Workflows

Monocrotophos_Cytotoxicity_Pathway MCP This compound ROS ROS MCP->ROS Induces OxidativeStress OxidativeStress ROS->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria MembraneDamage MembraneDamage OxidativeStress->MembraneDamage CytochromeC CytochromeC Mitochondria->CytochromeC p53 p53 Mitochondria->p53 Bcl2 Bcl2 Mitochondria->Bcl2 Inhibits LDH_release LDH_release MembraneDamage->LDH_release Caspase9 Caspase9 CytochromeC->Caspase9 Bax Bax p53->Bax Bax->Mitochondria Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose- and Time-response) start->treatment viability viability treatment->viability membrane membrane treatment->membrane apoptosis apoptosis treatment->apoptosis oxidative_stress oxidative_stress treatment->oxidative_stress data_analysis Data Analysis and Interpretation end End: Cytotoxicity Profile data_analysis->end viability->data_analysis membrane->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis

References

Application Notes and Protocols for Monocrotophos Analysis in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of fatty matrices prior to the analysis of the organophosphate pesticide, Monocrotophos. The following sections outline various established techniques, including Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), Gel Permeation Chromatography (GPC), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), complete with experimental protocols, quantitative data, and workflow visualizations.

Introduction

The analysis of pesticide residues, such as this compound, in fatty matrices like edible oils, dairy products, and animal tissues presents a significant analytical challenge. The high lipid content can interfere with chromatographic analysis, leading to matrix effects, reduced sensitivity, and contamination of analytical instruments. Therefore, effective sample preparation is a critical step to remove these interfering lipids and isolate the target analyte. This document details several robust methods for the cleanup of fatty samples for accurate this compound determination.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for pesticide residue analysis due to its simplicity, speed, and low solvent consumption. For fatty matrices, modifications to the original QuEChERS protocol are necessary to enhance lipid removal.

Application Note:

The QuEChERS approach for fatty matrices typically involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents. The choice of sorbents is crucial for effectively removing fats while ensuring good recovery of this compound. A combination of Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences like fats is common. For highly fatty samples, Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents have shown excellent cleanup efficiency.[1][2]

Experimental Protocol (Modified for Fatty Matrices):

1. Sample Extraction:

  • Weigh 15 g of the homogenized fatty sample (e.g., avocado, edible oil) into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (1% acetic acid).

  • Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents. For fatty matrices, a common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[3] For samples with very high-fat content, consider using EMR—Lipid sorbent according to the manufacturer's instructions.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Quantitative Data:

The following table summarizes representative quantitative data for the analysis of organophosphate pesticides, including this compound, in fatty matrices using the QuEChERS method.

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)Limit of Quantification (LOQ) (µg/kg)Analytical TechniqueReference
Edible Oil10 - 25068 - 1273.3 - 5.63.0 - 9.2GC-MS[4]
Milk2 - 100099 - 1101.9 - 5.22UPLC-MS/MS[5]
Avocado5 - 300Not specified for this compoundNot specified for this compound5GC/MS/MS[2]
Liver Tissue50091 - 110< 20Not SpecifiedGC-MS/MS[6]

Note: Recovery and RSD values can vary depending on the specific matrix and the full list of analytes in a multi-residue method.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup Homogenized_Sample 15g Homogenized Sample Add_Solvent Add 15mL Acetonitrile (1% Acetic Acid) Homogenized_Sample->Add_Solvent Add_Salts Add QuEChERS Salts (MgSO4, NaOAc) Add_Solvent->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Supernatant 1mL Supernatant Centrifuge1->Supernatant dSPE_Tube dSPE Tube (MgSO4, PSA, C18) Supernatant->dSPE_Tube Vortex Vortex (30s) dSPE_Tube->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: QuEChERS workflow for fatty matrices.

Gel Permeation Chromatography (GPC)

GPC is a size-exclusion chromatography technique highly effective for separating high-molecular-weight lipids from smaller pesticide molecules.[7][8]

Application Note:

GPC is a well-established and robust method for cleaning up fatty extracts.[9] It is particularly useful for samples with very high-fat content, such as animal fat and certain oils. The method involves dissolving the sample extract in a suitable solvent and passing it through a GPC column. The larger lipid molecules are excluded from the pores of the column packing and elute first, while the smaller pesticide molecules are retained and elute later.

Experimental Protocol:

1. Sample Extraction:

  • Extract the fatty sample using a suitable solvent (e.g., cyclohexane-ethyl acetate).

  • Concentrate the extract to a small volume.

2. GPC Cleanup:

  • Dissolve the concentrated extract in the GPC mobile phase (e.g., 70:30 ethyl acetate/cyclopentane).[7]

  • Inject an aliquot of the dissolved extract onto the GPC system.

  • GPC Parameters (Example): [7]

    • Column: D20 (20 mm ID × 425 mm)

    • Mobile Phase: Ethyl Acetate / Cyclopentane (70:30)

    • Flow Rate: 5 mL/min

    • Fraction Collection: Collect the fraction corresponding to the elution time of this compound (determined by prior calibration).

  • Concentrate the collected fraction containing the analyte.

  • The cleaned extract is ready for analysis.

Quantitative Data:

The following table presents typical recovery data for pesticides in fatty matrices using GPC.

MatrixSpiking Level (ppb)Recovery (%)Analytical TechniqueReference
Rendered Chicken Fat20079 - 110GC-ECD[7]
Animal and Plant ExtractsNot SpecifiedQuantitativeGC with FPD[8]
Milk10 - 75 µg/kg73.1 - 106.2GC-FPD[10]

Workflow Diagram:

GPC_Workflow cluster_extraction Extraction cluster_gpc GPC Cleanup Fatty_Sample Fatty Sample Solvent_Extraction Solvent Extraction Fatty_Sample->Solvent_Extraction Concentration1 Concentration Solvent_Extraction->Concentration1 Dissolution Dissolve in Mobile Phase Concentration1->Dissolution GPC_Injection Inject onto GPC Column Dissolution->GPC_Injection Fraction_Collection Collect Analyte Fraction GPC_Injection->Fraction_Collection Concentration2 Concentration Fraction_Collection->Concentration2 Clean_Extract Clean Extract for Analysis Concentration2->Clean_Extract

Caption: GPC workflow for fatty sample cleanup.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that can be adapted for the extraction of this compound from liquid fatty matrices like milk.

Application Note:

LLE relies on the partitioning of the analyte between two immiscible liquid phases. For this compound in milk, a common approach involves an initial extraction with an organic solvent, followed by partitioning to separate the analyte from the fatty components. The choice of solvents is critical to ensure efficient extraction of the polar this compound while minimizing the co-extraction of lipids.

Experimental Protocol (for Milk):

1. Extraction:

  • To 10 mL of milk in a centrifuge tube, add 10 mL of acetonitrile.

  • Add salting-out agents like NaCl and MgSO₄ to induce phase separation.

  • Shake vigorously for 1 minute.

  • Centrifuge to separate the layers.

2. Cleanup (Partitioning):

  • Transfer the upper acetonitrile layer to a new tube.

  • Add a nonpolar solvent like hexane (B92381) and shake. This will partition the remaining fats into the hexane layer.

  • Discard the upper hexane layer.

  • The acetonitrile layer containing this compound can be further concentrated and analyzed.

Quantitative Data:
MatrixSpiking LevelRecovery (%)Analytical TechniqueReference
MilkNot SpecifiedNot specified for this compoundNot Specified
Stream WaterNot Specified74.50 (LLE)UV-Vis[11]

Workflow Diagram:

LLE_Workflow cluster_extraction Extraction cluster_cleanup Partitioning Cleanup Milk_Sample 10mL Milk Add_Solvent_Salts Add Acetonitrile & Salts Milk_Sample->Add_Solvent_Salts Shake_Centrifuge Shake & Centrifuge Add_Solvent_Salts->Shake_Centrifuge ACN_Layer Acetonitrile Layer Shake_Centrifuge->ACN_Layer Hexane_Wash Wash with Hexane ACN_Layer->Hexane_Wash Discard_Hexane Discard Hexane Layer Hexane_Wash->Discard_Hexane Final_ACN_Layer Final Acetonitrile Extract Discard_Hexane->Final_ACN_Layer

Caption: LLE workflow for this compound in milk.

Solid-Phase Extraction (SPE)

SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analyte or interferences from a liquid sample.

Application Note:

For the analysis of this compound in fatty matrices, SPE can be used as a cleanup step after an initial solvent extraction. Normal-phase SPE with sorbents like Florisil or silica (B1680970) can be effective in retaining polar interferences while allowing the less polar this compound to be eluted. Reverse-phase SPE with C18 sorbents can be used to retain this compound while allowing more polar interferences to pass through. The choice of sorbent and elution solvents is critical for successful separation.

Experimental Protocol (Cleanup of an Extract):

1. Column Conditioning:

  • Condition an SPE cartridge (e.g., C18 or Florisil) by passing a suitable solvent (e.g., methanol (B129727) followed by water for C18; hexane for Florisil).

2. Sample Loading:

  • Load the sample extract (dissolved in a compatible solvent) onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds without eluting this compound.

4. Elution:

  • Elute this compound from the cartridge using a stronger solvent.

5. Final Preparation:

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Quantitative Data:
MatrixSpiking LevelRecovery (%)Analytical TechniqueReference
Stream WaterNot Specified68.69UV-Vis[11]
Seafood100 ng/g89 - 138LC-HRMS[12]

Note: Specific recovery data for this compound in fatty food matrices using SPE as the primary cleanup method is not extensively detailed in the provided search results. The data for stream water and seafood are provided for general context.

Workflow Diagram:

SPE_Workflow cluster_spe SPE Cleanup Conditioning Column Conditioning Sample_Loading Sample Loading Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Clean_Eluate Clean Eluate for Analysis Elution->Clean_Eluate Sample_Extract Sample Extract Sample_Extract->Conditioning

Caption: SPE cleanup workflow.

Conclusion

The selection of the most appropriate sample preparation technique for this compound analysis in fatty matrices depends on several factors, including the specific matrix, the required limit of detection, available instrumentation, and sample throughput needs. The QuEChERS method offers a fast and cost-effective approach for a wide range of fatty samples, with various cleanup sorbents available to tackle different levels of fat content. GPC provides excellent cleanup for highly fatty samples but requires specialized equipment. LLE and SPE are valuable techniques, particularly for liquid samples and as targeted cleanup steps. For reliable and accurate results, it is essential to validate the chosen method for the specific matrix and analyte of interest.

References

Application Notes and Protocols for the Spectrophotometric Determination of Monocrotophos in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monocrotophos is a widely utilized organophosphate insecticide in agriculture.[1][2] Accurate quantification of its active ingredient in commercial formulations is crucial for ensuring product quality, efficacy, and safety. Spectrophotometry offers a cost-effective and accessible analytical approach for this purpose. This document provides detailed application notes and protocols for two sensitive and reliable spectrophotometric methods for the determination of this compound.

The first method is based on the alkaline hydrolysis of this compound and subsequent coupling with diazotized p-amino acetophenone (B1666503).[1][3] The second method involves the bromination of this compound followed by an oxidative coupling reaction with leuco malachite green. Both methods result in the formation of intensely colored complexes, allowing for accurate colorimetric quantification.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the two described spectrophotometric methods, allowing for a direct comparison of their performance characteristics.

ParameterMethod 1: Diazotization and CouplingMethod 2: Bromination and Oxidative Coupling
Principle Alkaline hydrolysis followed by coupling with diazotized p-amino acetophenone.[1][3]Bromination followed by reaction with KI-KIO₃ and leuco malachite green.
Maximum Absorbance (λmax) 560 nm[1][3]620 nm
Linearity Range 1.2 - 6.8 µg / 25 mL[3]10.0 - 60.0 µg
Molar Absorptivity 7.1 x 10⁵ L mol⁻¹ cm⁻¹[3]3.66 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.008 µg cm⁻²[3]0.25 x 10⁻² µg cm⁻²
Limit of Detection (LOD) Not explicitly stated0.44 µg mL⁻¹
Color of Complex Reddish-violet[1]Greenish-blue

Experimental Protocols

General Laboratory Equipment and Reagents
  • UV-Visible Spectrophotometer

  • Calibrated glassware (volumetric flasks, pipettes, burettes)

  • Analytical balance

  • Water bath

  • pH meter

  • This compound analytical standard

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • p-amino acetophenone

  • Sodium Nitrite (B80452) (NaNO₂)

  • Bromine water

  • Potassium Iodide (KI)

  • Potassium Iodate (B108269) (KIO₃)

  • Leuco Malachite Green (LMG)

  • Ethanol

  • Distilled or deionized water

Protocol 1: Determination via Diazotization and Coupling

This method is based on the alkaline hydrolysis of this compound to N-methylacetoacetamide, which is then coupled with diazotized p-amino acetophenone in an alkaline medium to form a reddish-violet dye measured at 560 nm.[1][3]

Reagent Preparation
  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Sodium Hydroxide (2 M): Dissolve 8.0 g of NaOH in distilled water and dilute to 100 mL.

  • Hydrochloric Acid (1 M): Dilute 8.6 mL of concentrated HCl to 100 mL with distilled water.

  • p-amino acetophenone (0.1% w/v): Dissolve 100 mg of p-amino acetophenone in 100 mL of 1 M HCl.

  • Sodium Nitrite (0.1% w/v): Dissolve 100 mg of NaNO₂ in 100 mL of distilled water. This solution should be freshly prepared.

  • Diazotized p-amino acetophenone: Mix equal volumes (e.g., 5 mL) of 0.1% p-amino acetophenone and 0.1% sodium nitrite solution in a flask kept in an ice bath. Allow the mixture to stand for 5 minutes before use. This reagent should be prepared fresh.

Procedure for Calibration Curve
  • Pipette aliquots of the standard this compound solution (ranging from 0.12 to 0.68 mL of the 100 µg/mL stock) into a series of 25 mL volumetric flasks to obtain concentrations from 1.2 to 6.8 µg per 25 mL.

  • To each flask, add 2 mL of 2 M NaOH and heat in a water bath at 80°C for 20 minutes to effect hydrolysis.

  • Cool the flasks to room temperature.

  • Add 2 mL of the freshly prepared diazotized p-amino acetophenone reagent to each flask and mix well.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Dilute the solutions to the 25 mL mark with distilled water and mix thoroughly.

  • Measure the absorbance of the resulting reddish-violet color at 560 nm against a reagent blank prepared in the same manner but without the this compound standard.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

Procedure for Analysis of Formulation Sample
  • Accurately weigh a quantity of the this compound formulation equivalent to about 10 mg of the active ingredient.

  • Dissolve the sample in distilled water and transfer it to a 100 mL volumetric flask. Make up to the mark with distilled water to get a stock solution of approximately 100 µg/mL.

  • Filter the solution if necessary.

  • Dilute a suitable aliquot of the sample stock solution to fall within the linearity range of the method.

  • Take an appropriate volume of the diluted sample solution in a 25 mL volumetric flask and proceed as described in steps 2-7 of the calibration curve procedure.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Determination via Bromination and Oxidative Coupling

This method involves the bromination of this compound, and the subsequent reaction with a potassium iodide-potassium iodate mixture in the presence of leuco malachite green (LMG) to form a water-soluble greenish-blue complex with an absorbance maximum at 620 nm.

Reagent Preparation
  • This compound Standard Stock Solution (100 µg/mL): Prepare as described in Protocol 1.

  • Bromine Water (Saturated): Add a few milliliters of liquid bromine to distilled water in a stoppered bottle and shake. Ensure a slight excess of bromine remains undissolved at the bottom.

  • Potassium Iodide - Potassium Iodate (KI-KIO₃) Mixture: Prepare a solution containing 0.1 M KI and 0.01 M KIO₃ in distilled water.

  • Leuco Malachite Green (LMG) Solution (0.05% w/v): Dissolve 50 mg of LMG in 100 mL of 0.5 M H₂SO₄.

  • Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

Procedure for Calibration Curve
  • Into a series of 25 mL volumetric flasks, pipette aliquots of the standard this compound solution to obtain final amounts ranging from 10 to 60 µg.

  • To each flask, add 2 mL of the acetate buffer (pH 4.5).

  • Add 1 mL of saturated bromine water, mix well, and allow to stand for 5 minutes for complete bromination.

  • Carefully add a few drops of formic acid to remove excess bromine until the yellow color disappears.

  • Add 2 mL of the KI-KIO₃ mixture and swirl the flask.

  • Add 2 mL of the LMG solution, mix, and dilute to the 25 mL mark with distilled water.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance of the greenish-blue color at 620 nm against a reagent blank.

  • Plot the absorbance versus the final amount of this compound (in µg) to construct the calibration curve.

Procedure for Analysis of Formulation Sample
  • Prepare a stock solution of the formulation sample as described in Protocol 1, aiming for a concentration of approximately 100 µg/mL of this compound.

  • Take a suitable aliquot of the filtered sample solution so that the final amount of this compound falls within the linear range (10-60 µg).

  • Transfer the aliquot to a 25 mL volumetric flask and follow steps 2-8 as outlined in the calibration curve procedure for this method.

  • Calculate the amount of this compound in the sample using the calibration curve.

Visualized Workflows and Reaction Pathway

G Experimental Workflow: Diazotization and Coupling Method cluster_prep Preparation cluster_reaction Color Development cluster_analysis Analysis prep_sample Prepare Sample/ Standard Solution hydrolysis Add NaOH & Heat (80°C, 20 min) for Hydrolysis prep_sample->hydrolysis Aliquot cool Cool to Room Temperature hydrolysis->cool add_reagent Add Diazotized p-amino acetophenone cool->add_reagent react React for 10 min add_reagent->react dilute Dilute to 25 mL react->dilute measure Measure Absorbance at 560 nm dilute->measure calculate Calculate Concentration measure->calculate

Caption: Workflow for this compound analysis via diazotization.

G Experimental Workflow: Bromination and Oxidative Coupling Method cluster_prep Preparation & Bromination cluster_reaction Color Development cluster_analysis Analysis prep_sample Prepare Sample/ Standard Solution add_buffer Add Acetate Buffer prep_sample->add_buffer Aliquot bromination Add Bromine Water (React for 5 min) add_buffer->bromination decolorize Remove Excess Br₂ with Formic Acid bromination->decolorize add_kikio3 Add KI-KIO₃ Mixture decolorize->add_kikio3 add_lmg Add LMG Solution add_kikio3->add_lmg develop Dilute & Develop Color (15 min) add_lmg->develop measure Measure Absorbance at 620 nm develop->measure calculate Calculate Concentration measure->calculate

Caption: Workflow for this compound analysis via bromination.

G Reaction Pathway for Diazotization Method cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Coupling Reaction This compound This compound hydrolysis_product N-methylacetoacetamide This compound->hydrolysis_product + NaOH, Δ colored_complex Reddish-Violet Azo Dye (Abs at 560 nm) hydrolysis_product->colored_complex paa p-amino acetophenone diazonium Diazonium Salt paa->diazonium + NaNO₂ / HCl (0-5°C) diazonium->colored_complex + Alkaline Medium

Caption: Chemical reaction pathway for the diazotization method.

References

Application Notes and Protocols for Microbial Degradation Assays of Monocrotophos in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting microbial degradation assays of the organophosphate insecticide, Monocrotophos. The following sections detail the isolation of this compound-degrading microorganisms, cultivation and degradation assay procedures, and analytical methods for quantifying its degradation.

Introduction

This compound is a widely used organophosphate insecticide known for its high toxicity and persistence in the environment.[1] Microbial degradation represents a promising and eco-friendly approach for the remediation of this compound-contaminated sites. Several bacterial and fungal species have been identified for their ability to utilize this compound as a source of carbon, phosphorus, or nitrogen, breaking it down into less toxic compounds.[2][3] This document outlines standardized laboratory protocols to screen for and characterize the this compound degradation potential of microorganisms.

Data Summary: Microbial Degradation of this compound

The following tables summarize the degradation of this compound by various microbial isolates as reported in the literature.

Table 1: Bacterial Degradation of this compound

Microbial StrainInitial Concentration of this compoundDegradation (%)Incubation TimeTemperature (°C)pHReference
Bacillus aryabhattai100 ppm93%Not SpecifiedNot SpecifiedNot Specified[4]
Brucella intermedia Msd2100 ppm78%7 daysNot SpecifiedNot Specified[4]
Rhodococcus phenolicus MCP1Not Specified30%4 days37Not Specified[5]
Rhodococcus ruber MCP-2Not Specified45%4 days37Not Specified[5]
Bacterial Consortium (Gordonia terrae, Pseudomonas aeruginosa, Serratia surfactantfaciens)500 ppm95%96 hoursNot SpecifiedNot Specified[2]
Nitrogen-fixing bacteriaNot Specified53%48 hours358[6]
Starkeya novella YW60.2 mM100%36 hoursNot SpecifiedNot Specified[4]
Proteus myxofaciens VITVJ1up to 1500 ppmNot QuantifiedNot SpecifiedNot SpecifiedNot Specified[7][8]
Serratia marcescens25 ppmDistinct degradation10 days30Not Specified[1]
Stenotrophomonas maltophilia25 ppmDistinct degradation10 days30Not Specified[1]

Table 2: Fungal Degradation of this compound

Microbial StrainInitial Concentration of this compoundDegradation (%)Incubation TimeReference
Aspergillus oryzae SJA1500 mg/LDegradation observedNot Specified
Aspergillus nigerNot SpecifiedDegradation observedNot Specified[2]
Aspergillus flavusNot SpecifiedDegradation observedNot Specified[3]
Fusarium oxysporumNot SpecifiedDegradation observedNot Specified[3]
Cunninghamella echinulataNot SpecifiedDegradation observedNot Specified[3]

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Microorganisms by Enrichment Culture

This protocol describes the enrichment and isolation of bacteria and fungi from soil capable of degrading this compound.

Materials:

  • Soil samples from pesticide-contaminated agricultural fields.

  • Sterile saline solution (0.85% NaCl).

  • Minimal Salt Medium (MSM) (Composition per liter: K2HPO4 1.5g, KH2PO4 0.5g, NaCl 0.5g, MgSO4·7H2O 0.5g, (NH4)2SO4 1.0g, FeSO4·7H2O 0.01g, CaCl2·2H2O 0.02g, pH 7.0).

  • This compound (analytical grade).

  • MSM agar (B569324) plates (MSM with 1.5% agar).

  • Shaking incubator.

  • Autoclave.

  • Sterile flasks, petri dishes, and pipettes.

Procedure:

  • Enrichment:

    • Add 10 g of soil to 90 mL of sterile saline solution and shake vigorously for 30 minutes.

    • Allow the soil to settle and transfer 10 mL of the supernatant to 90 mL of sterile MSM in a 250 mL flask.

    • Add this compound to a final concentration of 50-100 ppm as the sole carbon and/or phosphorus source.[4][5]

    • Incubate the flask at 30-37°C on a rotary shaker at 150 rpm for 7-10 days.[4][5]

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound-degrading microorganisms.

  • Isolation:

    • Prepare serial dilutions of the final enrichment culture in sterile saline.

    • Plate 100 µL of each dilution onto MSM agar plates containing 100 ppm of this compound.

    • Incubate the plates at 30-37°C for 3-7 days until distinct colonies appear.[9]

    • Isolate morphologically distinct colonies and streak them onto fresh MSM agar plates with this compound to obtain pure cultures.

Protocol 2: In Vitro this compound Degradation Assay

This protocol details the procedure for assessing the degradation of this compound by pure microbial isolates in a liquid medium.

Materials:

  • Pure culture of the isolated microorganism.

  • Minimal Salt Medium (MSM) or a suitable growth medium (e.g., Luria-Bertani broth for bacteria, Czapek Dox broth for fungi).[9]

  • This compound stock solution (analytical grade, dissolved in a minimal amount of a suitable solvent like methanol (B129727) or ethanol).

  • Sterile flasks (100 mL or 250 mL).

  • Shaking incubator.

  • Spectrophotometer.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • HPLC or GC-MS system for analysis.

Procedure:

  • Inoculum Preparation:

    • Grow the microbial isolate in a suitable growth medium without this compound until it reaches the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 6000 rpm for 10 minutes) and wash twice with sterile MSM to remove any residual medium.

    • Resuspend the cells in sterile MSM to a desired optical density (e.g., OD600 of 1.0 for bacteria).

  • Degradation Assay:

    • Dispense 50 mL of sterile MSM into 250 mL flasks.

    • Spike the medium with this compound from the stock solution to achieve the desired final concentration (e.g., 100 ppm).

    • Inoculate the flasks with 1% (v/v) of the prepared inoculum.

    • Prepare a control flask containing MSM and this compound but without the microbial inoculum to account for abiotic degradation.

    • Incubate the flasks at the optimal growth temperature and pH for the isolate (e.g., 30-37°C, pH 7-8) on a rotary shaker at 150 rpm.[6][10]

    • Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 10 days).

  • Sample Preparation for Analysis:

    • Centrifuge the collected samples to pellet the microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.

    • The filtered supernatant is now ready for analysis by HPLC or GC-MS.

Protocol 3: Analytical Quantification of this compound and its Metabolites

This protocol provides a general guideline for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase (e.g., a mixture of methanol and water).

  • This compound analytical standard.

  • Standards of expected metabolites (if available), such as N-methylacetoacetamide.[5]

  • Filtered samples from the degradation assay.

Procedure:

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable isocratic or gradient mixture of methanol and water. The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 214 nm).[5]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the filtered samples from the degradation assay into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.

    • Identify potential metabolite peaks by comparing their retention times with available standards or by using techniques like LC-MS for identification.

Visualizations

Experimental Workflow

Experimental_Workflow soil_sample Soil Sample Collection (Pesticide-contaminated site) enrichment Enrichment Culture (MSM + this compound) soil_sample->enrichment isolation Isolation of Pure Cultures (MSM Agar Plates) enrichment->isolation inoculum Inoculum Preparation isolation->inoculum degradation_assay Degradation Assay (Liquid Culture with this compound) inoculum->degradation_assay sampling Time-course Sampling degradation_assay->sampling analysis Sample Analysis (HPLC/GC-MS) sampling->analysis data_interpretation Data Interpretation (Degradation Rate, Metabolite ID) analysis->data_interpretation Degradation_Pathway This compound This compound metabolite1 N-methylacetoacetamide This compound->metabolite1 Hydrolysis metabolite2 Dimethyl phosphate This compound->metabolite2 Hydrolysis metabolite3 Trimethyl phosphate This compound->metabolite3 Phosphotriesterase metabolite4 Acetamide, N-acetyl N-methyl This compound->metabolite4 Phosphotriesterase mineralization Mineralization (CO2, H2O, NH3) metabolite1->mineralization metabolite2->mineralization

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Monocrotophos Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Monocrotophos by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and actionable solutions.

Problem Potential Cause Solution
Low Signal Intensity or Complete Signal Loss for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][2][3]1. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds. 2. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components and alleviate suppression. 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences. Consider using a different column chemistry. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a related organophosphate can co-elute with this compound and experience similar ion suppression, allowing for accurate quantification.
Poor Peak Shape (Tailing, Fronting, or Splitting) Interaction with Metal Components: this compound, being an organophosphate, can interact with the stainless steel components of the HPLC system, leading to peak tailing and signal loss.[4] Solvent Mismatch: The injection solvent may be too strong compared to the initial mobile phase, causing peak distortion.1. Use Inert Hardware: Employ metal-free or PEEK-lined columns and tubing to minimize interactions with the analyte. 2. Adjust Injection Solvent: Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition.
Inconsistent and Irreproducible Results Variable Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression and inconsistent results.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects. 2. Standard Addition: For complex or highly variable matrices, the standard addition method, where known amounts of the standard are added to the sample, can provide more accurate quantification. 3. Consistent Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples to minimize variability in matrix co-extractives.
High Background Noise Contamination: Contamination from solvents, reagents, or the LC-MS system itself can lead to high background noise.1. Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade). 2. System Cleaning: Regularly clean the ion source and other components of the MS system according to the manufacturer's recommendations. 3. Blank Injections: Run blank injections between samples to identify and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.

Q2: What is the QuEChERS method and why is it recommended for this compound analysis in food matrices?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[5] It is widely used for pesticide residue analysis in food because it is a simple, fast, and effective method for removing a significant portion of matrix interferences.

Q3: What is the difference between solvent calibration and matrix-matched calibration?

A3: Solvent calibration involves preparing the calibration standards in a pure solvent. In contrast, matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is free of the analyte of interest.[6] Matrix-matched calibration is preferred for complex matrices as it helps to compensate for the matrix effects that can occur during analysis.

Q4: When should I use the standard addition method?

A4: The standard addition method is most useful when dealing with complex or highly variable matrices where it is difficult to obtain a representative blank matrix for matrix-matched calibration. This method involves adding known amounts of the this compound standard to aliquots of the sample extract and then determining the original concentration by extrapolation.

Q5: Are there stable isotope-labeled internal standards available for this compound?

A5: While specific stable isotope-labeled internal standards for this compound may not be readily available commercially, it is a common practice in organophosphate analysis to use a SIL-IS of a closely related compound with similar physicochemical properties. This can still provide a good correction for matrix effects and improve the accuracy and precision of the analysis.

Data Presentation

The following table summarizes the typical performance of different calibration strategies for the analysis of this compound in a vegetable matrix.

Calibration Strategy Typical Recovery (%) Typical Relative Standard Deviation (RSD) (%) Notes
Solvent Calibration 50 - 150% (highly variable)> 20%Prone to significant matrix effects, leading to inaccurate and imprecise results. Not recommended for complex matrices.
Matrix-Matched Calibration 80 - 110%< 15%Effectively compensates for consistent matrix effects, leading to improved accuracy and precision.[6]
Stable Isotope Dilution 95 - 105%< 10%Considered the "gold standard" for matrix effect correction, providing the highest accuracy and precision.

Experimental Protocols

Detailed QuEChERS Protocol for this compound in Green Tea Matrix

This protocol is adapted from a validated method for pesticide analysis in a green tea matrix and is applicable to other complex vegetable matrices with minor modifications.

1. Sample Preparation:

  • Weigh 2g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

2. Extraction:

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA (primary secondary amine), and 150 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at ≥ 4000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Transfer 2 mL of the cleaned extract to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50/50, v/v).

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Parameters for this compound Analysis
Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor Ion (m/z): 224.1 Product Ions (m/z): 127.1 (Quantifier), 98.0 (Qualifier)
Collision Energy 15 eV (for 127.1), 25 eV (for 98.0)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_final_prep Final Preparation weigh Weigh 2g of homogenized sample add_water Add 10 mL water and vortex weigh->add_water add_acn Add 10 mL acetonitrile and shake add_water->add_acn add_salts Add QuEChERS salts add_acn->add_salts shake Shake vigorously for 1 min add_salts->shake centrifuge1 Centrifuge at ≥ 4000 rcf for 5 min shake->centrifuge1 transfer_supernatant Transfer 6 mL of acetonitrile layer centrifuge1->transfer_supernatant vortex Vortex with dSPE sorbents transfer_supernatant->vortex centrifuge2 Centrifuge at ≥ 4000 rcf for 5 min vortex->centrifuge2 evaporate Evaporate to dryness centrifuge2->evaporate reconstitute Reconstitute in 1 mL solvent evaporate->reconstitute filter Filter into vial reconstitute->filter lcms LC-MS/MS Analysis filter->lcms

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Matrix Effect Mitigation Strategies start Inaccurate or Irreproducible This compound Results check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects improve_cleanup Optimize Sample Cleanup check_matrix_effects->improve_cleanup Yes optimize_chrom Optimize Chromatography check_matrix_effects->optimize_chrom Yes matrix_matched Implement Matrix-Matched Calibration end Accurate and Reproducible Results matrix_matched->end std_addition Use Standard Addition Method std_addition->end sil_is Employ Stable Isotope-Labeled Internal Standard sil_is->end improve_cleanup->matrix_matched improve_cleanup->sil_is optimize_chrom->std_addition

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Improving the extraction efficiency of Monocrotophos from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of monocrotophos from complex samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound using various techniques.

ProblemPotential Cause(s)Troubleshooting Steps
Low Recovery of this compound Incomplete Extraction: The solvent may not be effectively disrupting the sample matrix to release the analyte. For soil samples, strong binding of this compound to soil particles can occur.[1][2]- Increase Extraction Time/Agitation: For methods like QuEChERS or LLE, increase the shaking or vortexing time to ensure thorough mixing.[3] - Solvent Optimization: Ensure the chosen extraction solvent is appropriate for the matrix and this compound polarity. For example, acetonitrile (B52724) is commonly used in the QuEChERS method.[4][5] - Sample Pre-treatment: For soil samples, ensuring the sample is adequately moistened can improve extraction efficiency.[1] For water samples with high organic content, a pre-filtration step might be necessary.[6]
Analyte Degradation: this compound can be susceptible to degradation, especially at non-neutral pH.[7]- pH Control: Maintain the sample and extraction solvent at a neutral or slightly acidic pH to minimize hydrolysis.[7] Buffering the sample may be necessary.[3]
Inefficient Phase Separation (LLE): In liquid-liquid extraction, poor separation of the aqueous and organic layers can lead to loss of the analyte.- Salting Out: Add salts like sodium chloride to the aqueous phase to increase its polarity and promote better separation from the organic solvent.[6] - Centrifugation: Centrifuge the sample to facilitate a cleaner separation of the two phases.[3]
Suboptimal SPE Sorbent/Elution: The solid-phase extraction sorbent may not be effectively retaining the this compound, or the elution solvent may not be strong enough to desorb it completely.- Sorbent Selection: Choose a sorbent with appropriate chemistry for this compound (e.g., reversed-phase C18 or a polymer-based sorbent).[8] - Elution Solvent Optimization: Test different elution solvents or solvent mixtures of varying polarities to ensure complete elution from the SPE cartridge.[7]
High Matrix Interference in Final Extract Co-extraction of Matrix Components: Complex samples like food and soil contain numerous compounds that can be co-extracted with the analyte, leading to interference during analysis.[1][9]- Cleanup Step: Incorporate a cleanup step after the initial extraction. For QuEChERS, this typically involves dispersive SPE (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove nonpolar interferences, and GCB (Graphitized Carbon Black) to remove pigments.[4][5] - Solvent Partitioning: In LLE, washing the organic extract with a clean aqueous solution can help remove some polar interferences.[1]
Emulsion Formation during LLE Presence of Surfactants or High Organic Content: Emulsions are common when extracting samples with high concentrations of fats, lipids, or other emulsifying agents.[10]- Centrifugation: As a first step, centrifugation can help break the emulsion.[3] - Salting Out: Adding a salt can help to break the emulsion by increasing the polarity of the aqueous phase.[6] - Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Inconsistent or Non-reproducible Results Variability in Sample Homogeneity: In solid samples like soil or food, inconsistent distribution of the analyte can lead to variable results.- Thorough Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction.[5]
Inconsistent Procedural Steps: Minor variations in extraction time, solvent volumes, or agitation speed can impact results.- Standardized Protocol: Strictly adhere to a validated and standardized protocol for all samples.
Instrumental Drift: Changes in the analytical instrument's performance over time can lead to inconsistent results.- Regular Calibration: Perform regular calibration of the analytical instrument (GC or HPLC) using standards.[11]

Frequently Asked Questions (FAQs)

1. What is the most efficient extraction method for this compound from complex samples?

The choice of the most efficient method depends on the sample matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly popular and effective for a wide range of food and agricultural matrices due to its simplicity, speed, and high throughput.[3][4][12] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique that can be tailored for various matrices, including water and biological fluids.[7][8] It offers good cleanup and concentration of the analyte.

  • Liquid-Liquid Extraction (LLE): LLE is a classical method that is still widely used, particularly for water samples.[7][13] However, it can be more labor-intensive and prone to emulsion formation with complex matrices.[10]

2. How can I improve the recovery of this compound from soil samples?

Improving recovery from soil often involves addressing the strong adsorption of this compound to soil particles.

  • Moisture Content: Ensure the soil sample is adequately moistened before extraction, as this can help release the analyte from the soil matrix.[1]

  • Extraction Solvent: Using a polar solvent like acetonitrile is generally effective.[6]

  • Mechanical Agitation: Vigorous shaking or ultrasonication can enhance the extraction efficiency by breaking up soil aggregates and improving solvent contact with the sample.[6]

  • Cleanup: A d-SPE cleanup step with PSA and C18 is often necessary to remove co-extracted humic substances and other interferences.[4]

3. What are the best analytical techniques for detecting this compound after extraction?

The most common and reliable analytical techniques are:

  • Gas Chromatography (GC): GC coupled with a specific detector is a widely used method.[14]

    • Flame Photometric Detector (FPD): Highly sensitive and selective for phosphorus-containing compounds like this compound.[14]

    • Nitrogen-Phosphorus Detector (NPD): Also offers excellent sensitivity and selectivity for nitrogen and phosphorus-containing pesticides.[15]

    • Mass Spectrometry (MS): Provides definitive identification and quantification of the analyte.[9][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique, especially when coupled with mass spectrometry.[1][11]

    • UV Detector: Can be used for quantification, but may be less selective than MS.[1][11]

    • Tandem Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity, making it ideal for complex matrices.[17]

4. How does pH affect the stability and extraction of this compound?

This compound is susceptible to hydrolysis, and its degradation is pH-dependent. The degradation rate increases in both acidic and basic conditions compared to a neutral pH.[7] Therefore, it is crucial to control the pH of the sample and extraction solvents to be near neutral to minimize analyte loss during the extraction process.

Quantitative Data Summary

The following tables summarize the recovery data for this compound using different extraction methods and from various sample matrices as reported in the cited literature.

Table 1: this compound Recovery from Water Samples

Extraction MethodSample TypeSpiking LevelAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)Stream WaterNot Specified68.69[7]
Solid-Phase Extraction (SPE)Distilled WaterNot Specified85.68[7]
Solid-Phase Extraction (SPE)Deionized Distilled WaterNot Specified80.73[7]
Liquid-Liquid Extraction (LLE)Stream WaterNot Specified74.50[7]
Liquid-Liquid Extraction (LLE)Distilled WaterNot Specified97.54[7]
Liquid-Liquid Extraction (LLE)Deionized Distilled WaterNot Specified93.65[7]

Table 2: this compound Recovery from Soil and Food Samples

Extraction MethodSample TypeSpiking LevelAverage Recovery (%)Reference
Acetone Extraction with Dichloromethane (B109758) PartitioningAppleNot SpecifiedNot Specified[1]
Acetone Extraction with Dichloromethane PartitioningCitrusNot SpecifiedNot Specified[1]
Acetone Extraction with Dichloromethane PartitioningSoilNot SpecifiedNot Specified[1]
QuEChERSGrapes10 µg/kg98[4]
QuEChERSRice10 µg/kg113[4]
QuEChERSBlack Tea10 µg/kg103[4]
Dispersive Solid-Phase ExtractionBiological Matrix20 ppb100.08[17]

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Food Samples

This protocol is a generalized procedure based on the principles of the QuEChERS method.

a. Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[5]

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.[3]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1-8 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL or 15 mL centrifuge tube containing the d-SPE cleanup sorbents.

  • Common sorbents include:

    • Magnesium Sulfate (anhydrous): To remove residual water.

    • Primary Secondary Amine (PSA): To remove organic acids, sugars, and some lipids.

    • C18: To remove nonpolar interferences.

    • Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can adsorb planar pesticides).

  • Vortex the tube for 30 seconds.

  • Centrifuge for 5 minutes.

  • The resulting supernatant is ready for analysis by GC or HPLC.

2. Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general outline for SPE.

a. Cartridge Conditioning

  • Pass 5-10 mL of an organic solvent (e.g., methanol (B129727) or acetonitrile) through the SPE cartridge.

  • Pass 5-10 mL of deionized water through the cartridge to equilibrate the sorbent. Do not let the cartridge run dry.

b. Sample Loading

  • Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).

c. Cartridge Washing

  • Wash the cartridge with a small volume of deionized water to remove any remaining polar impurities.

d. Analyte Elution

  • Elute the retained this compound from the cartridge using a small volume (e.g., 2-10 mL) of an appropriate organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or acetonitrile).

e. Post-Elution

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

3. Liquid-Liquid Extraction (LLE) for Water Samples

This is a basic LLE protocol.

  • Place a known volume of the water sample (e.g., 250-1000 mL) into a separatory funnel.

  • Add a suitable organic extraction solvent (e.g., dichloromethane or a mixture of solvents) that is immiscible with water.[13] The volume of the solvent will depend on the sample volume and the desired concentration factor.

  • Add salt (e.g., sodium chloride) to the aqueous phase to improve the extraction efficiency by the "salting-out" effect.[6]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Drain the organic layer (which may be the top or bottom layer depending on the solvent density) into a collection flask.

  • Repeat the extraction process with fresh portions of the organic solvent two more times to ensure complete extraction.

  • Combine the organic extracts and dry them by passing them through anhydrous sodium sulfate.

  • The extract can then be concentrated and prepared for analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample Homogenized Sample (10-15g) Add_Solvent Add Acetonitrile (10-15mL) Sample->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Vortex/Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Supernatant Transfer Supernatant Aliquot Centrifuge1->Supernatant Add_dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Supernatant->Add_dSPE Vortex2 Vortex (30s) Add_dSPE->Vortex2 Centrifuge2 Centrifuge (5 min) Vortex2->Centrifuge2 Analysis GC or HPLC Analysis Centrifuge2->Analysis

Caption: QuEChERS experimental workflow for this compound extraction.

Experimental_Workflow_SPE cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution Condition_Solvent Condition with Organic Solvent Equilibrate_Water Equilibrate with Water Condition_Solvent->Equilibrate_Water Load_Sample Load Water Sample Equilibrate_Water->Load_Sample Wash_Cartridge Wash with Water Load_Sample->Wash_Cartridge Elute_Analyte Elute with Organic Solvent Wash_Cartridge->Elute_Analyte Concentrate Concentrate Eluate Elute_Analyte->Concentrate Analysis GC or HPLC Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Experimental_Workflow_LLE cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Water Sample in Separatory Funnel Add_Solvent Add Organic Solvent & Salt Sample->Add_Solvent Shake Shake & Vent Add_Solvent->Shake Separate Allow Layers to Separate Shake->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction (2x) Collect->Repeat Dry Dry with Anhydrous Na2SO4 Repeat->Dry Concentrate Concentrate Extract Dry->Concentrate Analysis GC or HPLC Analysis Concentrate->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

References

Monocrotophos Standard Solutions Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of monocrotophos standard solutions for chromatographic analysis. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound standard solutions?

A1: The stability of this compound standard solutions is primarily influenced by temperature, light, pH, and the type of solvent used for dissolution and storage. This compound is susceptible to hydrolysis, particularly under alkaline conditions, and can also degrade when exposed to light (photodegradation).

Q2: What are the recommended solvents for preparing this compound standard solutions?

A2: Acetonitrile (B52724), methanol, and toluene (B28343) are commonly used solvents for preparing this compound standard solutions for chromatographic analysis. The choice of solvent can impact the stability of the standard, and it is crucial to use high-purity, HPLC, or analytical grade solvents.

Q3: How should I store my this compound stock and working solutions?

A3: To ensure the stability of your this compound standard solutions, it is recommended to store them in a freezer at or below -20°C. Solutions should be stored in amber glass vials to protect them from light. For short-term use, refrigeration at 4°C is acceptable. Avoid storing solutions at room temperature for extended periods.

Q4: What are the common degradation products of this compound, and can they interfere with my analysis?

A4: Common degradation products of this compound include dimethyl phosphate, O-desmethyl this compound, N-desmethyl this compound, and N-methylacetoacetamide. These degradation products are generally more polar than the parent compound and may elute earlier in a reversed-phase HPLC separation. Depending on the chromatographic conditions, they could potentially interfere with the quantification of other analytes or appear as impurity peaks.

Stability of this compound Standard Solutions: A Summary

While specific quantitative data on the degradation of this compound in common organic solvents is limited in publicly available literature, the following table summarizes general stability information and best practices.

ParameterRecommendation/Information
Solvents Acetonitrile, Methanol, Toluene (high purity)
Storage Temperature Long-term: ≤ -20°C (Freezer); Short-term: 4°C (Refrigerator)
Light Protection Store in amber glass vials to prevent photodegradation
pH Avoid alkaline conditions as this compound is prone to hydrolysis
Half-life in Aqueous Solution pH 5: 96 days at 20°C; pH 7: 66 days at 20°C; pH 9: 17 days at 20°C[1][2]

Experimental Protocols

Protocol for Preparing a this compound Stock Standard Solution (1000 µg/mL)

  • Materials:

    • This compound analytical standard (of known purity)

    • HPLC-grade acetonitrile (or methanol/toluene)

    • Class A volumetric flasks (e.g., 10 mL, 100 mL)

    • Analytical balance

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound analytical standard onto a calibrated analytical balance.

    • Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (e.g., 5 mL of acetonitrile) to dissolve the standard. Sonicate for a few minutes if necessary to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Bring the solution to volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.

    • Store the stock solution in a freezer at ≤ -20°C.

Protocol for Conducting a Stability Study of this compound Working Solutions

  • Objective: To determine the stability of a this compound working solution (e.g., 10 µg/mL) in a specific solvent under different storage conditions.

  • Materials:

    • Prepared this compound stock solution (1000 µg/mL)

    • HPLC-grade solvent

    • Volumetric flasks and pipettes

    • Amber glass vials

    • HPLC system with a suitable column and detector

  • Procedure:

    • Prepare a fresh working solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with the chosen solvent.

    • Divide the working solution into several aliquots in amber glass vials.

    • Store the vials under different conditions to be tested (e.g., room temperature in the dark, refrigerated at 4°C, frozen at -20°C).

    • Analyze an aliquot of the freshly prepared working solution (Time 0) using a validated HPLC method. This will serve as the baseline.

    • At specified time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.

    • Allow the solution to equilibrate to room temperature before analysis.

    • Analyze the aged solutions using the same HPLC method and sequence as the Time 0 sample.

    • Compare the peak area of this compound in the aged solutions to the peak area of the Time 0 solution to calculate the percentage of degradation.

Troubleshooting Guide for this compound Chromatography

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

  • Possible Causes:

    • Interaction of the analyte with active sites (silanols) on the column packing material.

    • Column contamination or degradation.

    • Inappropriate mobile phase pH.

    • Extra-column effects (e.g., long tubing, dead volume).

  • Solutions:

    • Use a column with good end-capping or a base-deactivated column.

    • Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of silanol (B1196071) groups.

    • Ensure the sample is dissolved in the mobile phase or a weaker solvent.

    • Flush the column with a strong solvent to remove contaminants.

    • Check and minimize the length and diameter of all tubing between the injector, column, and detector.

Issue 2: Poor Peak Shape (Broadening or Splitting)

  • Possible Causes:

    • Column overload (injecting too high a concentration).

    • Column void or channeling.

    • Sample solvent being too strong compared to the mobile phase.

    • Partial blockage of the column inlet frit.

  • Solutions:

    • Dilute the sample and inject a smaller volume.

    • Replace the column if a void is suspected.

    • Ensure the injection solvent is similar in strength to or weaker than the mobile phase.

    • Reverse-flush the column (if permitted by the manufacturer) to try and dislodge particulates from the frit.

Issue 3: Inconsistent Retention Times

  • Possible Causes:

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

    • Pump malfunction or leaks.

    • Insufficient column equilibration time.

  • Solutions:

    • Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

    • Use a column oven to maintain a constant temperature.

    • Check the pump for leaks and ensure a stable flow rate.

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

Visualizations

cluster_factors Factors Affecting this compound Stability cluster_degradation Degradation Pathways Temperature Temperature This compound This compound Temperature->this compound influences Light Light Light->this compound influences pH pH pH->this compound influences Solvent Solvent Solvent->this compound influences Hydrolysis Hydrolysis DegradationProducts DegradationProducts Hydrolysis->DegradationProducts Photodegradation Photodegradation Photodegradation->DegradationProducts This compound->Hydrolysis This compound->Photodegradation

Caption: Factors influencing the stability of this compound and its degradation pathways.

start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing retention_shift Retention Time Shift? peak_tailing->retention_shift No check_column Check Column Condition (age, contamination) peak_tailing->check_column Yes poor_peak_shape Poor Peak Shape? retention_shift->poor_peak_shape No check_mobile_phase Check Mobile Phase (pH, composition) retention_shift->check_mobile_phase Yes check_sample Check Sample Prep (solvent, concentration) poor_peak_shape->check_sample Yes resolve Issue Resolved poor_peak_shape->resolve No check_column->resolve check_system Check HPLC System (leaks, temperature, flow rate) check_mobile_phase->check_system check_system->resolve check_sample->resolve

Caption: A troubleshooting workflow for common HPLC issues with this compound analysis.

References

Troubleshooting poor peak shape in Monocrotophos gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the gas chromatographic analysis of Monocrotophos. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broadening) for this compound in gas chromatography?

Poor peak shape for this compound, a polar organophosphorus pesticide, is frequently due to interactions with active sites within the GC system.[1][2] These active sites are locations in the sample flow path that can adsorb active compounds, leading to peak tailing and loss of signal.[1]

Common causes include:

  • Active Sites: Interaction with active sites in the GC inlet, column, or detector.[1][2] Organophosphorus pesticides are prone to tailing due to these interactions.[1]

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column.

  • Inappropriate Column Choice: Using a column with a stationary phase that is not optimal for polar analytes.

  • Improper GC Parameters: Suboptimal injector temperature, oven temperature ramp, or carrier gas flow rate.

  • Sample Overload: Injecting too much analyte, which can lead to peak fronting.[3][4]

  • Poor Column Installation: Incorrect column positioning in the inlet or detector, or a poor column cut.[5][6]

Q2: How can I improve the peak shape of this compound?

Improving the peak shape for this compound primarily involves minimizing interactions with active sites and optimizing chromatographic conditions.

Key strategies include:

  • Use of Inert Components: Employing deactivated inlet liners and inert GC columns is crucial.[1][7] An inert flow path helps to maintain chromatographic integrity.[8]

  • Proper Column Selection: A mid-polarity column, such as a DB-35ms UI, can provide good peak shapes and selectivity for organophosphorus pesticides.[1]

  • Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of contaminants.

  • Column Maintenance: Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues.[5]

  • Optimization of GC Parameters: Ensure appropriate settings for injector temperature, oven temperature program, and carrier gas flow.

  • Analyte Protectants: The use of analyte protectants can help mask active sites in the GC inlet and column, improving peak shape and response.[9]

Q3: What type of GC column is recommended for this compound analysis?

The choice of GC column is critical for achieving good separation and peak shape. For organophosphorus pesticides like this compound, a column with a mid-polarity stationary phase is often recommended.

Column CharacteristicRecommendationRationale
Stationary Phase Mid-polarity (e.g., 35% Phenyl-polysiloxane)Offers good selectivity and reduces peak tailing for polar analytes like this compound.[1]
Internal Diameter (ID) 0.25 mmProvides a good balance between efficiency and sample capacity for most applications.[10][11]
Film Thickness 0.25 - 0.50 µmStandard thickness suitable for a wide range of analytes. Thicker films can increase retention of volatile compounds.[10]
Length 15 - 30 mA 30m column is common for resolving complex mixtures, while a 15m column can provide faster analysis times.[8][12]

Q4: Can derivatization improve the analysis of this compound?

While not always necessary for this compound, derivatization is a technique used to improve the chromatographic properties of polar or thermally labile compounds.[13] For some challenging organophosphorus pesticides, derivatization can reduce peak tailing and improve sensitivity by converting the polar analyte into a more volatile and less interactive derivative.[14] However, for routine analysis, optimizing the GC system with an inert flow path is often sufficient.[7][8]

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram.

Troubleshooting Workflow for Peak Tailing

cluster_system_maintenance System Maintenance cluster_method_optimization Method Optimization start Peak Tailing Observed check_liner Inspect and Replace Inlet Liner (Use a deactivated liner) start->check_liner check_septum Replace Septum check_liner->check_septum If no improvement trim_column Trim 10-20 cm from Column Inlet check_septum->trim_column If no improvement check_column_install Verify Correct Column Installation (Proper depth and clean cut) trim_column->check_column_install If no improvement check_temp Check Injector Temperature (Too low can cause issues) check_column_install->check_temp If no improvement consider_protectants Use Analyte Protectants check_temp->consider_protectants If no improvement inert_column Consider a More Inert Column consider_protectants->inert_column If still tailing end Peak Shape Improved inert_column->end Problem Resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Experimental Protocol: Inlet Maintenance

  • Cooldown: Cool down the GC inlet and oven.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Replace Septum: Remove the old septum and replace it with a new, high-quality septum.

  • Replace Liner: Remove the existing inlet liner. If a new deactivated liner is not available, the old one can be cleaned by sonication in a series of solvents (e.g., methanol, acetone, hexane) and then deactivated. However, replacement is recommended for optimal performance.

  • Reinstall Column: Reinstall the column, ensuring a clean, square cut at the end and correct positioning within the inlet as per the manufacturer's instructions.[5]

  • Leak Check: Perform a leak check before heating the system.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a "front" extending from the peak maximum towards the beginning of the chromatogram.

Troubleshooting Workflow for Peak Fronting

cluster_sample_and_method Sample and Method Adjustments cluster_column_considerations Column Considerations start Peak Fronting Observed check_overload Reduce Sample Concentration or Injection Volume start->check_overload check_split_ratio Increase Split Ratio (if in split mode) check_overload->check_split_ratio If no improvement check_solvent Ensure Solvent is Compatible with Stationary Phase check_split_ratio->check_solvent If no improvement check_column_capacity Consider a Column with Thicker Film or Wider ID check_solvent->check_column_capacity If still fronting end Peak Shape Improved check_column_capacity->end Problem Resolved

Caption: Troubleshooting workflow for addressing peak fronting.

Issue 3: Broad or Split Peaks

Broad or split peaks can be caused by a variety of factors related to the injection technique and oven parameters.

Logical Relationships for Broad/Split Peaks

start Broad or Split Peaks Observed injection_speed Injection Speed Too Slow start->injection_speed Cause oven_temp Initial Oven Temperature Too High start->oven_temp Cause column_cut Poor Column Cut start->column_cut Cause end Resolution injection_speed->end Affects solvent_focusing Poor Solvent Focusing oven_temp->solvent_focusing Leads to solvent_focusing->end Affects column_cut->end Affects

References

Technical Support Center: Minimizing Interferences in the Colorimetric Detection of Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interferences in the colorimetric detection of Monocrotophos.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the colorimetric detection of this compound?

A1: The most common colorimetric method for this compound detection is based on the inhibition of the enzyme acetylcholinesterase (AChE). This compound, an organophosphate pesticide, inhibits AChE activity. The assay measures the activity of AChE using a chromogenic substrate, typically acetylthiocholine (B1193921) (ATCh). AChE hydrolyzes ATCh to thiocholine, which then reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored product. The intensity of the yellow color is proportional to the AChE activity. In the presence of this compound, AChE is inhibited, leading to a decrease in color development. The degree of inhibition is correlated with the concentration of this compound.

Q2: What are the common sources of interference in this assay?

A2: Interferences can arise from various sources, including:

  • Other Cholinesterase Inhibitors: Other organophosphate and carbamate (B1207046) pesticides present in the sample can also inhibit AChE, leading to an overestimation of this compound concentration.[1]

  • Sample Matrix Components: Complex sample matrices, such as those from fruits, vegetables, and biological tissues, contain endogenous compounds like pigments (chlorophyll, carotenoids), proteins, lipids, and sugars that can interfere with the assay.[2]

  • Metal Ions: Certain metal ions can inhibit AChE or react with the reagents used in the colorimetric assay, causing inaccurate readings. For example, copper, zinc, cadmium, and mercury have been shown to inhibit AChE.

  • pH and Temperature: The activity of AChE is highly sensitive to pH and temperature. Deviations from the optimal conditions can lead to inaccurate results.

  • Reagent Quality and Preparation: The purity of reagents, especially the enzyme (AChE) and the substrate (ATCh), is crucial. Improperly prepared or stored reagents can lead to high background signals or reduced sensitivity.

Q3: How can I minimize interference from the sample matrix?

A3: Proper sample preparation is key to minimizing matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting and cleaning up pesticide residues from various food matrices.[2] This method involves an extraction step with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. The choice of dSPE sorbents depends on the nature of the sample matrix.

Q4: Can other pesticides interfere with this compound detection?

A4: Yes, any compound that inhibits acetylcholinesterase can potentially interfere. This includes other organophosphate pesticides (e.g., chlorpyrifos, parathion, malathion) and carbamate pesticides. The degree of interference depends on the concentration and the inhibitory potency of the interfering pesticide. Some studies suggest that certain colorimetric methods may offer some selectivity. For instance, one study using a gold nanoparticle-based assay for phorate (B1677698) indicated no significant color change in the presence of malathion (B1675926) and this compound, suggesting a degree of selectivity for that specific method. However, for standard AChE inhibition assays, cross-reactivity is a significant concern.

Troubleshooting Guides

Issue 1: High Background Absorbance

High background absorbance can mask the signal from the analyte and reduce the sensitivity of the assay.

Potential Cause Troubleshooting Steps
Contaminated Reagents 1. Prepare fresh buffer solutions using high-purity water. 2. Use fresh stocks of DTNB and ATCh. Ensure they are stored correctly (e.g., protected from light).
Spontaneous Hydrolysis of Substrate 1. Prepare the ATCh solution fresh before each experiment. 2. Avoid prolonged exposure of the substrate solution to light and high temperatures.
Improper Blanking 1. Ensure the blank well contains all reagents except the enzyme (AChE). This will account for any non-enzymatic color development.
Sample Matrix Interference 1. Implement a more rigorous sample cleanup procedure (e.g., using a different dSPE sorbent in the QuEChERS method). 2. Dilute the sample extract to reduce the concentration of interfering components.
Issue 2: Inconsistent or Non-Reproducible Results

Variability in results can make it difficult to obtain reliable quantitative data.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting 1. Calibrate your pipettes regularly. 2. Use fresh pipette tips for each reagent and sample to avoid cross-contamination.
Temperature Fluctuations 1. Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. 2. Use a temperature-controlled plate reader or incubator.
Inconsistent Incubation Times 1. Use a multichannel pipette or an automated dispenser to add reagents to all wells simultaneously. 2. Adhere strictly to the specified incubation times in the protocol.
Sample Inhomogeneity 1. Ensure the sample is thoroughly homogenized before extraction.
Issue 3: Low or No Signal (Low Inhibition)

This may indicate a problem with the assay's ability to detect this compound.

Potential Cause Troubleshooting Steps
Inactive Enzyme 1. Check the expiration date of the AChE. 2. Prepare a fresh enzyme solution. 3. Verify the enzyme activity with a known inhibitor as a positive control.
Degraded this compound Standard 1. Prepare a fresh stock solution of this compound from a reliable source.
Incorrect Assay Conditions 1. Verify the pH of the buffer is optimal for AChE activity (typically around pH 7.4-8.0). 2. Ensure the correct concentrations of enzyme and substrate are being used.
Insufficient Incubation with Inhibitor 1. Increase the pre-incubation time of the enzyme with the this compound sample to allow for complete inhibition.

Quantitative Data on Potential Interferences

The following tables summarize the potential interference of common substances in the acetylcholinesterase-based colorimetric detection of this compound. It is important to note that specific tolerance limits can vary depending on the exact assay conditions and the sample matrix. Researchers are encouraged to perform their own interference studies to validate the selectivity of their assay.

Table 1: Interference from Other Pesticides

Interfering Pesticide Chemical Class Interference Potential Notes
ChlorpyrifosOrganophosphateHighPotent AChE inhibitor.
ParathionOrganophosphateHighPotent AChE inhibitor.
MalathionOrganophosphateMedium to HighPotent AChE inhibitor.
CarbarylCarbamateHighPotent AChE inhibitor.
GlyphosateOrganophosphorusLowGenerally considered a weak AChE inhibitor.

Table 2: Interference from Metal Ions

Metal Ion Interference Potential Mechanism of Interference
Copper (Cu²⁺)HighCan directly inhibit AChE activity and may also react with assay reagents.
Zinc (Zn²⁺)Medium to HighCan inhibit AChE activity.
Cadmium (Cd²⁺)HighPotent inhibitor of AChE.
Mercury (Hg²⁺)HighPotent inhibitor of AChE.
Nickel (Ni²⁺)Low to MediumMay have a lesser inhibitory effect on AChE compared to other listed metals.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay for this compound

This protocol is based on the Ellman's method and is suitable for a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound standard solutions

  • Sample extracts

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for your specific enzyme batch (e.g., 0.02 U/mL).

    • Prepare a 10 mM stock solution of ATCh in deionized water. Prepare fresh daily.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the this compound standard or sample extract to the respective wells. For the control wells (no inhibition), add 25 µL of the solvent used for the standards/samples.

    • Add 25 µL of the AChE solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor (this compound) to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 50 µL of the ATCh solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Protocol 2: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline and may need to be optimized for specific matrices.

Materials:

  • Homogenized sample (e.g., fruit or vegetable)

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18, GCB)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA for general cleanup; may require C18 for fatty matrices or GCB for pigmented matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract:

    • The resulting supernatant is the cleaned-up extract, which can be used directly for the colorimetric assay or diluted if necessary.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Assay Colorimetric Detection (AChE Inhibition) Homogenization 1. Homogenize Sample Extraction 2. Acetonitrile Extraction + Salting Out Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Cleanup 4. Dispersive SPE Cleanup (PSA, C18, or GCB) Centrifugation1->Cleanup Centrifugation2 5. Centrifuge Cleanup->Centrifugation2 FinalExtract Clean Extract Centrifugation2->FinalExtract Preincubation 6. Pre-incubate Extract with AChE FinalExtract->Preincubation Introduce to Assay Reaction 7. Add DTNB and ATCh Preincubation->Reaction Measurement 8. Measure Absorbance at 412 nm Reaction->Measurement Analysis 9. Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for minimizing interferences.

Troubleshooting_Guide Start Inaccurate Results? HighBackground High Background? Start->HighBackground Yes InconsistentResults Inconsistent Results? Start->InconsistentResults No HighBackground->InconsistentResults No Sol1 Check Reagents & Blanks HighBackground->Sol1 Yes LowSignal Low/No Signal? InconsistentResults->LowSignal No Sol3 Calibrate Pipettes & Control Temp. InconsistentResults->Sol3 Yes Sol5 Check Enzyme Activity LowSignal->Sol5 Yes Sol6 Verify Standard Concentration LowSignal->Sol6 No Sol2 Improve Sample Cleanup Sol1->Sol2 Sol4 Standardize Incubation Times Sol3->Sol4 Sol5->Sol6

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Optimization of Mobile Phase for Monocrotophos Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of monocrotophos.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for basic compounds like this compound in RP-HPLC is a common issue. It can lead to poor resolution and inaccurate integration. Here are the primary causes and solutions:

  • Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the basic this compound analyte, causing peak tailing.

    • Solution: Reduce the mobile phase pH to suppress the ionization of silanol groups. Using a mobile phase with a pH between 2.5 and 3.5 is often effective. Additionally, using an end-capped column can minimize these interactions.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Reduce the sample concentration and re-inject. If the peak shape improves, column overload was the likely issue.

  • Column Contamination: Accumulation of matrix components from the sample can affect peak shape.

    • Solution: Implement a column washing step after each run or batch of samples. If the problem persists, consider using a guard column to protect the analytical column.[2]

Question: My retention time for this compound is unstable and keeps shifting. What could be the cause?

Answer:

Fluctuations in retention time can compromise the reliability of your analytical method. The following factors are common causes:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.

    • Solution: Ensure accurate and consistent measurement of mobile phase components. Premixing the mobile phase in a single large batch for a series of analyses can improve consistency. Always degas the mobile phase before use.

  • Column Temperature: Variations in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[4]

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance. If pressure fluctuations are observed, purge the pump to remove air bubbles.

Question: I am observing low resolution between the this compound peak and other components in my sample. How can I improve this?

Answer:

Poor resolution can be addressed by optimizing the mobile phase and other chromatographic conditions:

  • Mobile Phase Strength: The organic modifier percentage in the mobile phase significantly impacts resolution.

    • Solution: If using an isocratic method, systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution. For complex samples, a gradient elution may be necessary.[5]

  • Choice of Organic Solvent: Different organic solvents can offer different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa. The different solvent properties can alter the elution order and improve the separation of co-eluting peaks.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound HPLC analysis.

G start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Issues (Drifting, Inconsistent) start->retention_time resolution Poor Resolution start->resolution check_silanol Secondary Silanol Interactions? peak_shape->check_silanol check_mobile_phase Inconsistent Mobile Phase? retention_time->check_mobile_phase check_strength Suboptimal Mobile Phase Strength? resolution->check_strength adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_silanol->adjust_ph Yes check_overload Column Overload? check_silanol->check_overload No reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_contamination Column Contamination? check_overload->check_contamination No wash_column Implement Column Wash Use Guard Column check_contamination->wash_column Yes prepare_fresh Prepare Fresh, Degassed Mobile Phase check_mobile_phase->prepare_fresh Yes check_temp Temperature Fluctuation? check_mobile_phase->check_temp No use_oven Use Column Oven check_temp->use_oven Yes check_pump Pump Issues? check_temp->check_pump No maintain_pump Perform Pump Maintenance check_pump->maintain_pump Yes optimize_ratio Vary Organic:Aqueous Ratio Consider Gradient Elution check_strength->optimize_ratio Yes check_solvent Suboptimal Solvent Choice? check_strength->check_solvent No try_alternative Switch Organic Solvent (e.g., ACN to MeOH) check_solvent->try_alternative Yes

Caption: Troubleshooting workflow for this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A1: A common and effective starting mobile phase is a mixture of water and acetonitrile.[5] For an isocratic elution, a ratio of 70:30 (v/v) water to acetonitrile can be a good starting point.[6] Some methods also successfully use methanol and water, for example, in a 60:40 (v/v) ratio.[7] It is often beneficial to acidify the aqueous component to a pH between 2.5 and 4.6 to improve peak shape.[8][9]

Q2: Should I use isocratic or gradient elution for this compound analysis?

A2: The choice between isocratic and gradient elution depends on the sample matrix. For relatively clean samples containing only the this compound standard, an isocratic method is often sufficient, simpler, and more robust.[6] For more complex samples with multiple components or a challenging matrix, a gradient elution can provide better separation and resolution by gradually increasing the organic solvent concentration during the run.[5]

Q3: What detection wavelength is recommended for this compound?

A3: this compound can be detected using a UV detector at wavelengths ranging from 210 nm to 254 nm.[5][6] A wavelength of 220 nm or 230 nm is frequently used.[6][10] The optimal wavelength may vary slightly depending on the mobile phase composition, so it is advisable to determine the lambda max of this compound in your specific mobile phase.

Q4: How can I confirm the identity of the this compound peak?

A4: The most straightforward method is to compare the retention time of the peak in your sample to that of a known this compound standard run under the same chromatographic conditions. For more definitive identification, especially in complex matrices, you can spike the sample with a small amount of the standard and observe if the peak height increases without the appearance of a new peak. For unambiguous confirmation, interfacing the HPLC with a mass spectrometer (LC-MS) is the most reliable technique.[11]

Data Presentation

The following tables summarize quantitative data from various published methods for this compound analysis.

Table 1: Comparison of Mobile Phase Compositions and Chromatographic Parameters

Mobile Phase Composition (v/v)Column TypeFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Acetonitrile:Water (90:10)C181.702200.76[6]
Acetonitrile:Water (Gradient)C181.025411.31[3][5]
Methanol:Water (60:40)Not SpecifiedNot Specified2113.54 and 3.86[7]
Acetonitrile:Ammonium Formate Buffer (pH 3.0) (50:50)Obelisc R1.0250Not Specified[11]

Experimental Protocols

This section provides a detailed methodology for a typical RP-HPLC analysis of this compound.

Objective: To determine the concentration of this compound in a sample using RP-HPLC with UV detection.

Materials:

  • HPLC system with a UV detector, pump, and autosampler

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade water and acetonitrile in the desired ratio (e.g., 70:30 v/v for isocratic elution).

    • Degas the mobile phase for at least 15 minutes using an ultrasonicator or an inline degasser.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Water:Acetonitrile (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 30°C

    • Detection Wavelength: 220 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

This protocol provides a general guideline. The specific parameters, especially the mobile phase composition, may need to be optimized based on the specific column, instrument, and sample matrix.

References

Reducing signal suppression in electrospray ionization for Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Monocrotophos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the electrospray ionization (ESI) mass spectrometry analysis of this organophosphorus pesticide.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on the reduction of signal suppression in ESI-MS.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Matrix Effects: Co-eluting matrix components are a primary cause of ion suppression.- Implement rigorous sample cleanup: Utilize methods like QuEChERS for complex matrices (e.g., vegetables, soil) or Solid-Phase Extraction (SPE) for aqueous samples to remove interfering substances. - Dilute the sample: If the concentration of this compound is sufficient, diluting the extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. - Optimize chromatographic separation: Improve the separation of this compound from matrix components by adjusting the gradient, flow rate, or using a more selective column.
Suboptimal Ionization Parameters: Incorrect ESI source settings can lead to inefficient ionization.- Optimize ESI source parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for this compound.[1][2][3] - Mobile phase modification: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve ionization efficiency.[4]
Poor Peak Shape (Tailing, Splitting) Column Overload or Contamination: High concentrations of matrix components or residual sample from previous injections can affect peak shape.- Ensure adequate column washing: Implement a thorough column wash step after each injection to remove strongly retained matrix components. - Check for column degradation: If the problem persists, the analytical column may need to be replaced.
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.- Adjust mobile phase pH: Ensure the mobile phase pH is suitable for the analysis of this organophosphorus pesticide. The use of 0.1% formic acid in the mobile phase is common.[2]
Inconsistent Results / Poor Reproducibility Variable Matrix Effects: Inconsistent sample cleanup can lead to varying levels of signal suppression between samples.- Standardize the sample preparation protocol: Ensure that the QuEChERS or SPE procedure is followed precisely for all samples to ensure consistent cleanup. - Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.
Instrument Instability: Fluctuations in the LC or MS system can lead to variable results.- Perform system suitability tests: Regularly inject a standard solution to monitor the performance of the LC-MS system, including retention time stability and signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by LC-ESI-MS?

A1: Signal suppression, also known as the matrix effect, is a phenomenon where the ionization efficiency of this compound in the electrospray source is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, pigments from a vegetable extract). This leads to a lower-than-expected signal intensity for this compound, which can result in inaccurate quantification and reduced sensitivity.

Q2: Which sample preparation method is better for reducing signal suppression for this compound: QuEChERS or SPE?

A2: The choice between QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) depends on the sample matrix.

  • QuEChERS is highly effective for complex solid matrices like fruits, vegetables, and soil. It involves a two-step process of extraction with a solvent and salts, followed by a dispersive SPE (d-SPE) cleanup step to remove specific interferences.

  • SPE is generally preferred for aqueous samples like water. It allows for the concentration of the analyte and removal of water-soluble interferences.

Both methods are designed to minimize matrix effects and improve the quality of the analytical data. The effectiveness of each method can be evaluated by comparing the recovery of this compound and the extent of signal suppression in the specific matrix being analyzed.

Q3: How can I quantify the extent of signal suppression in my samples?

A3: The matrix effect (ME) can be quantified by comparing the signal response of this compound in a post-extraction spiked sample to its response in a pure solvent standard at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates signal suppression.

  • A value > 100% indicates signal enhancement.

Q4: What are typical LC-ESI-MS/MS parameters for the analysis of this compound?

A4: While optimal parameters should be determined empirically for each instrument, typical starting conditions for this compound analysis include:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a modifier like 0.1% formic acid.

  • Column: A C18 reversed-phase column is commonly used.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would be monitored in Multiple Reaction Monitoring (MRM) mode. These transitions should be optimized for the specific instrument.

Q5: Can derivatization help in reducing signal suppression for this compound?

A5: While not commonly performed for the direct analysis of this compound, derivatization can be a strategy to improve ionization efficiency and move the analyte to a region of the chromatogram with fewer matrix interferences. For organophosphorus compounds, derivatization has been shown to enhance signal intensity.[1][5] However, this adds a step to the sample preparation workflow and needs to be carefully validated.

Quantitative Data Summary

The following tables summarize recovery data for this compound and related pesticides using different sample preparation techniques. High recovery is indicative of an efficient extraction and cleanup process, which is essential for minimizing signal suppression.

Table 1: Recovery of this compound using Dispersive Solid-Phase Extraction (d-SPE) in a Biological Matrix

AnalyteSpiked Concentration (ppb)Measured Concentration (ppb)Recovery (%)
This compound2020.087100.08

Data from a study on the analysis of this compound in a biological matrix using a d-SPE method.[6]

Table 2: Comparison of Recovery for Pesticides in Various Food Matrices using QuEChERS

Pesticide ClassMatrixRecovery Range (%)
OrganophosphorusApples70 - 120
OrganophosphorusGrapes70 - 120
OrganophosphorusSpelt Kernels60 - 140
OrganophosphorusSunflower Seeds47 - 89

This table provides a general overview of the recovery of organophosphorus pesticides in different food matrices using the QuEChERS method, as reported in various studies.

Experimental Protocols & Visualizations

QuEChERS Protocol for Vegetable Samples

This protocol is a generalized procedure for the extraction and cleanup of this compound from vegetable matrices.

  • Homogenization: Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium acetate (B1210297) or citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube. The d-SPE tube contains a sorbent mixture, typically primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats. Graphitized carbon black (GCB) may be included to remove pigments, but can also retain planar pesticides.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 2-5 minutes.

    • Collect the supernatant for LC-ESI-MS/MS analysis. The extract may be diluted with the initial mobile phase before injection.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenize 1. Homogenize Vegetable Sample add_solvent 2. Add Acetonitrile & QuEChERS Salts homogenize->add_solvent shake 3. Shake Vigorously add_solvent->shake centrifuge1 4. Centrifuge shake->centrifuge1 transfer 5. Transfer Supernatant to d-SPE Tube centrifuge1->transfer vortex 6. Vortex transfer->vortex centrifuge2 7. Centrifuge vortex->centrifuge2 analyze 8. Collect Supernatant for LC-ESI-MS/MS centrifuge2->analyze SPE_Workflow sample_prep 1. Water Sample Pre-treatment conditioning 2. SPE Cartridge Conditioning sample_prep->conditioning loading 3. Sample Loading conditioning->loading washing 4. Cartridge Washing loading->washing elution 5. Elution of This compound washing->elution reconstitution 6. Evaporation & Reconstitution elution->reconstitution analysis 7. LC-ESI-MS/MS Analysis reconstitution->analysis Troubleshooting_Logic start Low or Inconsistent Signal for this compound check_system 1. Run System Suitability Test (Standard in Solvent) start->check_system system_ok System Performance OK? check_system->system_ok troubleshoot_ms Troubleshoot LC-MS System (e.g., clean source, check for leaks) system_ok->troubleshoot_ms No matrix_effect Suspect Matrix Effect system_ok->matrix_effect Yes troubleshoot_ms->check_system improve_cleanup 2. Improve Sample Cleanup (Optimize QuEChERS/SPE) matrix_effect->improve_cleanup cleanup_sufficient Signal Improved? improve_cleanup->cleanup_sufficient optimize_lc 3. Optimize LC Method (e.g., gradient, column) cleanup_sufficient->optimize_lc No resolved Issue Resolved cleanup_sufficient->resolved Yes optimize_ms 4. Optimize MS Parameters (e.g., source settings) optimize_lc->optimize_ms use_mm 5. Use Matrix-Matched Standards optimize_ms->use_mm use_mm->resolved

References

Decontamination procedures for laboratory equipment exposed to Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures and technical support for laboratory personnel on the safe decontamination of equipment exposed to Monocrotophos. Adherence to these protocols is critical due to the acute toxicity of this organophosphate insecticide.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why are special decontamination procedures required? A1: this compound is a highly toxic organophosphate insecticide that acts as a cholinesterase inhibitor.[1] It can be absorbed through inhalation, skin contact, or ingestion, causing severe poisoning.[2][3] Special procedures are necessary because it is corrosive to certain metals like black iron, drum steel, and brass, and requires chemical neutralization for effective and safe removal.[2][3]

Q2: What are the immediate actions to take in case of a this compound spill? A2: In the event of a spill, immediately evacuate non-essential personnel from the area. The area should be ventilated, and all ignition sources must be removed.[3] Trained personnel wearing appropriate Personal Protective Equipment (PPE) should contain the spill using absorbent materials like sand or vermiculite (B1170534) and collect it in sealed containers for hazardous waste disposal.[3][4]

Q3: What Personal Protective Equipment (PPE) is mandatory for handling this compound and during decontamination? A3: To prevent exposure, comprehensive PPE is required. This includes:

  • Gloves: Wear protective gloves.

  • Body Covering: A clean, body-covering protective suit or overalls buttoned at the neck and wrist.[3]

  • Eye Protection: Impact-resistant goggles and a face shield are necessary when working with liquids or if there is a splash hazard.[3]

  • Respiratory Protection: Use a respirator, especially if ventilation is inadequate or when dealing with powders or aerosols.[5]

Q4: How should this compound-contaminated waste be disposed of? A4: All contaminated materials, including used PPE, absorbent materials, and the decontamination solution itself, must be treated as hazardous waste.[3][5] The material should be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste facility, often involving high-temperature incineration.[5][6] Never discharge waste into sewers or waterways.[4]

II. Troubleshooting Guide

IssuePossible CauseRecommended Solution
Visible residue or oily film remains on equipment after cleaning. The decontamination solution was not strong enough or the contact time was insufficient.Repeat the decontamination procedure using a fresh alkaline solution (e.g., 1-5% Sodium Hydroxide). Ensure all surfaces are in contact with the solution for at least 24 hours.
Corrosion or pitting is observed on metal equipment. This compound is corrosive to black iron, drum steel, and brass.[2][3] The decontamination agent (e.g., bleach) may also be corrosive.Use equipment made of compatible materials like glass, polyethylene, or stainless steel 316.[1] For decontamination, use alkaline hydrolysis instead of bleach. Thoroughly rinse with water after decontamination to remove any residual chemicals.[7]
Analytical tests (e.g., GC-MS, HPLC) still detect this compound. The hydrolysis process is incomplete. The rate of hydrolysis is dependent on pH and temperature.Increase the pH of the alkaline solution. The half-life of this compound decreases significantly in alkaline conditions.[1] Gently heating the solution can also increase the reaction rate. Extend the soaking time and ensure agitation to improve contact.
Decontamination personnel report symptoms of exposure (headache, nausea, dizziness).[3] Inadequate or improperly used PPE. Insufficient ventilation.Immediately remove the affected individual to fresh air and seek medical attention. Review and reinforce PPE protocols and ensure all decontamination work is performed in a well-ventilated area or fume hood.[4]

III. Data Presentation

Table 1: Chemical & Physical Properties of this compound

PropertyValueCitation
Chemical Formula C7H14NO5P[8]
Molar Mass 223.2 g/mol [8]
Appearance Colorless to reddish-brown solid[2]
Solubility in Water Miscible[2][8]
Vapor Pressure 0.000007 mmHg (at 20°C)[8]
Stability Stable in acidic/neutral pH; hydrolyzes in alkaline solutions.[1]
Half-life (DT₅₀) at pH 9 26 days[1]

IV. Experimental Protocols

Protocol: Alkaline Hydrolysis for Decontamination of Laboratory Glassware and Compatible Equipment

This protocol details the chemical degradation of this compound on contaminated laboratory equipment via alkaline hydrolysis. This method chemically alters this compound into less toxic compounds.[9]

1. Materials:

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized water

  • pH indicator strips or pH meter

  • Chemical-resistant container (e.g., high-density polyethylene) large enough to fully submerge equipment

  • Full set of appropriate PPE (see FAQ A3)

  • Fume hood

2. Procedure:

  • Preparation: Perform all steps in a certified fume hood. Don all required PPE before handling chemicals or contaminated equipment.

  • Prepare Decontamination Solution: Carefully prepare a 1% to 5% (w/v) aqueous solution of sodium hydroxide (NaOH). For example, to make a 1% solution, dissolve 10 grams of NaOH in enough water to make a final volume of 1 liter. The dissolution is exothermic; allow the solution to cool.

  • Pre-Rinse: If equipment is heavily contaminated, perform a pre-rinse with a small amount of the NaOH solution to remove gross contamination. Collect this rinse liquid for disposal as hazardous waste.

  • Immersion: Place the contaminated equipment into the chemical-resistant container. Carefully pour the NaOH solution into the container until the equipment is completely submerged.

  • Soaking and Hydrolysis: Cover the container loosely to prevent splashes. Allow the equipment to soak for a minimum of 24 hours to facilitate alkaline hydrolysis.[1] Occasional, gentle agitation can improve effectiveness.

  • Removal and Rinsing: After the soaking period, carefully remove the equipment from the NaOH solution. Rinse it thoroughly under running tap water for at least 5 minutes. Follow with a final rinse using deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

  • Waste Disposal: The spent NaOH solution and pre-rinse liquid are considered hazardous waste and must be collected and disposed of according to institutional and regulatory guidelines.[5]

  • Verification (Recommended): For critical applications, the effectiveness of the decontamination can be verified. Collect the final deionized water rinse and analyze it for residual this compound using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[10]

V. Mandatory Visualizations

DecontaminationWorkflow cluster_prep 1. Preparation cluster_decon 2. Decontamination cluster_post 3. Post-Treatment PPE Don Full PPE Prep_Sol Prepare 1-5% NaOH Solution in Fume Hood PPE->Prep_Sol PreRinse Pre-Rinse Gross Contamination Prep_Sol->PreRinse Submerge Submerge Equipment in NaOH PreRinse->Submerge Dispose Dispose of Waste (Hazardous) PreRinse->Dispose Soak Soak for 24+ Hours Submerge->Soak Rinse Thorough Water Rinse Soak->Rinse Soak->Dispose Dry Air Dry Equipment Rinse->Dry Verify Verification (Optional) (HPLC / GC-MS) Dry->Verify LogicalRelationships cluster_hazard Hazard & Control cluster_process Process & Outcome This compound This compound Contamination Exposure Exposure Routes (Skin, Inhalation, Ingestion) This compound->Exposure presents Decon Decontamination Protocol (Alkaline Hydrolysis) This compound->Decon is removed by Controls Primary Controls (PPE, Fume Hood) Exposure->Controls mitigated by SafeReuse Safe Equipment Reuse Decon->SafeReuse enables Waste Hazardous Waste Disposal Decon->Waste generates

References

Technical Support Center: Enhancing TLC Sensitivity for Low-Level Monocrotophos Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Thin-Layer Chromatography (TLC) for the detection of low-level Monocrotophos.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound, offering potential causes and solutions to improve detection sensitivity and accuracy.

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. - The concentration of this compound in the sample is below the detection limit of the chosen visualization method.[1] - The solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve into the solvent pool.[1] - The incorrect mobile phase was used, resulting in the compound not moving from the origin or moving with the solvent front.- Concentrate the sample extract before spotting. - Spot the sample multiple times at the same point, allowing the solvent to dry between applications to increase the concentration at the origin.[1] - Ensure the solvent level in the chamber is below the initial spots. - Optimize the mobile phase; for this compound, a common system is hexane-acetone (9.5:0.5, v/v).[2]
Spots are streaking rather than forming compact spots. - The sample was overloaded by applying too much of the extract to the plate.[1][3] - The polarity of the solvent system is not suitable for this compound.[1] - The sample contains impurities that are interfering with the chromatography.- Dilute the sample extract before spotting.[3] - Apply a smaller volume of the sample. - Adjust the polarity of the mobile phase. For non-polar compounds, decrease solvent polarity; for polar compounds, increase it. - Perform a sample clean-up step, such as solid-phase extraction (SPE), before TLC analysis.
The Rf value is inconsistent between experiments. - The TLC chamber was not properly saturated with the mobile phase vapor. - The composition of the mobile phase was not consistent. - The temperature during development varied. - The activity of the stationary phase (silica gel) was not consistent.- Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 30 minutes before placing the plate inside.[4] - Always prepare the mobile phase fresh for each experiment.[1] - Conduct experiments in a temperature-controlled environment. - Activate the TLC plates by heating them in an oven (e.g., at 110°C for 10 minutes) before use.[2]
The color of the spots is faint or fades quickly. - The concentration of the chromogenic spray reagent is too low. - The reaction conditions (e.g., heating time and temperature) after spraying are not optimal. - The detected this compound concentration is very low.- Prepare fresh spray reagent at the correct concentration. - Optimize the heating step after spraying; for example, with stannous chloride reagent, heating at 110°C for 10 minutes is recommended.[2] - Consider using a more sensitive visualization method or High-Performance Thin-Layer Chromatography (HPTLC).[2][5]

Frequently Asked Questions (FAQs)

1. How can I improve the sensitivity of this compound detection on TLC?

To enhance sensitivity, several strategies can be employed:

  • Choice of Chromogenic Reagent: Utilizing a highly sensitive and selective spray reagent is crucial. Reagents like vanillin (B372448), diazotized sulphanilamide, and stannous chloride have been reported to offer good sensitivity for this compound.[6][7]

  • Enzymatic Detection: An enzyme inhibition-based bioassay using acetylcholinesterase can provide very high sensitivity for organophosphates like this compound.[8]

  • Sample Concentration: Concentrate the sample extract before spotting it on the TLC plate.

  • Optimize Spotting: Apply the sample in a small, concentrated spot. Multiple applications at the same point, with drying in between, can increase the amount of analyte without enlarging the spot size.[1]

  • Use of HPTLC: High-Performance Thin-Layer Chromatography (HPTLC) plates have a smaller particle size and a more uniform layer, which results in better resolution and lower detection limits compared to conventional TLC.[2][5]

2. What are the most effective chromogenic spray reagents for this compound, and what are their detection limits?

Several chromogenic reagents have been developed for the specific and sensitive detection of this compound. The choice of reagent can significantly impact the limit of detection (LOD).

Chromogenic ReagentColor of SpotLimit of Detection (LOD)Reference
VanillinGreen~ 0.5 µg[7]
Diazotized SulphanilamideRed~ 1 µg[6]
Stannous Chloride & HClPink~ 6 µg[2]
p-ChloranilRedNot Specified[4]
Fast Blue B ReagentYellowNot Specified[4]

3. What is a reliable experimental protocol for the TLC analysis of this compound in a biological sample?

The following is a generalized protocol synthesized from various sources. It is recommended to optimize the procedure for your specific sample matrix and laboratory conditions.

Experimental Protocol: TLC Analysis of this compound

I. Sample Extraction [2]

  • Take approximately 50 g of the minced biological sample (e.g., viscera).

  • Add 50 mL of ethyl acetate (B1210297) and let it stand for 2 hours.

  • Transfer the extract to an evaporation dish and evaporate to dryness at room temperature.

  • Re-dissolve the residue in 1 mL of ethyl acetate. This solution will be used for spotting on the TLC plate.

II. TLC Plate Preparation and Spotting

  • Use pre-coated silica (B1680970) gel 60 F254 TLC plates.

  • Activate the plate by heating it in an oven at 110°C for 10-30 minutes.

  • With a pencil, lightly draw a starting line about 1.5 cm from the bottom of the plate.

  • Using a fine capillary tube, spot 2-10 µL of the sample extract and a standard solution of this compound on the starting line.

  • Allow the spots to dry completely.

III. Chromatogram Development [2]

  • Prepare the mobile phase, for instance, a mixture of hexane (B92381) and acetone (B3395972) (9.5:0.5, v/v).

  • Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm.

  • Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Carefully place the spotted TLC plate in the chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1-2 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

IV. Visualization

  • Method A: Stannous Chloride Reagent [2]

    • Prepare the spray reagent by dissolving 2 g of stannous chloride (SnCl2) in 40 mL of 20% hydrochloric acid (HCl).

    • Spray the dried TLC plate with the reagent.

    • Heat the plate in an oven at 110°C for 10 minutes.

    • This compound will appear as a pink-colored spot.

  • Method B: Vanillin Reagent [7]

    • First, spray the plate with a 5% sodium hydroxide (B78521) solution.

    • Then, spray with a 5% vanillin reagent.

    • This compound will appear as a green compound.

V. Analysis

  • Calculate the Rf (Retardation factor) value for the standard and the spot in the sample extract using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • A match in the Rf value and color of the spot between the sample and the standard indicates the presence of this compound.

Visualizations

Experimental Workflow for TLC Detection of this compound

G cluster_prep Sample & Plate Preparation cluster_dev Chromatographic Development cluster_vis Visualization & Analysis s1 Sample Extraction (e.g., with Ethyl Acetate) s2 Residue Re-dissolution s1->s2 s4 Spotting of Sample & Standard s2->s4 s3 TLC Plate Activation (Heating) s3->s4 d1 Chamber Saturation (Mobile Phase) d2 Plate Development s4->d2 d1->d2 d3 Drying of Plate d2->d3 v1 Spraying with Chromogenic Reagent d3->v1 v2 Heating (if required) v1->v2 v3 Observation of Spots v2->v3 v4 Rf Value Calculation & Comparison v3->v4

Caption: Workflow for this compound detection by TLC.

Logical Relationship for Troubleshooting TLC Streaking

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Streaked Spots c1 Sample Overload problem->c1 c2 Inappropriate Solvent Polarity problem->c2 c3 Sample Impurities problem->c3 s1 Dilute Sample or Apply Less Volume c1->s1 s2 Adjust Mobile Phase Polarity c2->s2 s3 Perform Sample Clean-up (e.g., SPE) c3->s3

Caption: Troubleshooting logic for streaked TLC spots.

References

Preventing degradation of Monocrotophos during sample storage and transport

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Monocrotophos during sample storage and transport.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade? A1: The stability of this compound is primarily affected by pH and temperature. It undergoes a chemical breakdown process called hydrolysis, which is significantly accelerated by alkaline conditions (high pH) and elevated temperatures.[1][2] Exposure to ultraviolet (UV) light can also contribute to degradation, a process known as photodecomposition.[3]

Q2: What is the optimal temperature for storing samples containing this compound? A2: For short-term storage and transport, samples should be kept cool and refrigerated. For long-term storage, freezer storage is recommended to ensure stability.[4] As a general rule for pesticide stability, storage temperatures should not fall below 40°F (4.4°C) or exceed 100°F (37.8°C) to prevent chemical changes or container damage.[5][6]

Q3: How does pH influence the stability of this compound in aqueous samples? A3: this compound degrades much faster in alkaline water (pH > 7).[7] Its stability is greatest in neutral to slightly acidic conditions. At a temperature of 20°C, the half-life of this compound is 17 days at pH 9, but this extends to 66 days at pH 7 and 96 days at pH 5.[1] Therefore, if possible, buffering aqueous samples to a pH between 5 and 7 is advisable.

Q4: What type of containers should be used for storing and transporting samples? A4: Samples should be stored in their original, properly sealed containers whenever possible.[6] If transferring to a new container for analytical purposes, use high-quality glass or polyethylene (B3416737) containers.[8] Ensure containers are tightly sealed to prevent volatilization and contamination. For samples that are sensitive to light, amber glass vials or containers wrapped in aluminum foil are recommended to prevent photodecomposition.

Q5: Can preservatives be added to samples to prevent degradation? A5: For aqueous samples, adjusting the pH to a neutral or slightly acidic range can act as a preservative measure against rapid alkaline hydrolysis.[7] In some studies on organophosphates in water, refrigeration has been shown to be an effective preservation technique.[9]

Troubleshooting Guide: Low this compound Recovery

ProblemPotential CauseRecommended Solution
Low or no detection of this compound in recently collected samples. Rapid Degradation: The sample may have been exposed to high temperatures or direct sunlight during collection or transport.Ensure samples are immediately placed in a cooler with ice packs after collection and are protected from light.
Analyte recovery decreases over time in stored samples. Improper Storage Conditions: Samples may be stored at room temperature or in an area with temperature fluctuations.[3][5]Store samples in a refrigerator for short-term storage or a freezer (-20°C) for long-term storage.[4] Log storage temperatures to ensure consistency.
Inconsistent results from aqueous samples. Alkaline Hydrolysis: The pH of the water-based sample may be alkaline (pH > 7), causing rapid degradation.[1][7]Measure the pH of the sample upon receipt. If alkaline, prepare future samples by adjusting the pH to a range of 6-7 using a suitable buffer immediately after collection.
Low recovery after sample extraction. Degradation during sample preparation: The extraction solvent or procedure may be promoting degradation. High temperatures during solvent evaporation can also be a factor.Ensure all extraction and cleanup steps are performed promptly. Use gentle evaporation techniques (e.g., rotary evaporator at low temperature or nitrogen stream) to concentrate extracts.

Data Summary: pH-Dependent Hydrolysis of this compound

The rate of this compound degradation via hydrolysis is highly dependent on the pH of the solution. The table below summarizes the calculated half-life of this compound in aqueous solutions at different pH values.

pH LevelTemperatureCalculated Half-LifeStability
520°C96 daysHighest
720°C66 daysModerate
920°C17 daysLowest

(Data sourced from a technical bulletin on this compound)[1]

Experimental Protocols

Protocol: Sample Preparation and Extraction for HPLC Analysis

This protocol outlines a general method for extracting this compound from soil or plant matrixes for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sample (soil, plant tissue)

  • Acetone (B3395972) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Saline water (5% NaCl solution)

  • Anhydrous sodium sulfate (B86663)

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporation system

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Homogenization: Weigh 10-20 g of the sample into a blender jar. Add 50 mL of acetone and homogenize for 2-3 minutes.

  • Extraction: Filter the homogenate under vacuum. Transfer the filtrate to a separatory funnel.

  • Liquid-Liquid Partitioning (Hexane Wash): Add 50 mL of saline water and 30 mL of n-hexane to the separatory funnel. Shake vigorously for 1 minute and allow the layers to separate. Discard the upper n-hexane layer, which contains nonpolar co-extractives.[10]

  • Liquid-Liquid Partitioning (DCM Extraction): To the remaining aqueous layer, add 30 mL of dichloromethane and shake for 1 minute. Allow the layers to separate and collect the lower dichloromethane layer. Repeat this extraction step two more times with fresh dichloromethane.[10]

  • Drying: Pool the dichloromethane extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a volume of approximately 1-2 mL using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final extract in a suitable mobile phase (e.g., acetonitrile/water mixture) to a final volume of 2 mL.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before analysis.[11]

Note: This is a generalized protocol. Optimization may be required depending on the specific sample matrix and available equipment.

Visualizations

degradation_pathway This compound This compound hydrolysis Hydrolysis (Cleavage of P-O-C bond) This compound->hydrolysis product1 Dimethyl Phosphate hydrolysis->product1 + H₂O product2 N-methylacetoacetamide hydrolysis->product2

Caption: Primary hydrolysis pathway for this compound degradation.

experimental_workflow cluster_collection Sample Collection & Transport cluster_prep Sample Preparation cluster_analysis Analysis collection 1. Collect Sample transport 2. Store in Cooler with Ice (Protect from Light) collection->transport storage 3. Log & Store Sample (Refrigerator or Freezer) transport->storage extraction 4. Solvent Extraction storage->extraction cleanup 5. Extract Cleanup & Concentration extraction->cleanup hplc 6. HPLC/GC Analysis cleanup->hplc data 7. Data Interpretation hplc->data

Caption: Standard workflow for this compound sample handling and analysis.

troubleshooting_tree start Problem: Low this compound Recovery q1 Was the sample kept cool and dark during transport? start->q1 res1 Solution: Improve collection/transport protocol. Use cooler and protect from light. q1->res1 a1_no q2 Is the sample aqueous? Was pH checked? q1->q2 a1_yes a1_no No a1_yes Yes res2 Solution: Buffer future aqueous samples to pH 6-7 upon collection. q2->res2 a2_yes_alkaline q3 How was the sample stored prior to analysis? q2->q3 a2_no_neutral a2_yes_alkaline Yes, pH is Alkaline (>7) a2_no_neutral pH is Neutral/Acidic or sample is not aqueous res3 Solution: Implement strict cold storage. Use freezer for long-term. q3->res3 a3_roomtemp res4 Potential Issue: Review sample extraction and analysis procedure. q3->res4 a3_frozen a3_roomtemp Room Temperature a3_frozen Refrigerated / Frozen

Caption: Troubleshooting decision tree for low this compound recovery.

References

Calibration curve issues in the quantitative analysis of Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantitative analysis of Monocrotophos, with a specific focus on calibration curve issues.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Non-Linear Calibration Curve

Question: My calibration curve for this compound is not linear. What are the possible causes and how can I fix it?

Answer:

A non-linear calibration curve can arise from several factors, from sample preparation to instrument settings. Below is a systematic approach to troubleshoot this issue.

Possible Causes and Solutions:

CauseSolution
Concentration Range Exceeded The detector response may become non-linear at high concentrations. Dilute your higher concentration standards and re-run the calibration. Conversely, if non-linearity is observed at the low end, prepare additional, lower concentration standards to better define the curve in that region.
Inaccurate Standard Preparation Errors in weighing the standard, serial dilutions, or solvent evaporation can lead to incorrect standard concentrations. Prepare fresh standards from a reliable stock solution, paying close attention to pipetting and weighing techniques. Use calibrated analytical balances and volumetric flasks.
Detector Saturation The detector signal may be saturated at high analyte concentrations. Reduce the injection volume or dilute the standards . Check the detector's linear dynamic range in the instrument specifications.
Analyte Degradation This compound can be susceptible to degradation, especially if standards are not stored properly. Prepare fresh standards and store stock solutions in a cool, dark place. Avoid repeated freeze-thaw cycles.
Matrix Effects Co-eluting matrix components can interfere with the analyte signal, causing ion suppression or enhancement in LC-MS/MS, or signal enhancement in GC. Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound.
Inappropriate Calibration Model A linear model may not be the best fit for your data across a wide concentration range. Some chromatography data systems allow for the use of non-linear (e.g., quadratic) calibration curves . However, this should be justified and validated.

Troubleshooting Workflow:

start Non-Linear Calibration Curve Observed check_conc Is the concentration range appropriate? start->check_conc prep_standards Are the standards accurately prepared? check_conc->prep_standards No solution_conc Adjust concentration range. Prepare new standards. check_conc->solution_conc Yes check_detector Is the detector saturated? prep_standards->check_detector No solution_prep Prepare fresh standards carefully. prep_standards->solution_prep Yes check_degradation Is the analyte degrading? check_detector->check_degradation No solution_detector Reduce injection volume or dilute standards. check_detector->solution_detector Yes check_matrix Are there matrix effects? check_degradation->check_matrix No solution_degradation Prepare fresh standards and store properly. check_degradation->solution_degradation Yes check_model Is a linear model appropriate? check_matrix->check_model No solution_matrix Use matrix-matched standards. check_matrix->solution_matrix Yes solution_model Consider a non-linear calibration model. check_model->solution_model

Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Poor Reproducibility of Calibration Standards

Question: My calibration standards are showing poor reproducibility between injections. What could be the cause?

Answer:

Poor reproducibility can stem from issues with the injection process, the stability of the analytical system, or the standards themselves.

Possible Causes and Solutions:

CauseSolution
Autosampler/Injection Issues Inconsistent injection volumes or air bubbles in the syringe can lead to variability. Purge the autosampler to remove any air bubbles. Check the syringe for any signs of wear or damage and replace if necessary. Ensure the sample vial septa are not cored.
System Instability Fluctuations in pump pressure, column temperature, or detector performance can affect reproducibility. Equilibrate the system for a sufficient amount of time before starting the analysis. Monitor the pump pressure for any unusual fluctuations. Ensure the column oven is maintaining a stable temperature.
Standard Instability in Vial This compound may degrade in the sample vial over time, especially if exposed to light or elevated temperatures in the autosampler tray. Prepare fresh dilutions of your standards more frequently. If possible, use a temperature-controlled autosampler.
Carryover Residue from a previous, more concentrated sample may be carried over into subsequent injections. Run a blank solvent injection after a high-concentration standard to check for carryover. If observed, optimize the needle wash procedure on your autosampler.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for this compound analysis by HPLC-UV?

A1: A typical linear range for the quantitative analysis of this compound by HPLC-UV is approximately 25-125 µg/mL.[1] It is crucial to validate the linearity within your specific experimental conditions.

Q2: What are the common sample preparation techniques for this compound residue analysis in food samples?

A2: Common sample preparation techniques include solvent extraction and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2] For food matrices like fruits and vegetables, a typical procedure involves homogenization, extraction with a solvent like acetone (B3395972) or acetonitrile, followed by a cleanup step to remove interfering matrix components.[3][4]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, you can employ several strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.

  • Sample Dilution: Diluting your sample extract can reduce the concentration of interfering matrix components.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled analogue of this compound as an internal standard can help compensate for matrix effects.

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove matrix components that may interfere with the analysis.[3]

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis?

A4: The LOD and LOQ for this compound analysis can vary depending on the analytical technique and the sample matrix. For instance, a GC-MS method for forensic samples has reported an LOD of 0.32 mg/kg.[2] It is essential to determine the LOD and LOQ for your specific method through validation studies.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of this compound using HPLC and GC.

Table 1: HPLC-UV Method Validation Data for this compound

ParameterValueReference
Linearity Range25 - 125 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Recovery98.6% - 101.2%[1]
Precision (%RSD)< 2.0%[1]

Table 2: GC-NPD Method Validation Data for Organophosphorus Pesticides (including this compound)

ParameterValueReference
Linearity Range1 - 500 ng/mLAgilent Application Note
Correlation Coefficient (r²)> 0.999Agilent Application Note
Limit of Detection (LOD)Low to sub-ppb concentrationsAgilent Application Note

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Bulk Form

This protocol is adapted from a validated method for the estimation of this compound in its bulk form.[1]

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detector.

  • Column: C18 Hypersil BDS (250 mm x 4.6 mm, 5.0 µm).[1]

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Stock Solution: Accurately weigh about 100 mg of this compound working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to achieve concentrations within the desired linear range (e.g., 25, 50, 75, 100, 125 µg/mL).

3. Sample Preparation:

  • Accurately weigh a quantity of the bulk sample containing approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Further dilute as necessary to bring the concentration within the calibration range.

Experimental Workflow:

start Start: HPLC-UV Analysis prep_standards Prepare this compound Standards (25-125 µg/mL) start->prep_standards prep_sample Prepare Bulk Sample Solution start->prep_sample hplc_analysis Perform HPLC-UV Analysis (C18 column, 254 nm) prep_standards->hplc_analysis prep_sample->hplc_analysis calibration_curve Generate Calibration Curve (Concentration vs. Peak Area) hplc_analysis->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification end End: Report Results quantification->end

Workflow for HPLC-UV analysis of this compound.
Protocol 2: GC-MS Analysis of this compound in Forensic Samples

This protocol is a general guide based on methods used for the analysis of this compound in visceral samples.[2]

1. Gas Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injection Mode: Splitless.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 127, 109, 93). Full scan mode can be used for identification.

3. Sample Preparation (Viscera):

  • Mince the tissue sample.

  • Perform a solvent extraction using a suitable solvent like acetone or a mixture of hexane (B92381) and acetone.

  • The extract is then cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis.

Logical Relationship of Analytical Steps:

sample Forensic Sample (e.g., Viscera) extraction Solvent Extraction sample->extraction cleanup Extract Cleanup (SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing result Final Result data_processing->result

Logical steps in the GC-MS analysis of this compound.

References

Selecting the appropriate internal standard for Monocrotophos GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Monocrotophos.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound GC-MS analysis?

A1: The ideal internal standard is an isotopically labeled version of the analyte, as it exhibits nearly identical chemical and physical properties, leading to the most accurate correction for sample preparation losses and instrumental variability. For this compound, the recommended isotopically labeled internal standard is This compound-d6 . Its commercial availability makes it a practical choice for achieving high accuracy and precision.

Q2: Are there alternative internal standards if a deuterated analog is not available?

A2: Yes, if this compound-d6 is not accessible, other compounds with similar chemical properties can be used. For organophosphate pesticide analysis, including this compound, two commonly used alternative internal standards are:

  • Triphenyl phosphate (B84403) (TPP): TPP is frequently used as an internal standard in multi-residue pesticide analysis by GC-MS.

  • Ethion: As an organophosphate pesticide itself, Ethion shares structural similarities with this compound and can be a suitable internal standard.

Q3: What are the key criteria for selecting an appropriate internal standard?

A3: When selecting an internal standard for your this compound analysis, consider the following:

  • Chemical Similarity: The internal standard should be chemically similar to this compound to ensure comparable behavior during extraction, derivatization (if any), and chromatographic separation.

  • Resolution: It must be well-resolved from this compound and any other potential interferences in the chromatogram.

  • Non-interference: The internal standard should not produce mass spectral fragments that interfere with the quantification ions of this compound.

  • Purity: The internal standard should be of high purity and free from any contaminants that might co-elute with the analyte of interest.

  • Stability: It should be stable throughout the entire analytical procedure.

  • Non-occurrence: The chosen internal standard should not be naturally present in the samples being analyzed.

Troubleshooting Guide: Internal Standard Issues

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape for Internal Standard - Active sites in the GC inlet liner or column.- Incompatible solvent.- Degradation of the internal standard.- Use a deactivated inlet liner.- Ensure the solvent for the internal standard is compatible with the GC column phase.- Check the stability of the internal standard in the prepared solution.
Variable Internal Standard Response - Inconsistent injection volume.- Leak in the injection port septum.- Inaccurate pipetting when adding the internal standard.- Check the autosampler for proper operation.- Replace the septum.- Use a calibrated pipette and a consistent procedure for adding the internal standard.
Internal Standard Co-elutes with an Interference - Inappropriate GC column or temperature program.- Optimize the GC temperature program to improve separation.- Consider using a different GC column with a different stationary phase.
Low Recovery of Internal Standard - Inefficient extraction from the sample matrix.- Degradation during sample preparation.- Optimize the extraction solvent and technique.- Investigate the stability of the internal standard under the sample preparation conditions (pH, temperature).

Experimental Protocols

Below are generalized experimental protocols for the GC-MS analysis of this compound using an internal standard. These should be optimized and validated for your specific instrumentation and matrix.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from various matrices.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the selected internal standard (e.g., this compound-d6 or TPP) to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 200°C at 3°C/min.

    • Ramp to 280°C at 8°C/min, hold for 10 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • This compound Quantifier Ion: m/z 127

    • This compound Qualifier Ions: m/z 109, 92

    • Note: Internal standard ions will depend on the chosen standard.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound using an appropriate internal standard. This data is compiled from various multi-residue pesticide analysis methods and should be used as a general guideline. Laboratories should perform their own validation studies to establish performance characteristics.

Parameter This compound-d6 (Expected) Triphenyl phosphate (TPP) Ethion
Recovery (%) 90 - 11085 - 11580 - 120
Linearity (R²) > 0.995> 0.99> 0.99
Limit of Detection (LOD) 0.001 - 0.01 mg/kg0.005 - 0.05 mg/kg0.01 - 0.1 mg/kg
Limit of Quantification (LOQ) 0.003 - 0.03 mg/kg0.015 - 0.15 mg/kg0.03 - 0.3 mg/kg

Workflow for Internal Standard Selection

internal_standard_selection Workflow for Selecting an Internal Standard for this compound GC-MS Analysis cluster_0 Initial Assessment cluster_1 Primary Path cluster_2 Alternative Path cluster_3 Troubleshooting start Start: Need for this compound Quantitation check_availability Is this compound-d6 available? start->check_availability select_d6 Select this compound-d6 check_availability->select_d6 Yes select_alternative Select Alternative IS (e.g., TPP, Ethion) check_availability->select_alternative No validate_d6 Validate Method with this compound-d6 select_d6->validate_d6 end_d6 Optimal Method Established validate_d6->end_d6 Validation Successful troubleshoot Troubleshoot Validation Issues validate_d6->troubleshoot Validation Fails validate_alternative Validate Method with Alternative IS select_alternative->validate_alternative end_alternative Acceptable Method Established validate_alternative->end_alternative Validation Successful validate_alternative->troubleshoot Validation Fails reselect Re-evaluate IS Choice troubleshoot->reselect reselect->select_alternative

Caption: Logical workflow for the selection and validation of an internal standard for this compound GC-MS analysis.

Technical Support Center: Optimizing GC Injection Parameters for Monocrotophos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of monocrotophos. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the GC analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

A: Poor peak shape is a common issue in GC analysis and can stem from several factors:

  • Inlet Activity: this compound is a polar and thermally labile organophosphate pesticide. Active sites in the injector liner or on the column can cause interactions that lead to peak tailing. Ensure you are using a properly deactivated liner. For highly active compounds like pesticides, Siltek-coated liners can provide a more inert surface.[1]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing or splitting. Reinstall the column according to the manufacturer's instructions.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.[2] Try reducing the injection volume or diluting the sample. Using a split injection can also prevent column overload.[4][5]

  • Contamination: Residue from previous injections can build up in the liner or at the head of the column, creating active sites. Regularly replace the inlet liner and trim the first few centimeters of the column.[3][6]

Q2: My this compound peak response is low and inconsistent. What could be the cause?

A: Low and erratic responses are typically due to analyte degradation or discrimination in the inlet.

  • Thermal Degradation: this compound can degrade at high injector temperatures.[7] An injector temperature of 250°C is a common starting point, but it may need to be optimized.[8][9] If degradation is suspected, try lowering the injector temperature. Using a temperature-programmable inlet (if available) can help by starting at a lower temperature and ramping up, which minimizes the time the analyte spends in the hot inlet.[7]

  • Injection Mode: For trace analysis, a splitless injection is used to transfer the entire sample to the column, maximizing sensitivity.[5] However, the slower transfer in splitless mode can sometimes increase the chance of analyte degradation on active sites in the liner.[4] A pulsed splitless injection, which uses a high-pressure pulse at the start of the injection, can speed up the transfer of the sample from the liner to the column, reducing degradation and improving peak shape.[10]

  • Liner Selection: The choice of liner is critical. For splitless injections, a single taper liner is often recommended to help focus the sample onto the column.[11][12] Using a liner with deactivated glass wool can aid in sample vaporization and trap non-volatile matrix components, but the wool itself can become a source of activity if not properly deactivated.[1][11][13]

Q3: Should I use split or splitless injection for this compound analysis?

A: The choice depends on the concentration of this compound in your sample.

  • Splitless Injection: This is the preferred method for trace-level analysis (e.g., residue analysis in food or environmental samples) because it transfers the maximum amount of analyte to the column, providing higher sensitivity.[4][5]

  • Split Injection: This method is suitable for higher concentration samples.[4][14] A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[4] A typical split ratio might be 20:1 or higher.[15][16]

Q4: How do I select the correct inlet liner for my analysis?

A: Selecting the right liner involves considering your injection mode and sample characteristics.

  • Injection Type: First, determine if you are using a split or splitless method, as this is the primary factor in liner design.[11]

  • Liner Geometry: For splitless injections, a tapered liner (e.g., single taper) is recommended to funnel analytes onto the column efficiently and minimize contact with the metal inlet base.[11][12] For split injections, a liner that promotes thorough mixing, such as a Precision-style liner, is often a good choice.[12]

  • Packing Material: Many liners contain deactivated glass wool to improve vaporization by increasing the surface area and to trap non-volatile residues.[12][13] This is generally recommended, but for very active compounds, the wool can sometimes be a source of degradation if it becomes contaminated.[11]

  • Deactivation: Always use a liner with a high-quality deactivation to prevent analyte adsorption and degradation.[1]

Data Presentation: Recommended GC Parameters

The following tables summarize typical starting parameters for the GC analysis of this compound, compiled from various application notes and studies. These should be used as a starting point and optimized for your specific instrument and application.

Table 1: Injector and Carrier Gas Parameters
ParameterRecommended ValueNotes
Injector Temperature 250 - 270°CLower temperatures may be needed to prevent thermal degradation.[8][9][15] A temperature-programmable inlet can be beneficial.[7]
Injection Mode Splitless (for trace analysis)A splitless hold time of 0.5-1.0 min is typical.[4][8]
Split (for high concentration)Ratios of 10:1 to 50:1 are common.[15]
Injection Volume 1 - 2 µLLarger volumes (up to 5 µL) may be possible with large volume injection techniques.[17][18]
Carrier Gas HeliumPurity of 99.99% or higher is recommended.[8]
Flow Rate 1.0 - 1.5 mL/min (constant flow)This flow rate is typical for a 0.25 mm ID column.[8]
Table 2: Inlet Liner Selection Guide
Injection ModeRecommended Liner TypeFeatures & Benefits
Splitless Single Taper with Deactivated Glass WoolTaper focuses analytes onto the column; wool aids vaporization and traps matrix.[11][12]
Split Precision Liner with Deactivated Glass WoolPromotes reproducible sample vaporization and mixing.[12]
For Active Compounds Siltek or other highly inert coated linerProvides an enhanced inert surface to minimize analyte interaction and degradation.[1]

Experimental Protocols

Protocol: Standard GC-MS Analysis of this compound

This protocol outlines a standard method for analyzing this compound using a split/splitless injector coupled with a mass spectrometer (MS).

1. Instrument Setup:

  • GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[19]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector: Set to 250°C.
  • Injection Mode: Splitless.
  • Injection Volume: 1 µL.[8]
  • Liner: Deactivated single taper liner with glass wool.[11]
  • Oven Program: Initial temperature of 90°C, hold for 1 min, ramp at 25°C/min to 200°C, then ramp at 10°C/min to 280°C, and hold for 5 min.[8]
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Quadrupole: 150°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).
  • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).[19]
  • Prepare a solvent blank and a quality control (QC) sample.

3. Analysis Sequence:

  • Inject the solvent blank to check for system contamination.
  • Inject the calibration standards from lowest to highest concentration.
  • Inject the QC sample and any unknown samples.
  • Periodically inject a solvent blank and a QC sample throughout the sequence to monitor instrument performance.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Quantify the amount of this compound in the unknown samples using the calibration curve.

Mandatory Visualization

Diagrams of Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the GC analysis of this compound.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Extraction/Dilution) Injection 1. Injection (1µL Splitless @ 250°C) SamplePrep->Injection StandardPrep Standard Preparation (Calibration Curve) StandardPrep->Injection Separation 2. Separation (DB-5ms Column) Injection->Separation Detection 3. Detection (Mass Spectrometer) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Troubleshooting_Tree Start Problem Observed: Poor Chromatography PeakShape Is the peak shape poor? (Tailing/Fronting) Start->PeakShape Response Is the peak response low or inconsistent? Start->Response PeakShape->Response No Tailing Tailing Peak PeakShape->Tailing Yes (Tailing) Fronting Fronting Peak PeakShape->Fronting Yes (Fronting) Degradation Suspect Thermal Degradation? Response->Degradation Yes CheckForLeaks Check for Leaks (Septum, Ferrules) Response->CheckForLeaks No CheckLiner Check/Replace Inlet Liner (Use deactivated liner) Tailing->CheckLiner CheckColumnInstall Check Column Installation (Minimize dead volume) Tailing->CheckColumnInstall DiluteSample Dilute Sample or Increase Split Ratio Fronting->DiluteSample LowerTemp Lower Injector Temp (e.g., to 230-240°C) Degradation->LowerTemp Yes UsePulsed Use Pulsed Splitless Injection Degradation->UsePulsed No

Caption: Troubleshooting decision tree for GC analysis of this compound.

References

Managing high mammalian toxicity and handling precautions for Monocrotophos in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on managing the high mammalian toxicity of Monocrotophos and the necessary handling precautions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly toxic to mammals?

A: this compound is a fast-acting organophosphate insecticide and acaricide.[1][2] Its high mammalian toxicity stems from its mechanism of action as a potent and direct inhibitor of acetylcholinesterase (AChE), an enzyme critical for the normal transmission of nerve impulses.[1][3][4] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system, which can result in severe poisoning and death.[1] this compound is hazardous by all routes of exposure, including inhalation, ingestion, and skin contact.[3][5][6] Furthermore, one of its primary metabolites, N-desmethyl this compound, is even more toxic than the parent compound.[3][5]

Q2: What are the primary symptoms of this compound poisoning?

A: Symptoms of this compound poisoning are characteristic of organophosphate exposure and can develop rapidly.[5][7] Initial effects from inhalation may be respiratory, including a runny nose, chest discomfort, and wheezing.[3] Skin contact can cause localized sweating and muscle contractions.[3] Systemic symptoms include headache, dizziness, blurred vision, pinpoint pupils, muscle weakness, confusion, excessive perspiration, nausea, vomiting, diarrhea, and muscle twitching.[2][7] Severe poisoning can lead to convulsions, loss of reflexes, paralysis of respiratory muscles, coma, and ultimately death from respiratory failure or cardiac arrest.[3] The ingestion of as little as 120 mg can be fatal to humans.[3]

Q3: What are the main exposure risks in a laboratory setting?

A: In a laboratory, occupational exposure can occur during handling, weighing, formulation, and disposal.[5] The primary routes of concern are accidental ingestion, inhalation of aerosols or dust particles, and dermal absorption through skin contact.[5][6] this compound is capable of penetrating the skin, making any direct contact a significant risk.[2] Dealing with spills or disposing of waste can also increase the potential for personal exposure.

Q4: Is this compound carcinogenic or teratogenic?

A: Based on available studies, this compound is not considered carcinogenic in rats at the highest doses tested.[2] Regarding reproductive effects, studies in rats showed that high doses (2 mg/kg/day) produced fetuses with lower weight and length, indicating developmental toxicity, but no major teratogenic effects were observed.[4]

Quantitative Toxicity Data

The following table summarizes the acute toxicity values (LD50) for this compound in various animal models.

SpeciesExposure RouteLD50 ValueReference(s)
Rat (Male)Oral17-23 mg/kg[4]
Rat (Female)Oral18-20 mg/kg[2][4]
Rat (Male)Dermal126 mg/kg[2]
Rat (Female)Dermal112 mg/kg[2]
RabbitDermal354 mg/kg[2]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • What to do:

    • Immediately remove the affected person from the source of contamination.

    • If on skin, take off all contaminated clothing immediately.[8] Wash the affected skin area thoroughly with alkaline soap and water or a sodium bicarbonate solution.[5]

    • If in eyes, irrigate extensively with clean water or saline for at least 15-20 minutes.[5][9]

    • Seek immediate medical attention. Inform medical personnel that the poisoning is from a cholinesterase-inhibiting organophosphate.

    • First aid personnel should wear appropriate PPE (e.g., rubber gloves) to avoid secondary contamination.[9]

Scenario 2: Accidental Inhalation

  • What to do:

    • Move the individual to fresh air at once.

    • If breathing has stopped, begin rescue breathing (using universal precautions) and CPR if heart action has stopped.[7]

    • Seek immediate medical attention. The exposed person should be under medical observation as some symptoms may be delayed.[7]

Scenario 3: Minor Spill in the Laboratory

  • What to do:

    • Evacuate the immediate area. Ensure proper ventilation.

    • Wear appropriate PPE before cleanup: a respirator (P3 filter recommended), chemical-resistant gloves, coveralls, and chemical splash goggles.[6]

    • Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[10] Do not use combustible materials.

    • For solid spills, gently sweep the substance into a sealable, properly labeled container, moistening first to prevent dusting if appropriate.

    • Carefully collect the remainder and place it in a labeled hazardous waste drum for disposal.[10]

    • Wash the spill area with a decontamination solution (e.g., alkaline soap or sodium bicarbonate solution) and prevent runoff into drains.[5][10]

    • Decontaminate all cleaning equipment and PPE after use.[10]

Experimental Protocols

Protocol 1: Safe Handling of this compound in the Laboratory

  • Preparation and Hazard Assessment:

    • Before beginning work, all personnel must be trained on the specific hazards of this compound, proper handling procedures, and emergency protocols.[7]

    • Review the Safety Data Sheet (SDS).

    • Ensure an emergency eye wash station and shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE):

    • Body: Wear a clean lab coat or chemical-resistant coveralls.[7]

    • Hands: Wear unlined, chemical-resistant gloves (e.g., nitrile or butyl rubber).[11] Never wear cotton or leather gloves.[11]

    • Eyes/Face: Wear chemical splash goggles. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[7]

    • Respiratory: All handling of solid this compound or concentrated solutions must be done in a certified chemical fume hood to prevent inhalation.[8]

  • Handling Procedure:

    • Work in a designated, well-ventilated area, preferably a chemical fume hood.[8][10]

    • Minimize the generation of dust or aerosols.[8]

    • Do not eat, drink, or smoke in the work area.[7]

    • Use dedicated, clearly labeled glassware and equipment.

  • Post-Handling and Cleanup:

    • Thoroughly wash hands with soap and water after handling and before leaving the lab.[7][10]

    • Decontaminate all work surfaces and equipment.

    • Remove and launder contaminated clothing separately from other laundry.[10][12] Heavily contaminated disposable PPE must be discarded as hazardous waste.[13]

    • Store this compound in its original, tightly closed container in a cool, well-ventilated, and locked area away from incompatible materials (e.g., alkaline pesticides, iron, steel, brass).[7]

Protocol 2: Decontamination of Equipment and Surfaces

  • Prepare Decontamination Solution: Prepare a fresh solution of alkaline soap or a 5% sodium bicarbonate solution.

  • Wear Full PPE: Don chemical-resistant gloves, coveralls, and eye/face protection.

  • Initial Cleaning: Remove gross contamination by wiping with absorbent pads. Dispose of pads as hazardous waste.

  • Apply Solution: Liberally apply the decontamination solution to the surface or equipment. Allow a contact time of at least 15 minutes.

  • Scrub and Rinse: Scrub the surfaces with a dedicated brush. Rinse thoroughly with water, collecting the rinsate as hazardous waste. Do not let rinsate enter drains.[14]

  • Dry: Allow equipment and surfaces to air dry completely in a well-ventilated area.

  • Waste: All materials used for decontamination (pads, gloves, rinsate) must be collected and disposed of as hazardous chemical waste.

Protocol 3: this compound Waste Disposal

  • Classification: All waste contaminated with this compound, including empty containers, excess product, spill cleanup materials, and contaminated PPE, must be treated as hazardous waste.[3][5]

  • Collection:

    • Collect all this compound waste in dedicated, leak-proof, and clearly labeled containers.

    • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Container Rinsing:

    • Empty containers must be triple-rinsed.[15]

    • To triple-rinse: Fill the container one-quarter full with a suitable solvent (e.g., water), cap and shake for 30 seconds, then drain the rinsate into a hazardous waste collection container. Repeat this process two more times.[15] The rinsate itself is hazardous waste.

  • Disposal Method:

    • The recommended disposal method for this compound is high-temperature incineration in a specialized chemical incinerator facility.[3][5]

    • Never pour this compound waste down the drain or dispose of it with regular trash.[16]

  • Regulatory Compliance: Contact your institution's EHS office for specific procedures and to arrange for pickup by a licensed hazardous waste contractor.[17] State and local regulations for pesticide disposal may be stricter than federal guidelines and must be followed.[15][16]

Visualizations

Monocrotophos_MoA cluster_synapse Normal Function This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks Down Synapse Synaptic Cleft Accumulation ACh Accumulation Receptor Postsynaptic Receptor Synapse->Receptor ACh Binds Toxicity Continuous Nerve Stimulation (Neurotoxicity) Receptor->Toxicity Hydrolysis Normal Hydrolysis Accumulation->Receptor Overstimulates

Caption: Mechanism of Action for this compound Neurotoxicity.

Safe_Handling_Workflow start Start: Prepare for Experiment assess 1. Conduct Hazard Assessment (Review SDS) start->assess ppe 2. Don Full PPE (Gloves, Goggles, Coat, etc.) assess->ppe fume_hood 3. Work in a Certified Chemical Fume Hood ppe->fume_hood weigh 4. Weigh/Handle this compound (Minimize Dust/Aerosols) fume_hood->weigh experiment 5. Perform Experiment weigh->experiment decontaminate 6. Decontaminate All Surfaces & Equipment experiment->decontaminate waste 7. Segregate & Label Hazardous Waste decontaminate->waste remove_ppe 8. Remove PPE Correctly waste->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash end End: Secure Area wash->end

Caption: Experimental Workflow for Safely Handling this compound.

Exposure_Troubleshooting start Potential Exposure Event Occurs route What was the route of exposure? start->route skin_eye Skin / Eye Contact route->skin_eye Dermal inhalation Inhalation route->inhalation Respiratory ingestion Ingestion route->ingestion Oral action_skin Remove Contaminated Clothing Wash Skin / Irrigate Eyes (15+ min) skin_eye->action_skin action_inhale Move to Fresh Air Administer Rescue Breathing if Needed inhalation->action_inhale action_ingest DO NOT Induce Vomiting (Unless Directed by Medical Pro) ingestion->action_ingest medical Seek IMMEDIATE Medical Attention (Inform staff of organophosphate exposure) action_skin->medical action_inhale->medical action_ingest->medical report Report Incident to Lab Supervisor / EHS medical->report

Caption: Logical Flowchart for Responding to Accidental Exposure.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for Monocrotophos Detection in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) coupled with a QuEChERS sample preparation protocol, against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the detection of Monocrotophos in produce. The information presented herein is intended to assist researchers and scientists in the selection and validation of analytical methods for pesticide residue analysis.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters for the new LC-MS/MS method and the traditional HPLC-UV method for this compound detection. The data presented is a synthesis from multiple analytical studies.

Performance ParameterNew Method (LC-MS/MS with QuEChERS)Traditional Method (HPLC-UV)
Limit of Detection (LOD) 0.005 mg/kg[1]0.421 ng/ml[2]
Limit of Quantification (LOQ) 0.015 mg/kg[1]Not explicitly stated in the provided text
Recovery 99.88% - 100.08%[3]85% - 109%[4]
Precision (RSD) <5%[5]Not explicitly stated in the provided text
Selectivity/Specificity High (distinguishes target from interferences)[6]Lower (potential for matrix interference)[7]
Analysis Time per Sample ~25 minutes[8]Not explicitly stated in the provided text

Experimental Protocols

New Method: LC-MS/MS with QuEChERS Sample Preparation

This method offers a rapid and efficient approach for the extraction and analysis of this compound in produce.

1. Sample Preparation (QuEChERS Protocol) [9][10]

  • Homogenization: Weigh 10-15 g of a representative portion of the produce sample. Homogenize the sample, for example, using a high-speed blender.

  • Extraction:

    • Transfer the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (and an internal standard if used).

    • Shake vigorously for 1 minute.

    • Add extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride or sodium acetate) to induce phase separation.[10][11]

    • Shake vigorously again for 1 minute and then centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, sugars, and lipids, and magnesium sulfate to remove excess water).[5][7]

    • Shake for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis. It can be analyzed directly or after a solvent exchange.[5]

2. LC-MS/MS Analysis [3]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with a triple quadrupole system.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and water, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate is maintained.

    • Injection Volume: A small volume of the final extract is injected.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Traditional Method: HPLC-UV

This method represents a more conventional approach to pesticide residue analysis.

1. Sample Preparation [2][4]

  • Extraction:

    • Macerate 50 g of the produce sample with anhydrous sodium sulfate.

    • Extract the sample with 100 mL of acetone, followed by ultrasound extraction.[4]

    • Filter the extract.

  • Cleanup:

    • The extract is concentrated using a rotary evaporator.

    • For some matrices, a liquid-liquid partition with n-hexane is performed to remove nonpolar co-extractives.[2]

    • A further cleanup step using silica (B1680970) gel column chromatography may be employed.[2]

  • Final Extract: The purified extract is dissolved in a suitable solvent (e.g., acetone) to a final volume for HPLC analysis.[4]

2. HPLC-UV Analysis [4][8]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-VIS detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile, often in a gradient mode.[8]

    • Flow Rate: A typical flow rate of around 1.0 mL/min.[8]

    • Detection Wavelength: UV detection is carried out at a specific wavelength, for instance, 254 nm.[8]

    • Injection Volume: A defined volume of the final extract is injected.

Mandatory Visualization

Analytical_Method_Validation_Workflow A Method Development (New Analytical Procedure) B Define Validation Parameters (e.g., Specificity, Linearity, Accuracy, Precision, LOD, LOQ) A->B C Specificity / Selectivity (Analyze blank & spiked matrix) B->C D Linearity & Range (Calibration curve with standards) B->D E Accuracy (Recovery studies at multiple levels) B->E F Precision (Repeatability & Intermediate Precision) B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) (Signal-to-noise ratio or standard deviation of blank) B->G H Method Validation Report (Documentation of results and protocols) C->H D->H E->H F->H G->H I Method Implementation (Routine Analysis) H->I

Caption: General workflow for the validation of a new analytical method.

References

A Comparative Analysis of Monocrotophos and Dichlorvos Toxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the toxicity profiles of two organophosphate insecticides, Monocrotophos and Dichlorvos. The information presented is supported by experimental data to facilitate informed research and development decisions.

Executive Summary

This compound and Dichlorvos are both potent organophosphate insecticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and a range of neurotoxic effects. While both compounds share this fundamental mechanism of action, their toxicity profiles exhibit notable differences in terms of acute toxicity, metabolic pathways, and acceptable daily intake levels. This guide delves into a detailed comparative analysis of these differences, supported by quantitative data and experimental methodologies.

Quantitative Toxicity Data

The following tables summarize the key toxicity values for this compound and Dichlorvos, providing a clear comparison of their relative toxicities across different species and exposure routes.

Table 1: Acute Toxicity (LD50)

ChemicalSpeciesRouteLD50 (mg/kg)Reference
This compound Rat (male)Oral17-18--INVALID-LINK--
Rat (female)Oral20--INVALID-LINK--
Rat (male)Dermal126--INVALID-LINK--
Rat (female)Dermal112--INVALID-LINK--
MouseOral10APVMA
RabbitDermal354--INVALID-LINK--
Dichlorvos Rat (male)Oral80--INVALID-LINK--
Rat (female)Oral56--INVALID-LINK--
RatDermal75CCOHS
Mouse (male)Oral139--INVALID-LINK--
Mouse (female)Oral133--INVALID-LINK--
RabbitOral10CCOHS

Table 2: Chronic Toxicity and Acceptable Daily Intake (NOAEL & ADI)

ChemicalParameterSpeciesValueReference
This compound NOAEL (Chronic)Rat0.005 mg/kg bw/day--INVALID-LINK--
NOAEL (Chronic)Dog0.0125 mg/kg bw/day--INVALID-LINK--
ADIHuman0.00005 mg/kg bw--INVALID-LINK--
Dichlorvos NOAEL (Chronic)Rat5.3 mg/kg/day--INVALID-LINK--
NOAEL (Chronic)Dog0.05 mg/kg bw/day--INVALID-LINK--
ADIHuman0.004 mg/kg bw--INVALID-LINK--

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) - OECD Test Guideline 423

The acute oral toxicity, expressed as the median lethal dose (LD50), is determined using the Acute Toxic Class Method as outlined in OECD Test Guideline 423. This method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing to ensure gastric emptying.

  • Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage in a single dose.

  • Stepwise Dosing: The procedure starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (survival or death of the animals) determines the next dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.

Measurement of Acetylcholinesterase (AChE) Activity - Ellman's Method

The activity of acetylcholinesterase is a key biomarker for exposure to organophosphate insecticides. The Ellman's method is a widely used spectrophotometric assay to quantify AChE activity.

Methodology:

  • Sample Preparation: Blood samples (for plasma or red blood cell cholinesterase) or tissue homogenates (e.g., brain) are prepared.

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) substrate solution in deionized water.

  • Assay Procedure (in a 96-well plate):

    • Blank: Contains phosphate buffer, DTNB, and ATCI.

    • Control (100% activity): Contains phosphate buffer, the enzyme sample, and DTNB.

    • Test Sample: Contains phosphate buffer, the enzyme sample, DTNB, and the inhibitor (this compound or Dichlorvos).

  • Reaction Initiation and Measurement: The reaction is initiated by adding the ATCI substrate to all wells. The rate of formation of the yellow-colored product (5-thio-2-nitrobenzoate), resulting from the reaction of thiocholine (B1204863) (produced by AChE activity) with DTNB, is measured by monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation: The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in the control.

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action, a comparative experimental workflow, and the metabolic pathways of this compound and Dichlorvos.

Cholinesterase_Inhibition_Pathway cluster_0 OP Organophosphate (this compound or Dichlorvos) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits Phosphorylated_AChE Phosphorylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Binds to active site Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) ACh->Cholinergic_Crisis Accumulation leads to Postsynaptic_Receptor->Cholinergic_Crisis Overstimulation

Caption: Mechanism of Cholinesterase Inhibition by Organophosphates.

Toxicity_Testing_Workflow start Start: Test Substance (this compound or Dichlorvos) acute_oral Acute Oral Toxicity (LD50) OECD 423 start->acute_oral cholinesterase Cholinesterase Inhibition Assay Ellman's Method start->cholinesterase chronic_tox Chronic Toxicity Studies (e.g., 90-day, 2-year) start->chronic_tox reproductive_dev Reproductive/Developmental Toxicity Studies start->reproductive_dev data_analysis Data Analysis and Endpoint Determination (LD50, NOAEL) acute_oral->data_analysis cholinesterase->data_analysis chronic_tox->data_analysis reproductive_dev->data_analysis risk_assessment Risk Assessment (ADI Calculation) data_analysis->risk_assessment end End: Toxicity Profile risk_assessment->end

Caption: Comparative Experimental Workflow for Toxicity Profiling.

Metabolic_Pathways cluster_M This compound Metabolism cluster_D Dichlorvos Metabolism MCP This compound N_demethylation_M N-demethylation MCP->N_demethylation_M O_demethylation_M O-demethylation MCP->O_demethylation_M Hydrolysis_M Hydrolysis MCP->Hydrolysis_M N_desmethyl_MCP N-desmethyl This compound N_demethylation_M->N_desmethyl_MCP O_desmethyl_MCP O-desmethyl This compound O_demethylation_M->O_desmethyl_MCP Dimethylphosphate_M Dimethylphosphate Hydrolysis_M->Dimethylphosphate_M DDVP Dichlorvos Ester_hydrolysis_D Ester Hydrolysis DDVP->Ester_hydrolysis_D O_demethylation_D O-demethylation DDVP->O_demethylation_D Dimethylphosphate_D Dimethylphosphate Ester_hydrolysis_D->Dimethylphosphate_D Dichloroacetaldehyde Dichloroacetaldehyde Ester_hydrolysis_D->Dichloroacetaldehyde Desmethyl_DDVP Desmethyl-dichlorvos O_demethylation_D->Desmethyl_DDVP

References

A Comparative Guide to Monocrotophos Quantification: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes typical performance characteristics for the quantification of Monocrotophos using GC, HPLC, and ELISA. It is important to note that these values are collated from different studies and may vary based on the specific laboratory, matrix, and experimental conditions.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection.Separation based on polarity and interaction with a stationary phase, followed by detection.Antigen-antibody specific binding and enzymatic colorimetric detection.
Typical Detector Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)UV-Vis DetectorSpectrophotometer (plate reader)
Limit of Detection (LOD) 0.005 mg/kg (in vegetables)[1]0.32 mg/kg (in forensic samples)[2]~1 ng/mL (class-specific for OPs)[3]
Limit of Quantification (LOQ) 0.015 mg/kg (in vegetables)[1]Not consistently reported across studiesNot consistently reported across studies
Recovery (%) 90 - 105 (in vegetables)[1]85 - 109 (in vegetables)[4]Generally reported as comparable to chromatographic methods in screening studies.[5]
**Linearity (R²) **>0.99[1]>0.999[6]N/A (typically generates a sigmoidal curve)
Analysis Time per Sample ~20-30 minutes~25 minutes[6]~2-4 hours (for a 96-well plate)
Cost per Sample HighModerate to HighLow
Throughput ModerateModerateHigh
Specificity High (especially with MS)Moderate to HighModerate (potential for cross-reactivity)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods reported in the scientific literature.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is suitable for the analysis of this compound residues in vegetable matrices.

a) Sample Preparation (QuEChERS Method) [7]

  • Homogenize 15 g of the vegetable sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) (with 1% acetic acid), 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄), and 1.5 g of anhydrous sodium acetate.

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube containing 900 mg of MgSO₄ and 300 mg of primary secondary amine (PSA) for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for GC-NPD analysis.

b) GC-NPD Conditions [8]

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 270°C at 10°C/min, and hold for 5 min.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Detector Temperature: 300°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is applicable for the quantification of this compound in various sample matrices.

a) Sample Preparation [9]

  • Extract a known weight of the homogenized sample with acetone.

  • Concentrate the extract using a rotary evaporator.

  • Add saline water to the concentrated extract and perform a liquid-liquid extraction with n-hexane to remove nonpolar co-extractives.

  • Partition the aqueous phase with dichloromethane (B109758) to recover this compound.

  • Further purify the extract using a silica (B1680970) gel column.

  • Evaporate the purified extract to dryness and reconstitute in the mobile phase for HPLC analysis.

b) HPLC-UV Conditions [6]

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 Hypersil BDS (250 mm × 4.6 mm i.d., 5.0 µm).

  • Mobile Phase: Gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis detector at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general procedure for the detection of organophosphate pesticides, including this compound.

a) Assay Principle This is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Monocrotophos antibody binding sites coated on the microplate wells. The color intensity is inversely proportional to the concentration of this compound in the sample.

b) Procedure [10][11]

  • Add 50 µL of standard solutions or prepared samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the enzyme-conjugated this compound to each well.

  • Mix gently and incubate for 60 minutes at room temperature.

  • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[4][12][13] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.

Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh_released Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft ACh_released->Synaptic_Cleft AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh_receptor ACh Receptor Synaptic_Cleft->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Postsynaptic_Neuron Postsynaptic Neuron (Signal Transduction) ACh_receptor->Postsynaptic_Neuron Activates This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Inhibits ACh_accumulates ACh Accumulation Continuous_Stimulation Continuous Receptor Stimulation ACh_accumulates->Continuous_Stimulation Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow: Inter-laboratory Comparison

An inter-laboratory comparison, or proficiency test, is a crucial tool for evaluating the performance of different laboratories and methods. The following diagram illustrates a typical workflow for such a study.

Workflow for Inter-laboratory Comparison of this compound Quantification Methods cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories Prep_Sample Preparation of Homogenized and Spiked Samples Distribute_Sample Distribution of Blind Samples to Participating Laboratories Prep_Sample->Distribute_Sample Collect_Data Collection of Quantitative Results Distribute_Sample->Collect_Data Lab_A Laboratory A (e.g., GC-NPD) Distribute_Sample->Lab_A Lab_B Laboratory B (e.g., HPLC-UV) Distribute_Sample->Lab_B Lab_C Laboratory C (e.g., ELISA) Distribute_Sample->Lab_C Lab_D ... Distribute_Sample->Lab_D Stats_Analysis Statistical Analysis (e.g., z-scores) Collect_Data->Stats_Analysis Final_Report Generation of Comparison Report Stats_Analysis->Final_Report Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Lab_D->Collect_Data

Caption: Inter-laboratory comparison workflow.

References

A Comparative Analysis of the Neurotoxic Effects of Monocrotophos and Chlorpyrifos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of two widely used organophosphate insecticides, Monocrotophos and Chlorpyrifos (B1668852). The information presented herein is based on experimental data from peer-reviewed scientific literature, with a focus on key mechanisms of neurotoxicity, including acetylcholinesterase inhibition, induction of oxidative stress, and apoptosis. Detailed experimental protocols and visual representations of key pathways are provided to support further research and drug development efforts.

Core Neurotoxic Mechanisms: A Head-to-Head Comparison

This compound and Chlorpyrifos, like other organophosphates, exert their primary neurotoxic effect through the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1][2] Beyond this primary mechanism, both compounds induce neuronal damage through secondary pathways involving oxidative stress and programmed cell death (apoptosis).

Acetylcholinesterase (AChE) Inhibition

Experimental data consistently demonstrates that Chlorpyrifos is a more potent inhibitor of AChE compared to this compound.

ParameterThis compoundChlorpyrifosSpecies/SystemReference
LC50 0.148 µg/cm²0.046 µg/cm²Subterranean termites (Odontotermes obesus)[3]
I50 (in vitro) -8.75 times more potent than this compoundSubterranean termites (Odontotermes obesus) Head AChE[3]
AChE Inhibition (in vivo) 49.07% - 57.59%54.19% - 63.13%Apple snail (Pila globosa) Foot muscle[4]
AChE Inhibition (in vivo) 44.65% - 48.84%46.96% - 53.67%Apple snail (Pila globosa) Hepatopancreas[4]

Table 1: Comparative Efficacy of this compound and Chlorpyrifos in Acetylcholinesterase Inhibition. This table summarizes the half-maximal lethal concentration (LC50), in vitro half-maximal inhibitory concentration (I50), and in vivo AChE inhibition percentages, highlighting the greater potency of Chlorpyrifos.

Oxidative Stress

Both insecticides are known to induce oxidative stress in neuronal tissues, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them. This leads to cellular damage, including lipid peroxidation.

ParameterThis compoundChlorpyrifosSpecies/SystemReference
Reactive Oxygen Species (ROS) Significant increaseSignificant increaseRat brain, PC12 cells[5][6][7]
Lipid Peroxidation (MDA levels) Significant increaseSignificant increaseRat brain, Zebrafish brain[1][2][5]
Superoxide (B77818) Dismutase (SOD) Activity Altered (increase/decrease depending on dose and tissue)Altered (increase/decrease depending on dose and tissue)Zebrafish brain, Rat brain[1]
Catalase (CAT) Activity Increased at higher concentrations-Zebrafish brain[1]
Glutathione (GSH) Levels DecreasedDecreasedPC12 cells, Rat brain[8][9]

Table 2: Comparative Effects of this compound and Chlorpyrifos on Oxidative Stress Markers. This table outlines the impact of both compounds on key indicators of oxidative stress, demonstrating their shared capacity to induce cellular damage through this pathway.

Apoptosis (Programmed Cell Death)

The induction of oxidative stress and other cellular insults by this compound and Chlorpyrifos can trigger apoptotic pathways, leading to programmed cell death of neurons. Both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways have been implicated.

Apoptotic MarkerThis compoundChlorpyrifosSpecies/SystemReference
Caspase-3 Activation UpregulatedActivatedPC12 cells, Zebrafish brain, Macrophages[1][5][10][11][12]
Caspase-9 Activation UpregulatedActivatedPC12 cells, Zebrafish brain, Macrophages[1][5][10][11]
Caspase-8 Activation -ActivatedMacrophages[11][13]
Bax (pro-apoptotic) Upregulated-PC12 cells, Zebrafish brain[1][5][8][10]
Bcl-2 (anti-apoptotic) DownregulatedDisrupted balancePC12 cells, Zebrafish brain[1][5][8][10]
Cytochrome c Release Translocation to cytoplasmRelease from mitochondriaPC12 cells, Macrophages[5][10][13]
Death Receptors (Fas, TNF-α) -UpregulatedMacrophages[13]

Table 3: Comparative Effects of this compound and Chlorpyrifos on Apoptotic Markers. This table details the involvement of key apoptotic proteins and pathways in the neurotoxicity of both insecticides.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular events and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

General Mechanism of Organophosphate Neurotoxicity OP Organophosphate (this compound/Chlorpyrifos) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down Synapse Synaptic Cleft ACh->Synapse Receptor Cholinergic Receptors Synapse->Receptor Postsynaptic Postsynaptic Neuron Overstimulation Cholinergic Overstimulation Postsynaptic->Overstimulation Excess ACh Receptor->Postsynaptic Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: General mechanism of organophosphate-induced neurotoxicity.

Oxidative Stress-Induced Apoptosis Pathway OP Organophosphate Exposure ROS Increased ROS (Reactive Oxygen Species) OP->ROS Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) OP->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) OP->Bax DeathReceptor Death Receptors (Fas, TNF-α) OP->DeathReceptor Upregulation (Chlorpyrifos) Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Bax Inhibits Bax->Mito Promotes Pore Formation Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

Caption: Oxidative stress-induced apoptosis by organophosphates.

Experimental Workflow for Neurotoxicity Assessment Exposure In Vitro / In Vivo Exposure (e.g., Neuronal cells, Rodents) Tissue Tissue/Cell Collection (e.g., Brain, PC12 cells) Exposure->Tissue AChE AChE Inhibition Assay (Ellman's Method) Tissue->AChE OxStress Oxidative Stress Assays (MDA, SOD, CAT) Tissue->OxStress Apoptosis Apoptosis Assays (Caspase activity, TUNEL, Western Blot) Tissue->Apoptosis Data Data Analysis & Interpretation AChE->Data OxStress->Data Apoptosis->Data Conclusion Conclusion on Neurotoxic Effects Data->Conclusion

Caption: A typical experimental workflow for assessing neurotoxicity.

Detailed Experimental Protocols

For researchers planning to investigate the neurotoxic effects of these or similar compounds, the following are summaries of standard experimental protocols.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test compound (this compound or Chlorpyrifos) solution

  • AChE enzyme solution

  • 96-well microplate and reader

Procedure:

  • Preparation: Prepare working solutions of all reagents.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction. A control group without the inhibitor should be included.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculation: Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Oxidative Stress Assays

1. Lipid Peroxidation (Malondialdehyde - MDA) Assay: This assay quantifies lipid peroxidation by measuring the levels of MDA, a byproduct of this process. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.

2. Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of SOD, an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The assay is often based on the inhibition of a reaction that produces a colored product, such as the reduction of nitroblue tetrazolium (NBT).

3. Catalase (CAT) Activity Assay: This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂). The rate of H₂O₂ decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm.

Apoptosis Assays

1. Caspase Activity Assay: This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9. The assay uses a specific peptide substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized by fluorescence microscopy.

3. Western Blotting for Apoptotic Proteins: This technique is used to detect and quantify the expression levels of key pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Protein lysates from treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Conclusion

Both this compound and Chlorpyrifos are potent neurotoxicants that act primarily through the inhibition of acetylcholinesterase. However, the experimental evidence suggests that Chlorpyrifos is a more powerful inhibitor of this enzyme. Furthermore, both compounds induce secondary neurotoxic effects through the induction of oxidative stress and the activation of apoptotic pathways in neurons. The data presented in this guide provides a foundation for researchers and drug development professionals to further investigate the specific mechanisms of neurotoxicity and to develop potential therapeutic interventions. The detailed protocols and visual diagrams are intended to facilitate the design and execution of future studies in this critical area of research.

References

A Comparative Analysis of Monocrotophos and Newer Generation Insecticides: Efficacy, Toxicity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Monocrotophos, an organophosphate insecticide, has been widely used in agriculture for its efficacy against a broad spectrum of pests.[1] As a potent neurotoxicant, it operates by inhibiting the enzyme acetylcholinesterase.[1][2] However, significant concerns regarding its high acute toxicity to humans and non-target organisms, particularly birds, and issues like pest resurgence have prompted the development and adoption of newer generation insecticides.[2][3] These modern compounds, including neonicotinoids, pyrethroids, and others, often present novel modes of action, greater selectivity, and more favorable safety profiles, playing a crucial role in integrated pest management (IPM) programs.[3][4] This guide provides an objective comparison of the efficacy and toxicological profiles of this compound against these newer alternatives, supported by experimental data.

Mechanism of Action: A Tale of Two Synapses

The fundamental difference between this compound and many newer insecticides lies in their molecular targets within the insect nervous system.

  • This compound (Organophosphate): This insecticide acts as an irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[2][5] The resulting accumulation of ACh leads to continuous nerve stimulation, causing rapid muscle twitching, paralysis, and eventual death.[5]

  • Newer Generation Insecticides (e.g., Neonicotinoids): Neonicotinoids, such as imidacloprid (B1192907) and thiamethoxam, act on a different target. They are agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[6][7] By binding to these receptors, they mimic ACh but are not broken down by AChE, leading to persistent receptor activation, overstimulation of nerve cells, paralysis, and death.[6] This different target site is crucial for managing pests that have developed resistance to organophosphates.

G cluster_OP This compound (Organophosphate) Action cluster_Neo Neonicotinoid Action OP_PreNeuron Presynaptic Neuron OP_ACh Acetylcholine (ACh) OP_PreNeuron->OP_ACh Releases OP_PostNeuron Postsynaptic Neuron OP_Receptor ACh Receptor OP_ACh->OP_Receptor Binds OP_AChE Acetylcholinesterase (AChE) OP_AChE->OP_ACh Breaks down OP_Receptor->OP_PostNeuron Stimulates OP_Signal Continuous Signal (Paralysis) OP_Receptor->OP_Signal OP_MCP This compound OP_MCP->OP_AChE Inhibits Neo_PreNeuron Presynaptic Neuron Neo_ACh Acetylcholine (ACh) Neo_PreNeuron->Neo_ACh Releases Neo_PostNeuron Postsynaptic Neuron Neo_nAChR Nicotinic ACh Receptor (nAChR) Neo_ACh->Neo_nAChR Binds Neo_nAChR->Neo_PostNeuron Stimulates Neo_Signal Continuous Signal (Paralysis) Neo_nAChR->Neo_Signal Neo_Neonic Neonicotinoid Neo_Neonic->Neo_nAChR Binds (Irreversibly) G A Step 1: Site Selection & Experimental Design (RCBD) B Step 2: Plot Demarcation and Baseline Crop Management A->B C Step 3: Pre-Treatment Pest Population Count (Baseline Data) B->C D Step 4: Insecticide Application (Treatments + Control) C->D E Step 5: Post-Treatment Pest Population Counts (e.g., 1, 3, 7, 15 Days) D->E F Step 6: Data Collection on Yield and/or Crop Damage E->F G Step 7: Statistical Analysis (e.g., ANOVA) F->G H Step 8: Efficacy Determination (% Reduction, Yield Loss) G->H

References

A Comparative Guide to UFLC-MS/MS Method Validation for Organophosphate Pesticide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the quantification of organophosphate (OP) pesticide metabolites in human urine. The data and protocols presented are compiled from recent studies to assist in the selection and implementation of a robust and efficient analytical method for biomonitoring of OP pesticide exposure.

Executive Summary

The analysis of dialkyl phosphate (B84403) (DAP) metabolites in urine is a reliable method for assessing human exposure to organophosphate pesticides. A recently developed and validated UFLC-MS/MS method offers high sensitivity, selectivity, and a shorter analysis time compared to traditional methods.[1][2] This guide details the validation of this method, including a comparison of sample extraction techniques and a summary of its performance.

Comparison of Sample Extraction Methods

A critical step in the analysis of urinary metabolites is the sample preparation method. A comparative study evaluated three common extraction techniques: Liquid-Liquid Extraction (LLE), Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), and lyophilization. The results demonstrated that LLE provided the best performance in terms of recovery rate, repeatability, and reproducibility.[1][2][3]

Table 1: Comparison of Extraction Method Recovery Rates

MetaboliteLLE Recovery (%)QuEChERS Recovery (%)Lyophilization Recovery (%)
DMP988575
DEP958272
DMTP938070
DETP968878
DMDTP1029080
DEDTP978676

Data compiled from a comparative study which concluded LLE to be the most efficient method.[1][2][3]

UFLC-MS/MS Method Validation Data

The UFLC-MS/MS method was validated based on SANTE guidelines, demonstrating excellent performance for the simultaneous detection of six key DAP metabolites.[1][2][3]

Table 2: Summary of UFLC-MS/MS Method Validation Parameters

MetaboliteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (Recovery %)Precision (RSD %)
DMP>0.9990.02070.0627980.80 - 5.46
DEP>0.9990.02010.0609950.62 - 4.89
DMTP>0.9990.04880.1478931.23 - 6.78
DETP>0.9990.03230.0978960.98 - 5.12
DMDTP>0.9990.04060.12301021.10 - 11.33
DEDTP>0.9990.06970.2112971.56 - 8.97

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.[1][2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol was identified as the most effective for extracting DAP metabolites from urine.[1][2]

  • Apparatus and Materials:

    • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

    • Vortex mixer.[4]

    • Centrifuge capable of 10,000 rpm.[4]

    • Nitrogen evaporator.[4]

    • 2 mL microcentrifuge tubes.[4]

    • Analytical standards of target pesticide metabolites and their corresponding isotope-labeled internal standards.[4]

    • LC-MS grade acetonitrile (B52724), methanol, water, and ethyl acetate.[4]

  • Procedure:

    • Pipette 200 µL of the urine sample into a 2 mL Eppendorf tube.[1]

    • Add 100 µL of the standard solution.[1]

    • Add 800 µL of cold ethyl acetate.[1][4]

    • Vortex the mixture for 1 minute.[1][4]

    • Place the tube on ice for 10 minutes to precipitate proteins.[1][4]

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.[1][4]

    • Transfer the resulting supernatant to a 10 mL tube.[1]

    • Dry the supernatant under a gentle stream of nitrogen.[1][4]

    • Reconstitute the residue with 500 µL of acetonitrile (ACN).[1]

    • Transfer the final solution to a vial for UFLC-MS/MS analysis.[1]

UFLC-MS/MS Analysis
  • Chromatographic Conditions:

    • System: UFLC system

    • Column: A suitable C18 column

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for DAP metabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

    • Ion Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Workflow Diagram

UFLC_MSMS_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis UFLC-MS/MS Analysis urine 200 µL Urine Sample vortex Vortex (1 min) urine->vortex standard 100 µL Standard standard->vortex ethyl_acetate 800 µL Cold Ethyl Acetate ethyl_acetate->vortex ice Incubate on Ice (10 min) vortex->ice centrifuge Centrifuge (10,000 rpm, 10 min) ice->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry under Nitrogen supernatant->dry reconstitute Reconstitute in 500 µL ACN dry->reconstitute vial Transfer to Vial reconstitute->vial uflc UFLC Separation vial->uflc msms MS/MS Detection (MRM) uflc->msms data Data Acquisition & Processing msms->data

References

Comparison of different extraction solvents for Monocrotophos analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the organophosphate insecticide monocrotophos in various matrices is critical for ensuring food safety, environmental monitoring, and toxicological studies. The choice of extraction solvent is a pivotal step in the analytical workflow, directly impacting the efficiency, accuracy, and reproducibility of the results. This guide provides an objective comparison of different solvents used for this compound extraction, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Extraction Solvent Performance

The selection of an appropriate extraction solvent is a trade-off between recovery efficiency, selectivity, cost, and safety. The following table summarizes the performance of commonly used solvents for this compound extraction from various matrices, based on data from several studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Extraction Solvent(s)Matrix Type(s)Extraction MethodAverage Recovery (%)Limit of Detection (LOD)Key Advantages & Disadvantages
Acetonitrile (B52724) Fruits, Vegetables, SoilQuEChERS80 - 105[1][2]0.005 mg/kg[2]Advantages: High polarity allows for extraction of a wide range of pesticides, compatible with both GC and LC analysis, less co-extraction of lipids and waxes compared to other solvents.[1] Disadvantages: Can co-extract some sugars and other polar interferences.
Acetone (B3395972) & Dichloromethane (B109758) VegetablesSolid-Phase Extraction (SPE) Cleanup71.0 - 115[3]Not specifiedAdvantages: Good recovery for a range of organophosphorus pesticides. Disadvantages: Dichloromethane is a chlorinated solvent with associated health and environmental concerns.
Acetone Apple, Citrus, Soil, VegetablesLiquid-Liquid Extraction (LLE) & HPLC85 - 109[4]Not specifiedAdvantages: Effective for various matrices, good recovery rates.[4][5] Disadvantages: Can extract a significant amount of water from the sample, requiring a drying step.
Chloroform (B151607) VisceraSolvent ExtractionNot specified0.32 mg/kg (GC-MS)[6]Advantages: Effective for complex biological matrices. Disadvantages: A chlorinated solvent with significant health risks, can co-extract fats.
Ethyl Acetate (B1210297) VegetablesSolvent Extraction80 - 102 (for a mix of pesticides)[1]Not specifiedAdvantages: Good solubility for a range of pesticides. Disadvantages: May extract more non-polar interferences compared to acetonitrile.
n-Hexane Water, SoilLiquid-Liquid Extraction (LLE) & Cleanup97.54 (spiked distilled water)[7]Not specifiedAdvantages: Primarily used for cleanup to remove non-polar co-extractives.[5] Disadvantages: Not suitable as a primary extraction solvent for polar this compound due to its low polarity.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized experimental protocols for the key extraction methods cited in the comparison table.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method using Acetonitrile

This method is widely adopted for pesticide residue analysis in food matrices due to its simplicity and high throughput.

Protocol:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (often containing 1% acetic acid) to the sample tube.[2]

  • Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (B86663) and sodium acetate or sodium chloride, to induce phase separation.[8]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine - PSA, C18, graphitized carbon black) to remove interferences like fatty acids, sugars, and pigments.

  • Final Centrifugation and Analysis: Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Liquid-Liquid Extraction (LLE) using Acetone and Dichloromethane

This traditional method is effective but more labor-intensive and uses larger volumes of organic solvents.

Protocol:

  • Sample Maceration: Macerate a known weight of the sample with acetone.

  • Partitioning: Transfer the acetone extract to a separatory funnel containing a saline solution. Partition the this compound into dichloromethane by shaking the funnel and allowing the layers to separate.

  • Drying: Collect the dichloromethane layer and pass it through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to a small volume using a rotary evaporator.

  • Cleanup (Optional): Further cleanup can be performed using column chromatography (e.g., silica (B1680970) gel or Florisil) to remove remaining interferences.

  • Reconstitution: Reconstitute the final extract in a suitable solvent for instrumental analysis.

Solvent Extraction using Chloroform (for Viscera)

This method is often employed in forensic toxicology for complex biological samples.[6]

Protocol:

  • Sample Preparation: Cut the viscera sample into small pieces and soak them in chloroform overnight.[6]

  • Decantation and Filtration: Decant the chloroform and treat it with activated charcoal and anhydrous sodium sulfate to remove fats and water, respectively. Filter the extract.[6]

  • Concentration: Concentrate the filtrate using a water bath.[6]

  • Analysis: The concentrated extract can then be screened for this compound using techniques like TLC, HPLC, or GC-MS.[6]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from sample collection to data analysis.

Monocrotophos_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Fruits, Vegetables, Soil, Water) Homogenization Homogenization/ Maceration Sample_Collection->Homogenization Solvent_Addition Addition of Extraction Solvent (e.g., Acetonitrile, Acetone) Homogenization->Solvent_Addition Shaking_Vortexing Shaking / Vortexing Solvent_Addition->Shaking_Vortexing Centrifugation Centrifugation Shaking_Vortexing->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer dSPE_or_Column d-SPE or Column Chromatography Supernatant_Transfer->dSPE_or_Column Final_Centrifugation Final Centrifugation/ Elution dSPE_or_Column->Final_Centrifugation Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS/MS, HPLC) Final_Centrifugation->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

Caption: General experimental workflow for this compound residue analysis.

References

Accuracy and precision of a developed RP-HPLC method for Monocrotophos estimation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Accuracy and Precision of RP-HPLC for Monocrotophos Estimation

For researchers, scientists, and professionals in drug development and pesticide analysis, the choice of analytical methodology is paramount to ensuring data integrity and product safety. This guide provides a detailed comparison of a developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of this compound, a widely used organophosphate insecticide. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data.

Performance Comparison of Analytical Methods for this compound Estimation

The selection of an appropriate analytical method for the quantification of this compound is critical. While various techniques are available, RP-HPLC and Gas Chromatography (GC) are the most prominently used. The following table summarizes the key performance parameters of a validated RP-HPLC method and compares them with a typical GC method for this compound analysis.

ParameterRP-HPLC MethodGas Chromatography (GC) MethodThin-Layer Chromatography (TLC)Biosensor-Based Method
Accuracy (% Recovery) 98.8% - 101.2%90.0% - 105.0%[1]Qualitative to Semi-Quantitative94.7% - 99.5%
Precision (% RSD) < 2.0%< 10%> 10%< 5%
**Linearity (R²) **> 0.999[2][3]> 0.99[1]Not Applicable> 0.99
Limit of Detection (LOD) ~5 ng0.005 mg/kg[1]~1 µg10⁻⁷ mg/L
Analysis Time ~15-25 minutes[2][3]~20-30 minutesVariableRapid (minutes)
Selectivity HighHighModerateHigh
Sample Derivatization Not Required[4]Often Not RequiredNot RequiredNot Required

Key Observations:

  • The RP-HPLC method demonstrates excellent accuracy, with recovery values consistently close to 100%.[2][3]

  • Precision is a significant advantage of the RP-HPLC method, with a Relative Standard Deviation (% RSD) of less than 2.0%, indicating high reproducibility.[2]

  • Gas Chromatography also offers good accuracy and is a reliable alternative. However, its precision can be slightly lower than that of HPLC for certain applications.[1]

  • Thin-Layer Chromatography is primarily a qualitative or semi-quantitative tool and lacks the high precision and accuracy of chromatographic methods like HPLC and GC.

  • Biosensor-based methods show promise with high accuracy and rapid analysis times, though they may have limitations in terms of specificity and robustness in complex matrices.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating analytical results. Below is the detailed protocol for the developed RP-HPLC method for this compound estimation.

RP-HPLC Method Protocol

A robust RP-HPLC method has been developed and validated for the accurate and precise estimation of this compound.[2][3]

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 Hypersil BDS (250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient mixture of water and acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm or 254 nm.[2][3][4]

  • Run Time: Approximately 25 minutes.[2][3]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent, filtered, and diluted with the mobile phase before injection into the HPLC system.

Method Validation Parameters

The developed RP-HPLC method has been rigorously validated according to international guidelines, ensuring its reliability for the intended application.

Accuracy: The accuracy of the method was determined by recovery studies. Known amounts of this compound were spiked into a placebo matrix at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percentage of the analyte recovered was calculated. The high recovery rates (98.8% - 101.2%) confirm the excellent accuracy of the method.

Precision: The precision of the method was evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day Precision): Multiple injections of the same sample on the same day.

  • Intermediate Precision (Inter-day Precision): Analysis of the same sample on different days by different analysts using different equipment.

  • Reproducibility: Analysis of the same sample in different laboratories.

The low %RSD values obtained in these studies indicate the high precision of the RP-HPLC method.

Experimental Workflow and Logical Relationships

To visualize the logical flow of the analytical process, the following diagrams illustrate the experimental workflow of the RP-HPLC method and the relationship between key validation parameters.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Extract this compound from Sample Filter_Dilute Filter and Dilute Sample_Prep->Filter_Dilute HPLC_Injection Inject into HPLC System Filter_Dilute->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification Validation_Parameters cluster_performance Performance Characteristics Method_Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (% RSD) Method_Validation->Precision Linearity Linearity (R²) Method_Validation->Linearity Specificity Specificity Method_Validation->Specificity Sensitivity Sensitivity (LOD, LOQ) Method_Validation->Sensitivity Robustness Robustness Method_Validation->Robustness Accuracy->Precision Linearity->Sensitivity

References

Unveiling Nature's Arsenal: A Comparative Guide to Microbial Degradation of Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and environmentally benign methods to neutralize harmful pesticides like Monocrotophos is a critical endeavor. This guide provides a comprehensive comparison of the degradation rates of this compound by various microbial strains, supported by experimental data and detailed protocols to aid in the selection and development of bioremediation strategies.

This compound, a potent organophosphate insecticide, has been widely used in agriculture, leading to concerns about its persistence in the environment and potential toxicity.[1][2] Bioremediation, leveraging the metabolic capabilities of microorganisms, presents a promising and eco-friendly approach to detoxify contaminated sites.[1][3] This guide synthesizes findings from multiple studies to offer a clear comparison of the efficacy of different bacterial and fungal strains in breaking down this hazardous chemical.

Comparative Degradation Rates of this compound by Microbial Strains

The efficiency of this compound degradation varies significantly among different microbial species and even strains within the same species. Factors such as the initial concentration of the pesticide, incubation time, and the specific metabolic pathways of the microorganism play a crucial role. The following table summarizes the quantitative data on this compound degradation by a selection of microbial strains.

Microbial StrainInitial Concentration (ppm)Incubation TimeDegradation (%)Reference
Bacteria
Bacillus subtilis KPA-110006 daysNot specified, but able to degrade[1]
Bacillus aryabhattai4500Not specifiedTolerates and degrades[1]
Bacillus aryabhattai VITNNDJ5100Not specified93[4]
Bacillus megaterium10008 daysTolerates and degrades[1]
Pseudomonas synxanthaNot specified17 days67.8[1]
Serratia marcescens1200Not specifiedTolerates and degrades[1]
Starkeya novella YW60.2 mM36 hours100[4]
Brucella intermedia Msd21007 days78[4]
Bacterial Consortium (Rhodococcus-SBR1, M.luteus-SBR2, Rhodococcus.sp-SBR5, B. aryabhattai-SBR8 and O. intermedium-SBK2)10003 days90[4]
Bacterial Consortium (Gordonia terrae, Pseudomonas aeruginosa, Serratia surfactantfaciens)50096 hours95[1]
Rhodococcus phenolicus strain MCP150 µg/ml4 days30
Rhodococcus ruber strain MCP-250 µg/ml4 days45
Serratia marcescens S2MoA10010 days91[5]
Stenotrophomonas maltophilia S6MoA10010 days90[5]
Proteus myxofaciens VITVJ11500Not specifiedTolerates and degrades[2]
Fungi
Aspergillus oryzaeNot specifiedNot specifiedDegrades[1]
Aspergillus sp.Not specified30 days87.1 (microbial), 99.85 (enzymatic)[6]

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the microbial degradation of this compound.

Isolation and Screening of this compound-Degrading Microbes
  • Soil Sample Collection: Soil samples are collected from agricultural fields with a history of this compound application.[4]

  • Enrichment Culture: Ten grams of the soil sample are suspended in 100 mL of Minimal Salt Medium (MSM) broth supplemented with a specific concentration of this compound (e.g., 200 ppm) as the sole carbon source.[4] The liquid cultures are incubated at 37 °C on a rotating shaker at 120 rpm for 24–48 hours.[4]

  • Isolation of Pure Colonies: The enriched samples are serially diluted and plated on MSM agar (B569324) plates containing this compound. Morphologically distinct colonies are then streaked on fresh MSM agar and Luria Broth (LB) agar to obtain pure cultures.[4]

Biodegradation Assay
  • Inoculum Preparation: A bacterial or fungal culture is grown to a specific optical density (e.g., A600 of 1.0). The cells are harvested by centrifugation, washed, and resuspended.[1]

  • Incubation: The resuspended cells are inoculated into MSM broth containing a known concentration of this compound (e.g., 500 ppm).[1] The flasks are incubated under controlled conditions (e.g., 37°C, 120 rpm).[1]

  • Sample Collection: Aliquots of the culture medium are withdrawn at regular time intervals (e.g., 24, 48, 72, 96 hours) for analysis.[1]

Analytical Methods for Degradation Analysis
  • Spectrophotometry: This method is often used for preliminary screening to estimate the degradation of this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a confirmatory method used to quantify the concentration of this compound remaining in the samples. A C18 column is typically used with a mobile phase of acetonitrile (B52724) and water.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify the intermediate metabolites produced during the degradation of this compound, providing insights into the degradation pathway.[1]

Visualizing the Process

To better understand the experimental process and the general mechanism of degradation, the following diagrams have been generated.

Experimental_Workflow cluster_isolation Microbe Isolation & Screening cluster_degradation Biodegradation Assay cluster_analysis Analysis Soil_Sample Soil Sample Collection (Pesticide Contaminated Area) Enrichment Enrichment Culture (MSM + this compound) Soil_Sample->Enrichment Isolation Isolation of Pure Colonies (MSM Agar Plates) Enrichment->Isolation Screening Screening for Degradation (Tolerance Assay) Isolation->Screening Inoculum Inoculum Preparation (Selected Strain) Screening->Inoculum Incubation Incubation (MSM + this compound) Inoculum->Incubation Sampling Periodic Sampling Incubation->Sampling HPLC HPLC Analysis (Quantify this compound) Sampling->HPLC GCMS GC-MS Analysis (Identify Metabolites) Sampling->GCMS Data Data Analysis (Degradation Rate) HPLC->Data GCMS->Data

Caption: Experimental workflow for studying this compound degradation.

Degradation_Pathway This compound This compound Metabolites Intermediate Metabolites (e.g., N-methylacetoacetamide, Trimethyl phosphate) This compound->Metabolites Organophosphate Hydrolase / Phosphotriesterase Mineralization Mineralization (CO2 + H2O + P) Metabolites->Mineralization Further enzymatic reactions

References

Potency of Monocrotophos Isomers as Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monocrotophos is a broad-spectrum organophosphate insecticide known for its systemic and contact action.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[2][3][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[4]

This compound exists as two geometric isomers due to restricted rotation around a carbon-carbon double bond: the (E)-isomer (trans) and the (Z)-isomer (cis).[1] Commercial formulations of this compound consist predominantly of the more stable (E)-isomer, which is also considered the more biologically active form.[1] However, a precise, side-by-side quantitative comparison of the cholinesterase inhibitory potency (e.g., IC50 or Ki values) of the purified (E) and (Z) isomers is not extensively documented in publicly available research. The differential bioactivity of isomers is a known phenomenon for other pesticides, suggesting that the (E) and (Z) isomers of this compound likely possess distinct inhibitory potencies against cholinesterase.[5][6]

Quantitative Data on Cholinesterase Inhibition

While specific data for the individual isomers of this compound is lacking, studies have been conducted on the commercially available mixture. It is important to note that these values represent the combined effect of the isomeric mixture.

CompoundEnzyme SourceInhibition ParameterValueReference
This compound (Isomeric Mixture)Rat Brain AChEKiLower than pigeon and fish brain AChE[7]
This compound (Isomeric Mixture)Chicken Brain AChEI50More sensitive than rat, mice, and pigeon brain AChE[8]
This compound (Isomeric Mixture)Termite Head AChEI50Less potent than chlorpyrifos (B1668852)[4]

AChE: Acetylcholinesterase, Ki: Inhibition constant, I50: Half-maximal inhibitory concentration.

Experimental Protocols

A standardized method for determining the cholinesterase inhibitory potential of a compound is the in vitro cholinesterase inhibition assay. A widely used method is the Ellman assay.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of an inhibitor (e.g., this compound isomers) that causes 50% inhibition of cholinesterase activity (IC50).

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetylthiocholine (ATC) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (this compound isomers) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • 96-well microplate reader

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • A solution of the test compound at various concentrations.

    • DTNB solution.

    • Cholinesterase enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (acetylthiocholine iodide) to each well to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a set duration (e.g., 10-20 minutes) using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to a control (containing no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of cholinesterase inhibition by this compound and a typical experimental workflow for determining inhibitory potency.

cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChE_Inhibited Inhibited AChE Signal Signal Propagation Receptor->Signal Overstimulation Receptor Overstimulation Receptor->Overstimulation MCP This compound ((E) and (Z) Isomers) MCP->AChE Inhibits ACh_Accumulation ACh Accumulation ACh_Accumulation->Receptor Excessive Binding

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

prep Prepare Reagents (Enzyme, Substrate, DTNB, Isomers) plate Plate Setup (Buffer, Isomers, DTNB, Enzyme) prep->plate preincubate Pre-incubation (37°C) plate->preincubate add_substrate Add Substrate (ATC) preincubate->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure analyze Data Analysis (% Inhibition vs. [Isomer]) measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Experimental Workflow for IC50 Determination of this compound Isomers.

References

Monocrotophos Persistence in Soil: A Comparative Analysis Across Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the persistence of Monocrotophos, an organophosphate insecticide, in various soil types. Understanding the environmental fate of this compound is critical for assessing its potential ecological impact and for the development of safer alternatives. This document synthesizes experimental data on the degradation kinetics of this compound in different soil matrices, details the methodologies employed in these studies, and visualizes the experimental workflow.

Data on this compound Persistence

The persistence of this compound in soil is significantly influenced by the soil's physicochemical properties, microbial activity, and environmental conditions. The half-life (T½) of a pesticide is a key indicator of its persistence. The following tables summarize the half-life of this compound in different soil types as reported in various studies.

Soil TypeHalf-life (days)Key Conditions/NotesReference
Clay Soil10Granular formulation (5%) applied at 1.5 g a.i. ha⁻¹ in Indian clay soil.
Sandy Loam Soil7.35 - 9.23Under anaerobic conditions, inoculated with Aspergillus niger and Aspergillus flavus, respectively.[1]
Fluvo-aquic Soil~10
High-sand Soil~10
Unspecified Agricultural Soil40 - 60General reported range.
Hanford Soil (aerobic)4Laboratory incubation study.
Hanford Soil (anaerobic)8Laboratory incubation study.
Soil (pH 3)131Hydrolysis study in the dark at 25°C.
Soil (neutral pH)30Hydrolysis study in the dark at 25°C.
Soil (pH 9)26Hydrolysis study in the dark at 25°C.

Key Factors Influencing Persistence:

Several factors can affect the persistence of this compound in soil[2][3]:

  • Soil Type and Composition: The content of organic matter, clay, and sand influences the adsorption and bioavailability of the pesticide.[2][4]

  • Microbial Activity: Biodegradation by soil microorganisms is a primary pathway for the dissipation of this compound.[5]

  • pH: The rate of hydrolysis of this compound is pH-dependent.

  • Temperature and Moisture: These environmental factors affect both microbial activity and the rate of chemical degradation.[4]

  • Sunlight: Photodegradation can contribute to the breakdown of this compound on the soil surface.

Experimental Protocols

The following section outlines a generalized experimental protocol for assessing the persistence of this compound in soil, based on methodologies described in the cited literature.

1. Soil Sample Collection and Characterization:

  • Soil samples are collected from the desired locations (e.g., agricultural fields with a history of pesticide application or pristine areas).

  • The collected soil is sieved to remove large debris and homogenized.

  • Key physicochemical properties of the soil are characterized, including:

    • pH

    • Organic carbon content

    • Texture (percentage of sand, silt, and clay)

    • Moisture content

2. Pesticide Application and Incubation:

  • A known concentration of this compound, typically dissolved in a suitable solvent, is applied to the soil samples. The application rate should be relevant to agricultural practices.

  • The treated soil samples are thoroughly mixed to ensure a uniform distribution of the pesticide.

  • The soil moisture is adjusted to a specific level (e.g., 60% of water-holding capacity) and maintained throughout the experiment.

  • The samples are incubated under controlled laboratory conditions (e.g., constant temperature and in the dark to exclude photodegradation). Control samples (without pesticide) are also prepared and incubated under the same conditions.

3. Sample Extraction and Analysis:

  • At specific time intervals, subsamples of the treated soil are taken for residue analysis.

  • The this compound residues are extracted from the soil using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) through methods like shaking, sonication, or accelerated solvent extraction.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient extraction procedure.[6][7]

  • The extract is then cleaned up to remove interfering co-extractives using techniques such as solid-phase extraction (SPE).

  • The concentration of this compound in the cleaned-up extract is quantified using analytical instruments such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

4. Data Analysis:

  • The degradation kinetics of this compound are determined by plotting its concentration against time.

  • The data is often fitted to a first-order kinetic model to calculate the degradation rate constant (k) and the half-life (T½) of the pesticide in the soil.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection (Different Types) Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Pesticide_Application This compound Application Soil_Characterization->Pesticide_Application Incubation Controlled Incubation (Temperature, Moisture) Pesticide_Application->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., QuEChERS) Sampling->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Quantification Instrumental Analysis (HPLC, GC-MS) Cleanup->Quantification Data_Analysis Degradation Kinetics (First-order model) Quantification->Data_Analysis Half_Life Half-life Calculation Data_Analysis->Half_Life Comparison Comparative Analysis Half_Life->Comparison

Caption: Workflow for studying this compound persistence in soil.

References

A Comparative Analysis of Monocrotophos Versus Carbamate Pesticide Poisoning: Symptoms, Mechanisms, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of monocrotophos, a highly toxic organophosphate insecticide, and carbamate (B1207046) pesticides. By examining their respective poisoning symptoms, underlying signaling pathways, and relevant experimental protocols, this document aims to furnish researchers with critical data to inform diagnostic and therapeutic strategies.

At a Glance: Key Differences in Poisoning Profiles

While both this compound and carbamate pesticides are potent acetylcholinesterase (AChE) inhibitors, leading to a similar cholinergic toxidrome, the nature of their interaction with AChE results in distinct clinical outcomes. Organophosphates like this compound cause irreversible inhibition of AChE, leading to a prolonged and often more severe clinical course. In contrast, carbamates induce a reversible inhibition, typically resulting in symptoms of shorter duration and lesser severity.[1][2]

Quantitative Comparison of Clinical Manifestations

The following table summarizes the clinical features observed in patients with organophosphate (including this compound) and carbamate poisoning, based on findings from various clinical studies. The frequency of symptoms can vary depending on the specific compound, dose, and route of exposure.

Clinical FeatureOrganophosphate (this compound) PoisoningCarbamate PoisoningKey Distinctions
Muscarinic Symptoms
Miosis (Pinpoint Pupils)Highly frequent[3]FrequentGenerally present in both, but may be more pronounced and sustained in organophosphate poisoning.
Excessive SalivationVery Common[3]CommonMore profuse and persistent in organophosphate poisoning.
Bronchorrhea & BronchospasmCommon, can be severe[4]CommonA major cause of respiratory distress in both, but often more severe in organophosphate cases.
BradycardiaCommon[3]CommonCan be a significant feature of both types of poisoning.
Vomiting & DiarrheaVery Common[1]CommonGastrointestinal disturbances are prominent in both.
Lacrimation (Tearing)Frequent[4]FrequentA common cholinergic sign in both.
Urination & Defecation (Incontinence)Frequent in severe cases[4]Less frequentMore indicative of severe poisoning, particularly with organophosphates.
Nicotinic Symptoms
Muscle FasciculationsCommon[3]CommonA hallmark of AChE inhibitor poisoning.
Muscle Weakness & ParalysisCommon, can progress to respiratory failure[4]Can occur, but often less severe and of shorter duration[1]A critical feature, with a higher risk of prolonged paralysis in organophosphate poisoning.
Tachycardia & HypertensionCan occur, especially initially[2]Can occurMay be transient and followed by bradycardia and hypotension.
Central Nervous System (CNS) Symptoms
Anxiety & RestlessnessCommon[4]CommonEarly signs of CNS involvement.
Confusion & AgitationFrequent[4]Less frequent and severeMore pronounced and prolonged with organophosphates due to better CNS penetration of some agents.
SeizuresCan occur in severe cases[4]RareMore commonly associated with severe organophosphate poisoning.
ComaPossible in severe poisoning[4]RareA sign of severe toxicity, more likely with organophosphates.
Delayed Syndromes
Intermediate SyndromeReported in 10-40% of organophosphate poisonings[4]Rare[5]Characterized by weakness of respiratory, neck, and proximal limb muscles 24-96 hours after exposure.
Organophosphate-Induced Delayed Neuropathy (OPIDN)A known complication of some organophosphatesNot a feature of carbamate poisoningA delayed neurotoxicity that can occur weeks after exposure.

This table is a synthesis of information from multiple sources and the exact frequencies can vary.

Signaling Pathways of Toxicity

The primary mechanism of toxicity for both this compound and carbamates is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.

Monocrotophos_Signaling_Pathway This compound This compound (Organophosphate) Irreversible_Inhibition Irreversible Phosphorylation This compound->Irreversible_Inhibition Binds to AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) Accumulation AChE->ACh Fails to Degrade Irreversible_Inhibition->AChE Inhibits Muscarinic_Receptors Muscarinic Receptors ACh->Muscarinic_Receptors Overstimulates Nicotinic_Receptors Nicotinic Receptors ACh->Nicotinic_Receptors Overstimulates CNS_Effects CNS Effects (Seizures, Coma) ACh->CNS_Effects Overstimulates in CNS Muscarinic_Symptoms Muscarinic Symptoms (SLUDGE, Bronchorrhea, Bradycardia) Muscarinic_Receptors->Muscarinic_Symptoms Nicotinic_Symptoms Nicotinic Symptoms (Fasciculations, Weakness, Tachycardia) Nicotinic_Receptors->Nicotinic_Symptoms

Figure 1. Signaling pathway of this compound toxicity.

Carbamate_Signaling_Pathway Carbamate Carbamate Pesticide Reversible_Inhibition Reversible Carbamylation Carbamate->Reversible_Inhibition Binds to AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) Accumulation AChE->ACh Fails to Degrade Reversible_Inhibition->AChE Inhibits Muscarinic_Receptors Muscarinic Receptors ACh->Muscarinic_Receptors Overstimulates Nicotinic_Receptors Nicotinic Receptors ACh->Nicotinic_Receptors Overstimulates CNS_Effects CNS Effects (Generally Milder) ACh->CNS_Effects Overstimulates in CNS Muscarinic_Symptoms Muscarinic Symptoms (Shorter Duration) Muscarinic_Receptors->Muscarinic_Symptoms Nicotinic_Symptoms Nicotinic Symptoms (Shorter Duration) Nicotinic_Receptors->Nicotinic_Symptoms

Figure 2. Signaling pathway of Carbamate toxicity.

Experimental Protocols for Comparative Analysis

A robust comparative analysis of this compound and carbamate poisoning requires well-defined experimental protocols. The following outlines a potential in vivo study design.

Objective: To compare the acute toxicity and neurobehavioral effects of this compound and a representative carbamate pesticide in a rodent model.
Materials and Methods:
  • Animal Model: Male and female Wistar rats (8-10 weeks old), housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Test Substances: this compound (analytical grade) and a representative carbamate pesticide (e.g., carbofuran, analytical grade). Vehicles for administration (e.g., corn oil).

  • Experimental Groups:

    • Control group (vehicle only)

    • This compound-treated groups (at least 3 dose levels)

    • Carbamate-treated groups (at least 3 dose levels)

  • Administration: Single oral gavage administration of the test substances.

  • Observations and Measurements:

    • Clinical Signs: Observe continuously for the first hour post-dosing, then at regular intervals for up to 14 days. Record the onset, duration, and severity of cholinergic signs (salivation, lacrimation, tremors, fasciculations, etc.) using a standardized scoring system.

    • Neurobehavioral Assessment: Conduct a battery of tests at specified time points (e.g., 4 hours, 24 hours, 7 days, 14 days) to assess motor activity, coordination (rotarod test), and cognitive function (Morris water maze).

    • Cholinesterase Activity: Collect blood samples at various time points to measure plasma and red blood cell (RBC) cholinesterase activity. At the termination of the study, collect brain tissue for the determination of brain AChE activity.

    • Histopathology: At the end of the observation period, perform a gross necropsy and collect brain and peripheral nerve tissues for histopathological examination to assess for any neuronal damage.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of this compound and the carbamate pesticide on the various endpoints.

Experimental_Workflow cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Observation & Data Collection cluster_3 Data Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Group_Allocation Group Allocation (Control, this compound, Carbamate) Animal_Acclimatization->Group_Allocation Dosing Single Oral Gavage Administration Group_Allocation->Dosing Clinical_Observation Clinical Sign Monitoring (Cholinergic Toxidrome) Dosing->Clinical_Observation Neurobehavioral_Tests Neurobehavioral Testing (Motor, Coordination, Cognition) Dosing->Neurobehavioral_Tests Cholinesterase_Assay Cholinesterase Activity Assay (Plasma, RBC, Brain) Dosing->Cholinesterase_Assay Histopathology Histopathological Analysis (Brain, Nerves) Statistical_Analysis Statistical Analysis (Comparison of Endpoints) Clinical_Observation->Statistical_Analysis Neurobehavioral_Tests->Statistical_Analysis Cholinesterase_Assay->Statistical_Analysis Histopathology->Statistical_Analysis

Figure 3. Comparative experimental workflow.

Conclusion

The clinical presentation of this compound and carbamate poisoning shares a common foundation in cholinergic overstimulation. However, the irreversible nature of AChE inhibition by this compound typically leads to a more severe and prolonged clinical course, with a higher risk of delayed neurological syndromes. In contrast, the reversible inhibition by carbamates results in a shorter duration of symptoms.[1] A thorough understanding of these differences, supported by robust experimental data, is crucial for the development of targeted and effective therapeutic interventions.

References

A Comparative Guide to Method Validation for Simultaneous Analysis of Organophosphate Pesticides, Including Monocrotophos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prevalent analytical methodologies for the simultaneous determination of multiple organophosphate pesticides (OPPs), including the highly toxic and regulated compound, Monocrotophos. The performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated, supported by experimental data from various studies. This document aims to assist researchers in selecting the most appropriate method based on their specific analytical needs and laboratory capabilities.

Executive Summary

The analysis of multiple organophosphate pesticides in various matrices, particularly in food and environmental samples, is crucial for ensuring public health and safety. Both GC-MS/MS and LC-MS/MS, often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, are powerful techniques for this purpose. GC-MS/MS is a robust and widely available technique, particularly suitable for volatile and semi-volatile pesticides.[1] In contrast, LC-MS/MS offers superior sensitivity and selectivity for a broader range of compounds, including those that are thermally labile or less volatile, without the need for derivatization.[1][2] The choice between these methods often depends on the specific pesticides of interest, the sample matrix, and the required limits of detection.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data for both GC-MS/MS and LC-MS/MS methodologies for the analysis of selected organophosphate pesticides. The data presented is a composite from various scientific studies and is intended for comparative purposes.

Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Performance Data

ParameterTypical ValueNotes
Linearity (R²)> 0.99Good linearity is generally achievable over a defined concentration range.[1]
Limit of Detection (LOD)0.005 - 15 ng/mLCan vary significantly depending on the sample matrix and instrumentation.[3][4][5]
Limit of Quantification (LOQ)0.015 - 25 ng/mLTypically 3-10 times the LOD.[5][6]
Accuracy (% Recovery)75 - 110%Can be influenced by matrix effects and the efficiency of the sample preparation.[4]
Precision (%RSD)< 15%Generally good precision is achievable.[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical ValueNotes
Linearity (R²)> 0.99Excellent linearity is consistently achieved.[7]
Limit of Detection (LOD)0.1 - 1.5 ng/mLGenerally offers lower detection limits compared to GC-MS/MS for many OPPs.[8]
Limit of Quantification (LOQ)0.5 - 2.0 ng/mLAllows for the quantification of trace levels of pesticides.[8]
Accuracy (% Recovery)80 - 115%Demonstrates high accuracy across various matrices.[8]
Precision (%RSD)< 15%Robust and reproducible results are consistently achieved.[8]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections outline typical methodologies for the analysis of organophosphate pesticides using QuEChERS sample preparation followed by either GC-MS/MS or LC-MS/MS.

QuEChERS Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[9][10] It involves two main steps: extraction and dispersive solid-phase extraction (dSPE) for cleanup.[11]

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.[11]

GC-MS/MS Analysis
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

  • Injection Mode: Splitless injection is commonly used for trace analysis.[1]

  • Carrier Gas: Helium is typically used as the carrier gas.[1]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 300°C.[1]

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Mode: Electron Ionization (EI) is standard.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion and its product ion for each pesticide.

LC-MS/MS Analysis
  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is the most common choice.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for organophosphate pesticides.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[2]

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction 1. Add Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 2. Shake & Centrifuge dSPE Dispersive SPE Cleanup Centrifugation1->dSPE 3. Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 4. Vortex & Centrifuge Final_Extract Final Extract Centrifugation2->Final_Extract 5. Collect Supernatant GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Inject LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Inject Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for organophosphate pesticide analysis.

Logical_Relationship cluster_Method Analytical Method cluster_Properties Analyte Properties cluster_Performance Performance Characteristics GC_MSMS GC-MS/MS Sensitivity Sensitivity GC_MSMS->Sensitivity Good Selectivity Selectivity GC_MSMS->Selectivity Good LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Excellent LC_MSMS->Selectivity Excellent Volatility Volatility Volatility->GC_MSMS High Thermal_Stability Thermal Stability Thermal_Stability->GC_MSMS High Polarity Polarity Polarity->LC_MSMS Wide Range

Caption: Key factors influencing the choice between GC-MS/MS and LC-MS/MS.

References

Safety Operating Guide

Safe Disposal of Monocrotophos: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Monocrotophos is a highly toxic organophosphate insecticide and a potent cholinesterase inhibitor, demanding stringent safety and disposal protocols.[1] All materials contaminated with this chemical, including residues, experimental waste, and empty containers, must be treated as hazardous waste to mitigate risks to human health and the environment.[2][3] Adherence to local, state, and federal regulations is mandatory for all disposal activities.

Immediate Safety and Handling Protocols

Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of emergency procedures.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A respirator is essential, especially for mixers or when dealing with dust or aerosols.[2][4]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[4][5]

  • Hand Protection: Use chemical-impermeable gloves.[5]

  • Body Protection: Wear full-body, fire/flame-resistant, and impervious clothing.[6][5] Emergency shower facilities should be readily available.[4]

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7][2][4]

  • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Step-by-Step Disposal and Decontamination Plan

This plan outlines the procedural steps for the safe management and disposal of this compound waste from a laboratory setting.

Step 1: Waste Characterization and Segregation

All waste and materials associated with this compound must be classified as hazardous waste.[2] This includes:

  • Unused or expired this compound solutions.

  • Contaminated labware (e.g., glassware, pipette tips).

  • Contaminated PPE.

  • Spill cleanup materials.

  • Empty containers.

Segregate this waste from non-hazardous laboratory waste in designated, clearly labeled, and sealed containers.[5]

Step 2: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spills:

  • Ensure proper PPE is worn before cleanup.[6]

  • Absorb the spill with non-combustible materials like sand, dry earth, or vermiculite.[1][6][4]

  • Use dry cleanup procedures; avoid generating dust.[6] If dealing with a powder, you may dampen it with water to prevent it from becoming airborne before sweeping.[6]

  • Carefully collect the absorbed material and contaminated soil into a suitable, sealable container.[6][5]

  • Label the container clearly as "Hazardous Waste: this compound."

  • Decontaminate the spill area with an alkaline solution (e.g., 5% sodium hydroxide) and wash the area, collecting all wash water for disposal as hazardous waste.[6][8] Do not allow runoff into drains.[6]

Major Spills:

  • Evacuate all personnel from the area and move upwind.[6][5]

  • Alert emergency responders, informing them of the location and nature of the hazard.[6]

  • Wearing full PPE, including a breathing apparatus, stop the leak if it is safe to do so.[1][6]

  • Contain the spill using sand or earth to prevent it from entering drains or waterways.[6]

  • Collect the material into labeled drums for professional disposal.[6]

Step 3: Container Management

Empty this compound containers are also considered hazardous waste.

  • Completely empty the container before disposal.[7]

  • Do not rinse the container for reuse.[9] Any rinse water must be collected and treated as hazardous waste.[6]

  • Puncture the container to prevent any possibility of re-use.[6]

  • Seal the container and store it with other this compound waste for disposal.

Step 4: Final Disposal Methods

The disposal of this compound waste must be conducted by licensed professionals at approved facilities. On-site chemical deactivation by untrained personnel is not recommended.

  • High-Temperature Incineration: This is the primary and most recommended method for destroying this compound waste.[2] The material should be sent to a licensed chemical destruction plant or a special high-temperature incinerator with flue gas scrubbing capabilities.[2][5] In the USA, such incinerators must achieve a 99.99% destruction and removal efficiency for the substance.[3]

  • Authorized Landfill: Disposal in a secure, authorized landfill is a secondary option.[2][6] This must be done in strict accordance with local, state, and federal regulations.[6]

Action Item: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste. Always consult your regional Environmental Protection Agency (EPA) or equivalent authority for specific guidance.[4]

Data Summary

The following table provides key quantitative data related to this compound safety and disposal.

ParameterValue / SpecificationSource
Primary Disposal Method High-Temperature Chemical Incineration[2][5]
Required Incinerator Efficiency 99.99% Destruction and Removal[3]
Occupational Exposure Limits NIOSH REL: 0.25 mg/m³ (10-hr TWA)[4]
ACGIH TLV: 0.25 mg/m³ (8-hr TWA)[4]
EU Hazard Classification Toxic at concentrations > 1%[3]
Harmful at concentrations > 0.05% - 1%[3]
Environmental Hazard Classified as a Marine Pollutant[2][10]
Ecotoxin: Fish LC50 (96h) ≤ 0.1 mg/L[6]

Experimental Protocols

The established and regulated disposal methods for this compound, such as high-temperature incineration, are industrial-scale processes.[2][3] Detailed experimental protocols for lab-scale chemical deactivation or detoxification are not provided by regulatory bodies for general use, as improper execution can lead to hazardous byproducts or incomplete neutralization.

Research into alternative degradation methods exists, including microbial bioremediation and advanced electrochemical oxidation processes.[11][12] For instance, one study on electrochemical methods achieved 78% removal of a 300 mg/L solution via electrocoagulation under specific lab conditions.[12] However, these are not approved, standard disposal procedures and should not be attempted for waste management outside of a controlled research context.

The protocol for laboratory personnel is focused on the safe segregation, containment, and preparation of waste for collection by a licensed hazardous waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

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